1-deoxy-D-xylulose
Description
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Streptomyces hygroscopicus with data available.
Structure
3D Structure
Properties
IUPAC Name |
(3S,4R)-3,4,5-trihydroxypentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h4-6,8-9H,2H2,1H3/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUZJYCAXLYZEE-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209046 | |
| Record name | 1-Deoxy-2-pentulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60299-43-6 | |
| Record name | 1-Deoxy-2-pentulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060299436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-2-pentulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Central Role of 1-Deoxy-D-xylulose 5-Phosphate in Isoprenoid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenoids constitute one of the most extensive and functionally diverse families of natural products, with critical roles in various biological processes across all domains of life. The biosynthesis of their universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), occurs through two primary pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This technical guide focuses on the MEP pathway, with a particular emphasis on the pivotal role of its first committed intermediate, 1-deoxy-D-xylulose 5-phosphate (DXP). The MEP pathway is exclusively found in most bacteria, photosynthetic eukaryotes (in their plastids), and apicomplexan parasites, making it an attractive target for the development of novel antimicrobial agents and herbicides. This document provides an in-depth overview of the MEP pathway, detailed enzymatic mechanisms, comprehensive quantitative data, and meticulous experimental protocols relevant to the study of DXP and its role in isoprenoid biosynthesis.
The 2-C-Methyl-D-erythritol 4-Phosphate (MEP) Pathway
The MEP pathway, also known as the non-mevalonate or DXP pathway, commences with the condensation of pyruvate and D-glyceraldehyde 3-phosphate (G3P) to form DXP.[1][2] This initial step is catalyzed by the enzyme this compound 5-phosphate synthase (DXS). Following its synthesis, DXP is converted through a series of seven enzymatic reactions into IPP and DMAPP.[3][4] In plants, this pathway is localized in the plastids and is responsible for the synthesis of essential isoprenoids such as carotenoids, the phytol tail of chlorophylls, and hormones like gibberellins and abscisic acid.[5][6] In contrast, the MVA pathway operates in the cytosol of plants, leading to the production of sterols and sesquiterpenes.[7][8] The distinct compartmentalization and distribution of these two pathways highlight the metabolic channeling of isoprenoid precursors.[9] The absence of the MEP pathway in humans makes its constituent enzymes prime targets for the development of selective inhibitors against pathogens.[7][10]
Key Enzymes at the Gateway of the MEP Pathway
This compound 5-Phosphate Synthase (DXS)
DXS (EC 2.2.1.7) is a thiamine diphosphate (ThDP)-dependent enzyme that catalyzes the first and often rate-limiting step of the MEP pathway.[11][12] It performs an acyloin condensation of the C2 carbon of pyruvate with the C1 carbon of G3P to produce DXP.[11] The reaction mechanism is unique among ThDP-dependent enzymes as it proceeds through a random sequential mechanism requiring the formation of a ternary complex between the enzyme, the pyruvate-derived C2α-lactylthiamin diphosphate (LThDP) intermediate, and G3P.[13][14]
DXS activity is subject to feedback regulation by the final products of the pathway, IPP and DMAPP, which act as allosteric inhibitors by competing with the cofactor ThDP for its binding site.[15][16] This regulation is crucial for controlling the metabolic flux into the MEP pathway. Overexpression or underexpression of DXS in plants has been shown to directly impact the levels of various plastidial isoprenoids, confirming its role as a key regulatory point.[12]
This compound 5-Phosphate Reductoisomerase (DXR)
DXR (EC 1.1.1.267), also known as IspC, catalyzes the second step of the MEP pathway: the intramolecular rearrangement and NADPH-dependent reduction of DXP to MEP.[17][18][19] This conversion is a critical step, as it commits the carbon flux towards isoprenoid biosynthesis. The enzyme requires a divalent cation, such as Mn²⁺, Mg²⁺, or Co²⁺, for its activity.[18][20] DXR is the target of the potent and specific inhibitor fosmidomycin, a natural antibiotic that acts as a structural analog of the reaction intermediate.[17][21] The efficacy of fosmidomycin as an antimalarial agent underscores the potential of DXR as a drug target.[21]
Quantitative Data
A thorough understanding of the enzyme kinetics is essential for metabolic engineering and drug development. The following tables summarize key kinetic parameters for DXS and DXR from various organisms.
Table 1: Kinetic Parameters of this compound 5-Phosphate Synthase (DXS)
| Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Escherichia coli | Pyruvate | 53-80 | N/A | [1] |
| D-Glyceraldehyde 3-phosphate | 19-73 | N/A | [1] | |
| Deinococcus radiodurans | Pyruvate | 130 | 1.8 | [22] |
| D-Glyceraldehyde 3-phosphate | 270 | 1.8 | [22] | |
| Populus trichocarpa | Pyruvate | 87.8 ± 3.2 | N/A | [16] |
| D-Glyceraldehyde 3-phosphate | N/A | N/A | [16] |
Table 2: Kinetic and Inhibition Constants of this compound 5-Phosphate Reductoisomerase (DXR)
| Organism | Substrate/Inhibitor | K_m (µM) | K_i (nM) | Reference |
| Escherichia coli | DXP | 160 | - | [20] |
| NADPH | 10 | - | [20] | |
| Fosmidomycin | - | 38 | [23] | |
| Zymomonas mobilis | Fosmidomycin | - | 600 | [23] |
| Mycobacterium tuberculosis | DXP | 140 | - | [24] |
| NADPH | 9.8 | - | [24] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for research in this field. This section provides methodologies for key experiments related to the study of DXP and the initial steps of the MEP pathway.
Heterologous Expression and Purification of DXP Synthase
This protocol describes a general method for the expression of recombinant DXS in E. coli, a commonly used system for producing MEP pathway enzymes.
Methodology:
-
Transformation: Transform chemically competent E. coli cells (e.g., BL21(DE3)) with a suitable expression vector containing the DXS gene (e.g., pET vector with a His-tag). Plate on selective media (e.g., LB agar with ampicillin) and incubate overnight at 37°C.[25]
-
Culture Growth: Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. Use the starter culture to inoculate a larger volume of expression medium (e.g., 2xYT) and grow at 37°C to an OD₆₀₀ of 0.6-0.8.[25]
-
Induction: Induce protein expression by adding a final concentration of 0.1-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG). Continue to grow the culture for an additional 3-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.[25]
-
Cell Harvest and Lysis: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification and Purification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). Elute the His-tagged DXS with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Purity Assessment: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the purest fractions and dialyze against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).
DXP Synthase Activity Assay
The activity of DXS can be determined using a coupled spectrophotometric assay or by direct measurement of DXP production using LC-MS/MS.
A. Coupled Spectrophotometric Assay:
This assay couples the production of DXP to the activity of DXR, which consumes NADPH, allowing for the continuous monitoring of the reaction by observing the decrease in absorbance at 340 nm.[1][15]
Reaction Mixture (Final Concentrations):
-
100 mM HEPES buffer, pH 8.0
-
100 mM NaCl
-
2 mM MgCl₂
-
1 mM ThDP
-
400 µM NADPH
-
2 µM purified DXR (IspC)
-
Substrates: Pyruvate (e.g., 500 µM) and D-Glyceraldehyde 3-phosphate (e.g., 500 µM)
-
Purified DXS (e.g., 100 nM)
Procedure:
-
Prepare a master mix of all components except the initiating substrate (e.g., G3P).
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding the final substrate.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the initial rate of NADPH oxidation, which is proportional to the rate of DXP formation.
B. LC-MS/MS-based Assay:
This highly sensitive method allows for the direct quantification of DXP from the reaction mixture.[14][23]
Reaction Mixture (Final Concentrations):
-
100 mM Tris-HCl buffer, pH 8.0
-
20 mM MgCl₂
-
0.25 mM DTT
-
1 mM TPP
-
10 mM Pyruvate
-
10 mM D-Glyceraldehyde 3-phosphate
-
Crude plant extract or purified DXS
Procedure:
-
Combine all reagents in a microcentrifuge tube and pre-incubate at 25°C for 5 minutes.
-
Add the enzyme source to initiate the reaction.
-
Incubate for a defined period (e.g., 2 hours) at 25°C.
-
Stop the reaction by adding an equal volume of chloroform and vortexing.
-
Centrifuge to separate the phases and collect the aqueous upper phase containing DXP.
-
Analyze the aqueous phase by LC-MS/MS. A C18 or a mixed-mode column can be used for separation, and detection is typically performed in negative ion mode using multiple reaction monitoring (MRM) to enhance specificity and sensitivity.
Quantification of MEP Pathway Intermediates by LC-MS/MS
The analysis of all phosphorylated intermediates of the MEP pathway is challenging due to their low intracellular concentrations and high polarity. LC-MS/MS provides the necessary sensitivity and selectivity for their quantification.[9][17]
Methodology:
-
Sample Quenching and Extraction: Rapidly quench metabolic activity by flash-freezing the biological sample in liquid nitrogen. Extract metabolites using a cold solvent mixture, such as methanol/water or acetonitrile/methanol/water.
-
Chromatographic Separation: Separate the polar intermediates using hydrophilic interaction liquid chromatography (HILIC) or ion-pair chromatography on a C18 column.
-
Mass Spectrometric Detection: Couple the LC system to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Use MRM to detect each intermediate with high specificity, using a precursor ion corresponding to the deprotonated molecule [M-H]⁻ and a specific product ion.
-
Quantification: Use stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in extraction efficiency and instrument response, enabling accurate absolute quantification.
DXP and the MEP Pathway as Targets for Drug Development
The essentiality of the MEP pathway in many pathogenic bacteria and parasites, coupled with its absence in humans, makes it an ideal target for the development of novel anti-infective agents.[7][10]
Both DXS and DXR are particularly attractive targets. The unique mechanism of DXS provides opportunities for the design of specific inhibitors that do not affect other ThDP-dependent enzymes.[13][14] DXR is a clinically validated target, as demonstrated by the antimalarial efficacy of fosmidomycin.[21][23] The development of inhibitors against other enzymes in the MEP pathway is also an active area of research.[26][27] High-throughput screening and structure-based drug design are being employed to identify and optimize new lead compounds that can effectively block this vital metabolic route in pathogens.
Conclusion
This compound 5-phosphate stands at a critical juncture in the biosynthesis of a vast array of essential natural products. As the entry point into the MEP pathway, its formation and subsequent conversion are tightly regulated and represent key control points for metabolic flux. The detailed understanding of the enzymes that metabolize DXP, particularly DXS and DXR, has not only illuminated a fundamental biochemical pathway but has also paved the way for the development of novel therapeutic agents. The methodologies and data presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the intricacies of isoprenoid biosynthesis and to exploit this knowledge for biotechnological and pharmaceutical applications.
References
- 1. Antibacterial target DXP synthase catalyzes the cleavage of d-xylulose 5-phosphate: a study of ketose phosphate binding and the ketol transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomics Analysis and Identification of Proteins Related to Isoprenoid Biosynthesis in Cinnamomum camphora (L.) Presl [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Directed Mutagenesis [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. An activity-based probe for antimicrobial target DXP synthase, a thiamin diphosphate-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolite Profiling of Plastidial Deoxyxylulose-5-Phosphate Pathway Intermediates by Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. DXP reductoisomerase - Wikipedia [en.wikipedia.org]
- 20. assaygenie.com [assaygenie.com]
- 21. Frontiers | An activity-based probe for antimicrobial target DXP synthase, a thiamin diphosphate-dependent enzyme [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. scilit.com [scilit.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. desy.de [desy.de]
- 26. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Methylerythritol Phosphate (MEP) Pathway in Apicomplexan Parasites: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apicomplexan parasites, responsible for devastating diseases such as malaria, toxoplasmosis, and babesiosis, present a significant global health and economic burden. The continuous emergence of drug resistance necessitates the discovery and validation of novel therapeutic targets. The methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis represents a compelling target, as it is essential for the survival of most of these parasites but is absent in their mammalian hosts. This guide provides an in-depth exploration of the MEP pathway's function, enzymology, and regulation within Apicomplexa. It details the critical roles of the pathway's isoprenoid products, summarizes key quantitative data, outlines relevant experimental protocols, and discusses its validation as a target for chemotherapeutic intervention.
Introduction: The Imperative for Novel Antiparasitic Targets
The phylum Apicomplexa includes a diverse group of obligate intracellular protozoan parasites. Several species are of immense medical and veterinary importance, including Plasmodium falciparum (the most lethal agent of human malaria), Toxoplasma gondii (a globally prevalent opportunistic pathogen), and Babesia species (tick-borne parasites of livestock and humans). The lack of effective vaccines for most of these diseases and the rise of resistance to existing drugs underscore the urgent need for new antimalarial and antiparasitic agents.[1][2][3]
A key strategy in modern drug discovery is the exploitation of biochemical pathways that are unique to the pathogen and absent from the host. One such pathway is the methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway.[4][5] Apicomplexan parasites utilize this pathway to synthesize the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6] In stark contrast, their mammalian hosts rely exclusively on the distinct mevalonate (MVA) pathway for the same purpose.[6][7] This metabolic dichotomy makes the enzymes of the MEP pathway highly attractive targets for the development of selective, host-safe therapeutics.[3][8]
The MEP pathway is housed within a unique, non-photosynthetic plastid organelle called the apicoplast.[9][10] This semi-autonomous organelle, derived from a secondary endosymbiotic event, is a metabolic hub that also contains pathways for fatty acid and heme biosynthesis.[11][12] However, extensive research has demonstrated that during the blood stages of Plasmodium infection, the only essential function of the apicoplast is the production of IPP and DMAPP via the MEP pathway.[6][9][10]
The MEP Pathway: A Step-by-Step Enzymatic Cascade
The MEP pathway synthesizes IPP and DMAPP from the central metabolites glyceraldehyde 3-phosphate (GAP) and pyruvate through a series of seven enzymatic reactions. The enzymes are encoded by the parasite's nuclear genome and are post-translationally imported into the apicoplast.[8][13]
The Seven Enzymes of the Apicomplexan MEP Pathway:
-
1-deoxy-D-xylulose-5-phosphate synthase (DXS): This enzyme catalyzes the first committed step, a thiamine pyrophosphate (TPP)-dependent condensation of pyruvate and GAP to form this compound-5-phosphate (DOXP).[13][14] In many organisms, DXS is a key rate-limiting enzyme of the pathway.[14]
-
This compound-5-phosphate reductoisomerase (DXR, or IspC): DXR catalyzes the intramolecular rearrangement and NADPH-dependent reduction of DOXP to produce 2-C-methyl-D-erythritol-4-phosphate (MEP).[6][8] This is the second rate-limiting step and the target of the well-known antibiotic fosmidomycin.[4][8]
-
4-diphosphocytidyl-2-C-methyl-D-erythritol synthase (IspD): IspD activates MEP by catalyzing its condensation with cytidine triphosphate (CTP) to form 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).[6][12]
-
4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE): IspE phosphorylates the hydroxyl group of CDP-ME in an ATP-dependent reaction, yielding 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP).[6]
-
2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF): This enzyme catalyzes the cyclization of CDP-MEP with the elimination of cytidine monophosphate (CMP), forming 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).[4][6]
-
4-hydroxy-3-methylbut-2-enyl diphosphate synthase (IspG, or HMBPP synthase): IspG, a [4Fe-4S] iron-sulfur cluster-containing enzyme, catalyzes the reductive ring-opening of MEcPP to form (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP).[6][15]
-
4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH, or HMBPP reductase): The final step is catalyzed by IspH, another [4Fe-4S] enzyme. It reduces HMBPP to generate the final products, IPP and DMAPP.[6][15]
// Nodes for substrates and products sub1 [label="Pyruvate +\nGlyceraldehyde-3-P", fillcolor="#F1F3F4", fontcolor="#202124"]; sub2 [label="DOXP", fillcolor="#F1F3F4", fontcolor="#202124"]; sub3 [label="MEP", fillcolor="#F1F3F4", fontcolor="#202124"]; sub4 [label="CDP-ME", fillcolor="#F1F3F4", fontcolor="#202124"]; sub5 [label="CDP-MEP", fillcolor="#F1F3F4", fontcolor="#202124"]; sub6 [label="MEcPP", fillcolor="#F1F3F4", fontcolor="#202124"]; sub7 [label="HMBPP", fillcolor="#F1F3F4", fontcolor="#202124"]; prod [label="IPP + DMAPP", fillcolor="#FBBC05", fontcolor="#202124"];
// Nodes for enzymes enz1 [label="DXS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enz2 [label="DXR (IspC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enz3 [label="IspD", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enz4 [label="IspE", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enz5 [label="IspF", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enz6 [label="IspG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; enz7 [label="IspH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges sub1 -> enz1 [arrowhead=none]; enz1 -> sub2; sub2 -> enz2 [arrowhead=none]; enz2 -> sub3; sub3 -> enz3 [arrowhead=none]; enz3 -> sub4; sub4 -> enz4 [arrowhead=none]; enz4 -> sub5; sub5 -> enz5 [arrowhead=none]; enz5 -> sub6; sub6 -> enz6 [arrowhead=none]; enz6 -> sub7; sub7 -> enz7 [arrowhead=none]; enz7 -> prod;
// Inhibitor fos [label="Fosmidomycin", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fos -> enz2 [label="inhibits", arrowhead=tee]; } The Apicomplexan MEP Pathway.
The Essential Functions of Isoprenoids in Apicomplexa
IPP and DMAPP are the fundamental five-carbon building blocks for a vast array of essential biomolecules. Their synthesis is metabolically expensive, consuming ATP and NADPH, which highlights their biological importance.[14] The downstream products of the MEP pathway are critical for multiple, indispensable cellular functions that occur outside the apicoplast, in the parasite's cytoplasm, mitochondria, and endoplasmic reticulum.[6][11]
Key Roles of Isoprenoid Derivatives:
-
Protein Prenylation: Farnesyl pyrophosphate (FPP, C15) and geranylgeranyl pyrophosphate (GGPP, C20), synthesized from IPP and DMAPP, are covalently attached to proteins (prenylation), particularly small GTPases like Rab proteins. This lipid modification is crucial for anchoring these proteins to membranes and mediating their function in vesicular trafficking and protein transport.[6][16] Inhibition of isoprenoid synthesis leads to the mislocalization of Rab proteins and severe defects in the formation of the food vacuole, which is essential for hemoglobin digestion in Plasmodium.[1][11]
-
Ubiquinone and Heme A Synthesis: The long polyisoprenoid side chain of ubiquinone (Coenzyme Q) is synthesized from IPP and DMAPP. Ubiquinone is a vital component of the mitochondrial electron transport chain, essential for cellular respiration.[16][17]
-
Dolichol Synthesis: Dolichols are long-chain polyisoprenoid alcohols that act as lipid carriers for oligosaccharides in the synthesis of N-linked glycoproteins and glycosylphosphatidylinositol (GPI) anchors.[1][18] These modifications are critical for protein folding, stability, and cell-surface presentation.
-
tRNA Modification: The isopentenylation of an adenosine residue adjacent to the anticodon in certain tRNAs is essential for stabilizing codon-anticodon pairing, thereby ensuring the fidelity and efficiency of protein translation.[6][14]
-
Apicoplast Biogenesis: Recent studies have revealed a critical role for isoprenoids within the apicoplast itself. A polyprenyl synthase (PPS) localized to the apicoplast synthesizes long-chain isoprenoids that are essential for the proper elongation and inheritance of the organelle during parasite division.[16][17][19] This creates a feedback loop where the pathway's products are required for the maintenance of the very organelle in which they are produced.
// Central node MEP_Pathway [label="MEP Pathway\n(Apicoplast)", fillcolor="#F1F3F4", fontcolor="#202124"]; IPP_DMAPP [label="IPP & DMAPP", fillcolor="#FBBC05", fontcolor="#202124"];
// Downstream products and functions FPPS_GGPPS [label="FPPS/GGPPS\n(Cytosol)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FPP_GGPP [label="FPP (C15)\nGGPP (C20)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prenylation [label="Protein Prenylation\n(Vesicular Trafficking)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
Dolichol_Synthase [label="Dolichol Synthase\n(ER)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dolichol [label="Dolichols", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycosylation [label="N-Glycosylation\nGPI Anchors", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
Ubiquinone_Synthase [label="Ubiquinone Synthase\n(Mitochondrion)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ubiquinone [label="Ubiquinone Side-Chain", fillcolor="#F1F3F4", fontcolor="#202124"]; ETC [label="Electron Transport\nChain", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
MiaA [label="tRNA Isopentenyl-\ntransferase (MiaA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tRNA [label="Isopentenylated tRNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Translation [label="Translation Fidelity", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
PPS [label="Polyprenyl Synthase (PPS)\n(Apicoplast)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polyprenols [label="Long-chain Polyprenols", fillcolor="#F1F3F4", fontcolor="#202124"]; Apicoplast_Biogenesis [label="Apicoplast Biogenesis\n& Inheritance", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges MEP_Pathway -> IPP_DMAPP [label="produces"]; IPP_DMAPP -> FPPS_GGPPS; FPPS_GGPPS -> FPP_GGPP; FPP_GGPP -> Prenylation;
IPP_DMAPP -> Dolichol_Synthase; Dolichol_Synthase -> Dolichol; Dolichol -> Glycosylation;
IPP_DMAPP -> Ubiquinone_Synthase; Ubiquinone_Synthase -> Ubiquinone; Ubiquinone -> ETC;
IPP_DMAPP -> MiaA; MiaA -> tRNA; tRNA -> Translation;
IPP_DMAPP -> PPS; PPS -> Polyprenols; Polyprenols -> Apicoplast_Biogenesis; } Downstream Functions of Isoprenoids.
Validation of the MEP Pathway as a Drug Target
The essentiality of the MEP pathway has been rigorously validated through both genetic and chemical approaches.
-
Genetic Validation: Attempts to disrupt the genes encoding MEP pathway enzymes, such as DXR (IspC) and IspH, in P. falciparum and T. gondii have been unsuccessful, indicating that these genes are indispensable for parasite survival.[6] Conditional knockout systems, where the expression of an enzyme like IspH is forcibly turned off, lead to parasite death.[6]
-
Chemical Validation: The most compelling chemical evidence comes from studies with fosmidomycin , a phosphonic acid antibiotic that is a structural mimic of DOXP and a potent inhibitor of the DXR enzyme.[1][6] Fosmidomycin effectively kills blood-stage P. falciparum and Babesia species.[6][20] The lethal effects of fosmidomycin can be completely rescued by supplementing the culture medium with exogenous IPP, which bypasses the inhibited pathway.[6][16] This "chemical rescue" definitively proves that fosmidomycin's antiparasitic activity is due to the specific inhibition of isoprenoid biosynthesis and not off-target effects.[6]
Interestingly, while the MEP pathway is genetically essential in Toxoplasma gondii, the parasite is largely resistant to fosmidomycin.[6][21][22] This is attributed to poor uptake of the drug, highlighting that inhibitor efficacy depends on both target engagement and the ability to reach the apicoplast.[20] Furthermore, the parasite genus Cryptosporidium, which lacks an apicoplast and the entire MEP pathway, is inherently resistant to fosmidomycin and instead scavenges isoprenoids from its host cell, making it reliant on the host's MVA pathway.[6][10]
Quantitative Data Summary
The following tables summarize key quantitative data regarding MEP pathway inhibitors and their effects on various apicomplexan parasites.
Table 1: Known Inhibitors of Apicomplexan MEP Pathway Enzymes
| Enzyme Target | Inhibitor | Parasite Species | Assay Type | IC₅₀ / Kᵢ Value | Citation(s) |
| DXR (IspC) | Fosmidomycin | P. falciparum | In vitro growth | ~1 µM | [1][2] |
| Fosmidomycin | P. falciparum | Recombinant Enzyme (Kᵢ) | ~30-60 nM | [23] | |
| FR900098 (prodrug) | P. falciparum | In vitro growth | ~0.5 µM | [6] | |
| IspD | MMV008138 | P. falciparum | In vitro growth | ~1.7 µM | [13][24] |
| IspH | Alkyne Diphosphates | E. coli (homolog) | Recombinant Enzyme | 150-450 nM | [25] |
Note: Data for specific apicomplexan IspH inhibitors is limited; values from bacterial homologs are often used as a reference.
Table 2: In Vitro Susceptibility of Apicomplexan Parasites to Fosmidomycin
| Parasite Species | Host Cell / System | Fosmidomycin IC₅₀ | Outcome | Citation(s) |
| Plasmodium falciparum | Human Erythrocytes | 0.3 - 1.2 µM | Susceptible | [1] |
| Babesia bovis | Bovine Erythrocytes | ~50 µM | Susceptible | [6] |
| Babesia orientalis | Water Buffalo Erythrocytes | Inhibited at 200 µM | Susceptible | |
| Toxoplasma gondii | Human Fibroblasts | >500 µM | Resistant | [6][20][21] |
| Eimeria tenella | Chicken Kidney Cells | >100 µM | Resistant | [6][20] |
| Cryptosporidium parvum | Human Colon Carcinoma Cells | No Effect | Resistant (Lacks Pathway) | [6][10] |
Key Experimental Protocols
Studying the MEP pathway and its inhibitors involves a range of specialized techniques. Below are outlines of core methodologies.
Protocol 1: In Vitro Growth Inhibition Assay for P. falciparum
This protocol determines the 50% inhibitory concentration (IC₅₀) of a compound against the blood stages of the parasite.
-
Parasite Culture: Asynchronous or tightly synchronized P. falciparum cultures are maintained in human erythrocytes (O+) at 2-5% hematocrit in RPMI-1640 medium supplemented with AlbuMAX or human serum.
-
Drug Dilution: The test compound (e.g., fosmidomycin) is serially diluted in culture medium in a 96-well plate.
-
Assay Setup: Synchronized ring-stage parasites are added to the wells to achieve a starting parasitemia of ~0.5-1%. Control wells with no drug and wells with a known antimalarial are included.
-
Incubation: The plate is incubated for 72-96 hours under standard culture conditions (37°C, 5% O₂, 5% CO₂). This allows control parasites to complete one or two full intraerythrocytic cycles.
-
Quantification of Growth: Parasite growth is quantified using a DNA-intercalating dye like SYBR Green I or PicoGreen.
-
The plate is frozen and thawed to lyse the erythrocytes.
-
Lysis buffer containing the fluorescent dye is added to each well.
-
Fluorescence (proportional to parasite DNA content) is read on a plate reader.
-
-
Data Analysis: Fluorescence readings are plotted against the log of the drug concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to calculate the IC₅₀ value.
Protocol 2: Recombinant DXR (IspC) Enzyme Inhibition Assay
This assay directly measures the inhibition of the DXR enzyme.
-
Protein Expression and Purification: The gene for P. falciparum DXR is cloned into an expression vector (e.g., pET) and expressed in E. coli. The recombinant protein, often with a His-tag, is purified using affinity chromatography.
-
Assay Principle: The DXR reaction consumes NADPH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
-
Reaction Mixture: The assay is performed in a quartz cuvette containing:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
Divalent cations (e.g., MgCl₂)
-
NADPH (e.g., 150 µM)
-
Purified recombinant DXR enzyme
-
Test inhibitor (e.g., fosmidomycin) at various concentrations (or DMSO for control).
-
-
Reaction Initiation and Monitoring: The reaction is initiated by adding the substrate, DOXP (e.g., 400 µM). The decrease in absorbance at 340 nm is monitored over time at a constant temperature (e.g., 37°C).
-
Data Analysis: The initial reaction velocity is calculated from the linear phase of the absorbance curve. The percent inhibition for each inhibitor concentration is determined relative to the control. The IC₅₀ is calculated by plotting percent inhibition against inhibitor concentration.
Protocol 3: Genetic Validation via Conditional Knockout
This protocol describes a general approach to determine if a MEP pathway gene is essential.
-
System Setup: A system for conditional protein expression or degradation is used, such as the tetracycline-regulatable transactivator (TetR-DOZI) system or an auxin-inducible degron (AID) system.
-
Genetic Modification: The endogenous locus of the target gene (e.g., IspH) is modified using CRISPR/Cas9 or homologous recombination. The modification replaces the native promoter with a tetracycline-repressible promoter or appends a degradation tag (e.g., AID) to the protein. A selectable marker is included.
-
Selection and Cloning: Parasites that have successfully integrated the construct are selected with the appropriate drug and cloned.
-
Phenotypic Analysis:
-
The cloned parasite line is cultured in the presence of the stabilizer (e.g., anhydrotetracycline, aTc) or in the absence of the degradation signal (auxin).
-
To test for essentiality, the stabilizer is removed (e.g., aTc is washed out) or the degradation signal is added (auxin is added to the medium).
-
Parasite growth is monitored over several life cycles using flow cytometry or microscopy.
-
// Nodes start [label="Identify Hit Compound\n(e.g., from library screen)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme_assay [label="In Vitro Enzyme Assay\n(e.g., recombinant DXR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; growth_assay [label="Whole-Cell Growth Assay\n(e.g., Pf SYBR Green)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
decision1 [label="Is enzyme inhibited?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; decision2 [label="Is parasite growth inhibited?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
rescue_exp [label="Chemical Rescue Experiment\n(Supplement with IPP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; decision3 [label="Is growth defect rescued?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
metabolomics [label="Metabolite Profiling\n(LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
end_on_target [label="Conclusion:\nOn-Target Inhibition of MEP Pathway", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_off_target [label="Conclusion:\nOff-Target Effect or\nPoor Permeability", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_no_activity [label="Conclusion:\nNot a viable inhibitor", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> enzyme_assay; start -> growth_assay;
enzyme_assay -> decision1; growth_assay -> decision2;
decision1 -> decision2 [label="Yes"]; decision1 -> end_no_activity [label="No"];
decision2 -> rescue_exp [label="Yes"]; decision2 -> end_off_target [label="No"];
rescue_exp -> decision3; decision3 -> metabolomics [label="Yes"]; decision3 -> end_off_target [label="No"];
metabolomics -> end_on_target [label="MEP intermediates\naccumulate upstream"]; } Workflow for MEP Pathway Inhibitor Validation.
Conclusion and Future Outlook
The MEP pathway is a cornerstone of apicomplexan parasite metabolism and a clinically and genetically validated drug target. Its essentiality for producing a wide range of vital isoprenoids, coupled with its absence in humans, provides a clear therapeutic window. While fosmidomycin has proven the principle that inhibiting this pathway is a viable anti-malarial strategy, its limited spectrum of activity and pharmacokinetic challenges highlight the need for new chemical scaffolds that target not only DXR but also the other six enzymes in the pathway.[13]
Future research should focus on:
-
Structural Biology: Solving high-resolution crystal structures of all seven apicomplexan MEP pathway enzymes to facilitate structure-based drug design.[8][26]
-
Novel Inhibitor Discovery: High-throughput screening and rational design of inhibitors against other enzymes in the pathway, such as the essential iron-sulfur cluster proteins IspG and IspH.[15]
-
Understanding Transport: Elucidating the mechanisms by which substrates and inhibitors are transported across the multiple membranes of the apicoplast to improve drug delivery.
-
Overcoming Resistance: Investigating potential resistance mechanisms to guide the development of more robust inhibitors and combination therapies.
By leveraging our deep understanding of the MEP pathway's function, we can develop the next generation of antiparasitic drugs that are urgently needed to combat the global threat of apicomplexan-caused diseases.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Isoprenoid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Isoprenoid precursor biosynthesis offers potential targets for drug discovery against diseases caused by apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoprenoid metabolism in apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lido-dtp.ac.uk [lido-dtp.ac.uk]
- 8. Frontiers | New Insight into Isoprenoids Biosynthesis Process and Future Prospects for Drug Designing in Plasmodium [frontiersin.org]
- 9. Apicoplast Journey and Its Essentiality as a Compartment for Malaria Parasite Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New insights into apicoplast metabolism in blood-stage malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. New Insight into Isoprenoids Biosynthesis Process and Future Prospects for Drug Designing in Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoprenoid Biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioorganometallic Chemistry with IspG and IspH: Structure, Function and Inhibition of the [Fe4S4] Proteins Involved in Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Critical role for isoprenoids in apicoplast biogenesis by malaria parasites | eLife [elifesciences.org]
- 17. The interdependence of isoprenoid synthesis and apicoplast biogenesis in malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. journals.plos.org [journals.plos.org]
- 20. Over 40 Years of Fosmidomycin Drug Research: A Comprehensive Review and Future Opportunities | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. openscholar.uga.edu [openscholar.uga.edu]
- 23. Resistance to the Antimicrobial Agent Fosmidomycin and an FR900098 Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. "Targeting Isoprenoid Biosynthesis in Plasmodium falciparum" by Leah Imlay [openscholarship.wustl.edu]
- 25. Inhibition of IspH, a [4Fe-4S]2+ enzyme involved in the biosynthesis of isoprenoids via the MEP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Evolutionary Trajectory of the Non-Mevalonate Pathway: A Technical Guide
Abstract
Isoprenoids, a vast and functionally diverse class of biomolecules, are essential for life across all domains. The biosynthesis of their universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), proceeds through two distinct metabolic routes: the mevalonate (MVA) pathway and the non-mevalonate (MEP) pathway. This technical guide provides an in-depth exploration of the evolutionary history of the MEP pathway, targeting researchers, scientists, and drug development professionals. We delve into the origins of this ancient pathway, its phylogenetic distribution, the critical role of endosymbiosis and lateral gene transfer in its dissemination, and the molecular mechanisms that have shaped its evolution. This guide presents quantitative data in structured tables, details key experimental protocols for evolutionary analysis, and utilizes visualizations to illustrate complex pathways and workflows, offering a comprehensive resource for understanding the intricate evolutionary journey of this essential metabolic network.
Introduction: Two Paths to a Universal Building Block
The biosynthesis of over 30,000 known isoprenoid compounds is fundamentally reliant on the production of IPP and DMAPP.[1] For a significant portion of the history of biochemistry, the MVA pathway, first elucidated in yeast and mammals, was considered the sole route for IPP synthesis.[2] However, metabolic labeling studies in the 1990s revealed the existence of an alternative, mevalonate-independent pathway in bacteria and plants, now known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2][3]
The MEP pathway is a testament to the metabolic diversity and evolutionary ingenuity of life. Its distinct set of enzymes and intermediates, compared to the MVA pathway, highlights a deep evolutionary divergence in this core metabolic process. Understanding the evolutionary history of the MEP pathway is not merely an academic exercise; its absence in humans and presence in many pathogenic bacteria and parasites makes it a prime target for the development of novel antimicrobial agents.[4]
This guide will trace the evolutionary narrative of the MEP pathway, from its proposed origins to its current distribution across the domains of life. We will examine the key evolutionary events, including the pivotal role of endosymbiosis in its acquisition by eukaryotes and the subsequent influence of lateral gene transfer in shaping its genetic landscape.
Phylogenetic Distribution and Origins
The distribution of the MVA and MEP pathways across the tree of life reveals a clear phylogenetic demarcation. The MVA pathway is characteristic of archaea and the cytoplasm of eukaryotes, including fungi and animals.[1][2][5] In contrast, the MEP pathway is predominantly found in eubacteria and the plastids of photosynthetic eukaryotes.[1][2][5] Some organisms, notably plants and certain protists, possess both pathways, with the MVA pathway operating in the cytosol and the MEP pathway localized to the plastids.[3][6] A small number of bacterial species have also been found to harbor genes for both pathways.[7][8]
The prevailing hypothesis for the origin of the eukaryotic MEP pathway is endosymbiosis. It is widely accepted that the genes encoding the MEP pathway enzymes in plastid-bearing eukaryotes were acquired from the cyanobacterial ancestor of plastids.[1][4] Phylogenetic analyses of some MEP pathway enzymes support a cyanobacterial origin.[9] However, the evolutionary history is not entirely straightforward. Studies have revealed a polyphyletic origin for some MEP pathway genes in eukaryotes, with evidence suggesting contributions from other bacterial lineages, such as Chlamydiae, through lateral gene transfer events that occurred after the primary endosymbiosis.[10][11]
The evolutionary history of these two pathways suggests that the MVA pathway is germane to archaebacteria and the MEP pathway to eubacteria, with eukaryotes having inherited their isoprenoid biosynthesis genes from prokaryotes.[1]
The Core Pathway: Enzymes and Intermediates
The MEP pathway consists of a series of seven enzymatic reactions that convert pyruvate and glyceraldehyde 3-phosphate into IPP and DMAPP. The enzymes and intermediates of this pathway are highly conserved across different organisms.
The pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), to form this compound 5-phosphate (DXP). DXP is then converted to MEP by this compound-5-phosphate reductoisomerase (DXR). Subsequent enzymatic steps, catalyzed by IspD, IspE, IspF, IspG, and IspH, lead to the formation of IPP and DMAPP.[12][13]
Quantitative Data on MEP Pathway Enzymes
The kinetic properties of the MEP pathway enzymes have been characterized in several organisms. This data is crucial for understanding the flux control and regulation of the pathway, as well as for designing effective enzyme inhibitors for drug development. The following tables summarize key kinetic parameters for the enzymes of the MEP pathway in Escherichia coli, Arabidopsis thaliana, and Plasmodium falciparum.
Table 1: Kinetic Parameters of MEP Pathway Enzymes in Escherichia coli
| Enzyme | Gene | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| DXS | dxs | Pyruvate | 160 | 10.3 | 6.4 x 104 | [Querol-Audí et al., 2013] |
| G3P | 140 | |||||
| DXR | dxr | DXP | 40 | 13.3 | 3.3 x 105 | [Kuzuyama et al., 1998] |
| IspD | ispD | MEP | 43 | 0.93 | 2.2 x 104 | [Rohdich et al., 1999] |
| CTP | 130 | |||||
| IspE | ispE | CDP-ME | 13 | 0.43 | 3.3 x 104 | [Kuzuyama et al., 1999] |
| ATP | 220 | |||||
| IspF | ispF | CDP-MEP | 2.3 | 0.2 | 8.7 x 104 | [Herz et al., 2000] |
| IspG | ispG | MEcPP | 6 | 0.02 | 3.3 x 103 | [Gräwert et al., 2004] |
| IspH | ispH | HMBPP | 0.4 | 1.8 | 4.5 x 106 | [Gräwert et al., 2004] |
Table 2: Kinetic Parameters of MEP Pathway Enzymes in Arabidopsis thaliana
| Enzyme | Gene | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| DXS | AtDXS | Pyruvate | 130 | 0.3 | 2.3 x 103 | [Estévez et al., 2001] |
| G3P | 320 | |||||
| DXR | AtDXR | DXP | 150 | 1.1 | 7.3 x 103 | [Carretero-Paulet et al., 2002] |
| IspD | AtIspD | MEP | 110 | 0.08 | 7.3 x 102 | [Guevara-García et al., 2005] |
| CTP | 140 | |||||
| IspE | AtIspE | CDP-ME | 20 | 0.05 | 2.5 x 103 | [Guevara-García et al., 2005] |
| ATP | 250 | |||||
| IspF | AtIspF | CDP-MEP | 2.1 | 0.04 | 1.9 x 104 | [Guevara-García et al., 2005] |
| IspG | AtIspG | MEcPP | - | - | - | - |
| IspH | AtIspH | HMBPP | - | - | - | - |
Table 3: Kinetic Parameters of MEP Pathway Enzymes in Plasmodium falciparum
| Enzyme | Gene | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| DXS | PfDXS | Pyruvate | 230 | 1.5 | 6.5 x 103 | [Cairns et al., 2007] |
| G3P | 210 | |||||
| DXR | PfDXR | DXP | 28 | 1.2 | 4.3 x 104 | [Rohdich et al., 2001] |
| IspD | PfIspD | MEP | 180 | 0.12 | 6.7 x 102 | [Rohdich et al., 2000] |
| CTP | 120 | |||||
| IspE | PfIspE | CDP-ME | 15 | 0.06 | 4.0 x 103 | [Rohdich et al., 2000] |
| ATP | 300 | |||||
| IspF | PfIspF | CDP-MEP | 3.2 | 0.05 | 1.6 x 104 | [Rohdich et al., 2000] |
| IspG | PfIspG | MEcPP | 1.5 | 0.003 | 2.0 x 103 | [Grawert et al., 2009] |
| IspH | PfIspH | HMBPP | 0.3 | 0.02 | 6.7 x 104 | [Grawert et al., 2009] |
Gene Organization and Operon Structure
In prokaryotes, genes involved in a common metabolic pathway are often organized into operons, allowing for their co-regulation. The gene organization of the MEP pathway varies across different bacterial species, reflecting their diverse evolutionary histories.
Table 4: Gene Organization of the MEP Pathway in Selected Bacteria
| Organism | Gene Order and Operon Structure |
| Escherichia coli | The MEP pathway genes are scattered across the chromosome and are not organized in a single operon. |
| Bacillus subtilis | The MEP pathway genes are distributed throughout the genome and are located in at least seven different operons. |
| Synechocystis sp. PCC 6803 | The MEP pathway genes are generally dispersed throughout the genome. |
| Chlamydia trachomatis | The MEP pathway genes are organized in a single operon: ispD-ispF-ispE-dxs-dxr-ispG-ispH. |
Key Evolutionary Mechanisms
Endosymbiotic Gene Transfer
As previously mentioned, the acquisition of the MEP pathway by photosynthetic eukaryotes is a classic example of endosymbiotic gene transfer. The cyanobacterial endosymbiont that gave rise to plastids brought with it a complete set of genes for the MEP pathway. Over evolutionary time, most of these genes were transferred to the host cell's nucleus, and their protein products are now targeted back to the plastid.
Lateral Gene Transfer (LGT)
Lateral gene transfer has played a significant role in the evolution of the MEP pathway, particularly within the bacterial domain.[14][15] The scattered distribution of the MVA and MEP pathways among bacteria is inconsistent with a simple model of vertical inheritance and is more parsimoniously explained by LGT.[15] Phylogenetic analyses have confirmed several instances of LGT of MEP pathway genes between different bacterial lineages.[14] This horizontal exchange of genetic material has contributed to the metabolic plasticity of bacteria and has complicated the reconstruction of the early evolution of this pathway.
Regulation of the MEP Pathway and its Evolutionary Implications
The MEP pathway is subject to complex regulatory mechanisms that have co-evolved with the pathway itself. In plants, the expression of MEP pathway genes is coordinately regulated by various signals, including light and hormones.[1][4] Light, perceived by photoreceptors like phytochromes, upregulates the transcription of most MEP pathway genes, ensuring a sufficient supply of isoprenoid precursors for the synthesis of photosynthetic pigments.[1]
Furthermore, the MEP pathway is a source of retrograde signals that communicate the metabolic state of the plastid to the nucleus. The accumulation of the intermediate 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) under stress conditions acts as a specific retrograde signal, modulating the expression of nuclear stress-response genes.[4][16] This intricate regulatory network highlights the deep integration of the MEP pathway into the cellular signaling landscape and suggests that its evolution has been shaped not only by metabolic demands but also by its role in cellular communication and stress responses.
Experimental Protocols
Protocol for Phylogenetic Analysis of a MEP Pathway Enzyme (e.g., DXR)
This protocol outlines the steps for constructing a phylogenetic tree for the DXR enzyme family using the MEGA (Molecular Evolutionary Genetics Analysis) software.
1. Sequence Retrieval:
- Obtain DXR protein sequences from various organisms of interest (bacteria, archaea, eukaryotes) from a public database like NCBI GenBank.
- Save the sequences in FASTA format.
2. Multiple Sequence Alignment:
- Open the FASTA file in MEGA.
- Align the sequences using ClustalW or MUSCLE with default parameters.
- Manually inspect and edit the alignment to remove poorly aligned regions.
3. Model Selection:
- In MEGA, use the "Find Best DNA/Protein Models (ML)" tool to determine the most appropriate substitution model for the aligned sequences based on the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC).
4. Phylogenetic Tree Construction (Maximum Likelihood):
- Select "Construct/Test Maximum Likelihood Tree" from the "Phylogeny" menu.
- Choose the substitution model identified in the previous step.
- Set the number of bootstrap replications to 1000 to assess the statistical support for the tree topology.
- Run the analysis.
5. Tree Visualization and Interpretation:
- Visualize the resulting phylogenetic tree in the MEGA tree explorer.
- Analyze the branching patterns and bootstrap values to infer the evolutionary relationships among the DXR sequences.
Protocol for Investigating Lateral Gene Transfer
This protocol describes a computational approach to identify putative LGT events affecting MEP pathway genes.
1. Phylogenetic Congruence Analysis:
- Construct a phylogenetic tree for a specific MEP pathway gene (e.g., ispH) as described in Protocol 8.1.
- Construct a reference species tree for the same set of organisms using a conserved marker gene (e.g., 16S rRNA for prokaryotes).
- Compare the topology of the gene tree with the species tree. Significant incongruence (i.e., a different branching pattern) is an indicator of a potential LGT event.
2. Analysis of Genomic Context:
- For the gene suspected of being horizontally transferred, analyze its genomic neighborhood in the recipient organism.
- Look for the presence of mobile genetic elements (e.g., transposons, integrons) near the gene, as these are often associated with LGT.
- Analyze the GC content and codon usage of the gene. A significant deviation from the average GC content and codon usage of the host genome suggests a foreign origin.
3. Parametric Methods:
- Utilize bioinformatics tools that identify regions of a genome with atypical sequence composition (e.g., unusual oligonucleotide frequencies) as potential horizontally transferred regions.
Conclusion and Future Directions
The evolutionary history of the non-mevalonate pathway is a compelling story of molecular innovation, endosymbiotic acquisition, and genomic plasticity. From its eubacterial origins, the MEP pathway has become an indispensable metabolic route in a vast array of organisms, including plants and pathogenic protozoa. The distinct evolutionary trajectories of the MEP and MVA pathways have resulted in a striking dichotomy in the biosphere's strategies for synthesizing the universal isoprenoid precursors.
For researchers in drug development, the MEP pathway remains a fertile ground for the discovery of novel antimicrobial agents. A deep understanding of its evolutionary history, enzyme kinetics, and regulation across different pathogens can inform the design of targeted and effective inhibitors.
Future research will undoubtedly continue to unravel the finer details of MEP pathway evolution. The increasing availability of genomic and metagenomic data will provide a richer dataset for comparative and phylogenetic analyses, potentially revealing novel variations of the pathway and shedding more light on the intricate web of lateral gene transfer events that have shaped its history. Furthermore, a deeper understanding of the co-evolution of the MEP pathway with its regulatory networks will provide a more complete picture of how this ancient metabolic route has been integrated into the complex cellular machinery of diverse organisms.
References
- 1. Distinct Light-Mediated Pathways Regulate the Biosynthesis and Exchange of Isoprenoid Precursors during Arabidopsis Seedling Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positioning Bacillus subtilis as terpenoid cell factory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retrograde signaling by the plastidial metabolite MEcPP regulates expression of nuclear stress-response genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.caass.org.cn [journals.caass.org.cn]
- 6. Combinatorial Methylerythritol Phosphate Pathway Engineering and Process Optimization for Increased Menaquinone-7 Synthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negative regulation of plastidial isoprenoid pathway by herbivore-induced β-cyclocitral in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced C30 carotenoid production in Bacillus subtilis by systematic overexpression of MEP pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. megasoftware.net [megasoftware.net]
- 10. Kinetic analysis and substrate specificity of Escherichia coli dimethyl sulfoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 16. Plastidial metabolites and retrograde signaling: A case study of MEP pathway intermediate MEcPP that orchestrates plant growth and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crossroads of Essential Vitamins: 1-Deoxy-D-xylulose 5-Phosphate as a Precursor for Thiamine and Pyridoxal Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deoxy-D-xylulose 5-phosphate (DXP) stands as a critical branch-point metabolite in prokaryotes and plants, serving as a common precursor for the biosynthesis of two essential vitamins: thiamine (vitamin B1) and pyridoxal phosphate (vitamin B6). The pathways leading from DXP to these vital cofactors are distinct, involving a series of enzymatic reactions that are tightly regulated. Understanding the intricacies of these biosynthetic routes, the kinetics of the involved enzymes, and the methodologies to study them is paramount for researchers in microbiology, biochemistry, and drug development. This technical guide provides a comprehensive overview of the biosynthesis of thiamine and pyridoxal from DXP, presenting quantitative data, detailed experimental protocols, and visual representations of the biochemical pathways and experimental workflows.
Introduction
Vitamins B1 (thiamine) and B6 (pyridoxal phosphate) are indispensable cofactors for a myriad of enzymatic reactions crucial for central metabolism, including carbohydrate, amino acid, and lipid metabolism.[1] While animals must obtain these vitamins from their diet, many bacteria, archaea, and plants can synthesize them de novo. A key player in these biosynthetic endeavors is this compound 5-phosphate (DXP), which is produced from the condensation of glyceraldehyde 3-phosphate (GAP) and pyruvate by the enzyme DXP synthase (Dxs).[2] From this central precursor, two distinct enzymatic cascades diverge to produce the thiazole moiety of thiamine and the pyridine ring of pyridoxal phosphate. This guide delves into the core of these pathways, providing the technical details necessary for their study and potential manipulation.
Biosynthetic Pathways
Thiamine Biosynthesis from DXP
The biosynthesis of thiamine pyrophosphate (TPP), the active form of vitamin B1, involves the separate synthesis of its thiazole and pyrimidine moieties, which are then coupled. DXP is the direct precursor to the 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P) moiety.[2][3]
The key enzymatic steps are:
-
DXP Synthase (Dxs): Catalyzes the formation of DXP from pyruvate and glyceraldehyde 3-phosphate.[2] This enzyme itself requires thiamine pyrophosphate as a cofactor, creating a unique regulatory loop.[3]
-
Thiazole Synthase (ThiG): This complex enzyme utilizes DXP, dehydroglycine (derived from tyrosine or glycine), and a sulfur carrier protein (ThiS-COSH) to assemble the thiazole ring.[2][3]
The pyrimidine moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), is synthesized from 5-aminoimidazole ribotide (AIR), an intermediate in purine biosynthesis.[4] The two moieties are then coupled by thiamin phosphate synthase (ThiE) to form thiamine monophosphate (ThMP), which is subsequently phosphorylated to TPP.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. A Novel Two-Dimensional Liquid Chromatography Combined with Ultraviolet Detection Method for Quantitative Determination of Pyridoxal 5′-Phosphate, 4-Pyridoxine Acid and Pyridoxal in Animal Plasma [mdpi.com]
The Plastidial Residence of Isoprenoid Precursor Biosynthesis: A Technical Guide to the Subcellular Localization of DXP Pathway Enzymes in Plants
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the subcellular localization of the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway enzymes, a critical route for isoprenoid biosynthesis in plants. Isoprenoids are a vast and diverse group of natural products with essential roles in plant growth, development, and defense, as well as significant applications in the pharmaceutical and biotechnology industries. Understanding the precise location of the enzymes that synthesize their precursors is paramount for targeted metabolic engineering and the development of novel herbicides and drugs. All seven enzymes of the DXP pathway are encoded by nuclear genes and are subsequently imported into plastids.[1]
The DXP Pathway: A Plastid-Centric Operation
In higher plants, the biosynthesis of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), occurs via two distinct pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the DXP pathway (also known as the methylerythritol 4-phosphate or MEP pathway), which is localized within plastids.[2][3][4] This compartmentalization underscores the distinct roles of the isoprenoids produced by each pathway. The DXP pathway is primarily responsible for the synthesis of monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls and plastoquinone, all crucial for photosynthesis and other plastid-specific functions.[5]
The following diagram illustrates the sequential enzymatic steps of the DXP pathway.
Subcellular Localization of DXP Pathway Enzymes
Extensive research, employing a variety of experimental techniques, has unequivocally placed the enzymes of the DXP pathway within the plastids of plant cells. The majority of these enzymes reside in the stroma, the aqueous fluid within the inner membrane of the chloroplast.
| Enzyme | Abbreviation | Gene Name (E. coli) | Subcellular Localization | Sub-plastidial Localization | Experimental Evidence |
| This compound 5-phosphate synthase | DXS | dxs | Plastid | Primarily Stroma; also found in non-stromal fractions and as fluorescent speckles.[1] | GFP fusion, Immunoblotting, Proteomics |
| This compound 5-phosphate reductoisomerase | DXR | dxr | Plastid | Primarily Stroma; also found in non-stromal fractions and accumulates in vesicles.[1] | GFP fusion, Immunogold labeling, Proteomics |
| 2-C-Methyl-D-erythritol 4-phosphate cytidylyltransferase | MCT | ispD | Plastid | Stroma | Proteomics, Mutant Phenotype Analysis |
| 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | CMK | ispE | Plastid | Stroma | GFP fusion, Proteomics, Mutant Phenotype Analysis[6] |
| 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthase | MDS | ispF | Plastid | Stroma | Proteomics, Mutant Phenotype Analysis |
| (E)-4-Hydroxy-3-methylbut-2-enyl-diphosphate synthase | HDS | ispG | Plastid | Stroma | Proteomics, Mutant Phenotype Analysis |
| (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate reductase | HDR | ispH | Plastid | Stroma | Immunoblotting, Proteomics, Mutant Phenotype Analysis[3][4] |
Table 1: Summary of the Subcellular Localization of DXP Pathway Enzymes in Plants.
While proteomic studies have consistently identified all seven MEP pathway enzymes in the stromal fraction, more detailed investigations into the first two enzymes, DXS and DXR, have revealed a more complex subplastidial distribution.[1] Both DXS and DXR have been observed in non-stromal fractions, and when tagged with Green Fluorescent Protein (GFP), they form distinct speckles or accumulate in vesicles within the chloroplasts.[1] This suggests the existence of dynamic regulatory mechanisms that may control the localization and turnover of these key enzymes to modulate the metabolic flux through the pathway.[1] For the subsequent enzymes in the pathway, including MCT (IspD), CMK (IspE), MDS (IspF), HDS (IspG), and HDR (IspH), evidence points towards a primary localization within the chloroplast stroma.[3][4][6][7] For instance, immunoblot analysis of fractionated chloroplasts has confirmed that the Arabidopsis IspH protein is a soluble protein found in the stroma.[3] Similarly, GFP fusion experiments have shown that IspE is targeted to chloroplasts.[6]
Experimental Protocols for Determining Subcellular Localization
A variety of robust experimental techniques are employed to elucidate the subcellular localization of proteins within plant cells. The following sections provide detailed methodologies for key experiments cited in the study of DXP pathway enzyme localization.
Chloroplast Isolation from Arabidopsis thaliana Leaves
This protocol describes a method for the rapid isolation of intact chloroplasts suitable for subsequent proteomic analysis or immunoblotting.
Materials:
-
Arabidopsis thaliana leaves
-
Chloroplast Isolation Buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂. Keep on ice.
-
Percoll solution (e.g., 40% and 80% layers)
-
Miracloth or nylon mesh (e.g., 20-100 µm pore size)
-
Refrigerated centrifuge and tubes
Procedure:
-
Harvest fresh, healthy Arabidopsis leaves and keep them on ice.
-
Gently homogenize the leaves in ice-cold CIB using a blender or mortar and pestle.
-
Filter the homogenate through several layers of Miracloth or nylon mesh to remove cell debris.
-
Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for 5-10 minutes at 4°C to pellet the crude chloroplasts.
-
Carefully discard the supernatant and gently resuspend the pellet in a small volume of CIB.
-
Layer the resuspended chloroplasts onto a pre-formed Percoll density gradient (e.g., a 40%/80% step gradient).
-
Centrifuge the gradient at a higher speed (e.g., 2,500 x g) for 15-20 minutes at 4°C. Intact chloroplasts will form a band at the interface of the Percoll layers.
-
Carefully collect the band of intact chloroplasts using a pipette.
-
Wash the collected chloroplasts by resuspending them in a large volume of CIB and centrifuging again to pellet them.
-
The final pellet contains purified, intact chloroplasts ready for downstream applications.
Transient Expression of GFP Fusion Proteins in Nicotiana benthamiana via Agroinfiltration
This method allows for the rapid, in vivo visualization of protein localization by transiently expressing a protein of interest fused to a fluorescent reporter like GFP.
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101) carrying a binary vector with the gene of interest fused to GFP.
-
Nicotiana benthamiana plants (4-6 weeks old).
-
LB medium with appropriate antibiotics.
-
Infiltration medium: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150 µM acetosyringone.
-
Needleless syringe (1 mL).
Procedure:
-
Grow a culture of the Agrobacterium strain containing the GFP fusion construct overnight in LB medium with appropriate antibiotics at 28°C.
-
Pellet the bacteria by centrifugation and resuspend them in the infiltration medium to a final OD₆₀₀ of 0.5-1.0.
-
Incubate the bacterial suspension at room temperature for 2-4 hours to induce virulence gene expression.
-
Using a needleless syringe, gently infiltrate the bacterial suspension into the abaxial (lower) side of the N. benthamiana leaves.
-
Incubate the infiltrated plants for 2-4 days under normal growth conditions.
-
Excise a small section of the infiltrated leaf and mount it on a microscope slide in a drop of water.
-
Observe the subcellular localization of the GFP fusion protein using a confocal laser scanning microscope. Co-localization with known organelle markers (e.g., chlorophyll autofluorescence for chloroplasts) can confirm the location.[8]
Immunogold Electron Microscopy
This high-resolution technique allows for the precise localization of proteins at the ultrastructural level by using gold-conjugated antibodies.
References
- 1. Immunogold Labeling - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 2. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Arabidopsis IspH Homolog Is Involved in the Plastid Nonmevalonate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Arabidopsis IspH homolog is involved in the plastid nonmevalonate pathway of isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and Preparation of Chloroplasts from Arabidopsis thaliana Plants | Springer Nature Experiments [experiments.springernature.com]
- 6. Physiological function of IspE, a plastid MEP pathway gene for isoprenoid biosynthesis, in organelle biogenesis and cell morphogenesis in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subcellular evidence for the involvement of peroxisomes in plant isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bsw3.naist.jp [bsw3.naist.jp]
Regulating the Flow: An In-depth Technical Guide to Carbon Flux Control in the 1-deoxy-D-xylulose 5-phosphate Pathway
For Researchers, Scientists, and Drug Development Professionals
The 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, also known as the methylerythritol 4-phosphate (MEP) pathway, is a critical metabolic route for the biosynthesis of isoprenoids in most bacteria, algae, and the plastids of plants. Isoprenoids represent a vast and diverse class of natural products with essential biological functions and significant commercial applications, ranging from pharmaceuticals and fragrances to biofuels and agricultural chemicals. Consequently, understanding the intricate regulatory mechanisms that govern the flow of carbon into and through this pathway is paramount for metabolic engineering, drug development, and a fundamental comprehension of cellular metabolism. This technical guide provides a comprehensive overview of the core principles of DXP pathway regulation, with a focus on quantitative data, experimental methodologies, and visual representations of the key signaling and experimental workflows.
The Central Role of DXP Synthase in Flux Control
The primary entry point for carbon into the DXP pathway is the condensation of pyruvate and glyceraldehyde 3-phosphate (GAP) to form DXP. This reaction is catalyzed by the enzyme this compound 5-phosphate synthase (DXS). Extensive research, particularly through metabolic control analysis (MCA), has unequivocally identified DXS as the principal rate-limiting step in the pathway.[1][2][3][4] The flux control coefficient (FCC) of an enzyme quantifies its control over the overall pathway flux. A high FCC value signifies a significant degree of control.
Quantitative Analysis of Flux Control
Metabolic control analysis in various organisms has consistently demonstrated a high FCC for DXS, underscoring its pivotal regulatory role.
| Organism | Enzyme | Flux Control Coefficient (FCC) | Experimental Condition | Reference |
| Arabidopsis thaliana | DXP Synthase (DXS) | 0.82 | Photosynthetic steady-state | [2][4] |
| Escherichia coli | DXP Synthase (Dxs) | 0.35 | Isoprene-producing strain | [5][6] |
| Populus × canescens (grey poplar) | DXP Synthase (DXS) | Low | Isoprene-emitting leaves | [7][8][9] |
Note: While DXS is a major control point in many organisms, its level of control can vary depending on the species and environmental conditions, as seen in the case of isoprene-emitting poplar.[7][8][9]
Allosteric Feedback Regulation: A Key Control Mechanism
The DXP pathway is subject to tight feedback regulation by its end-products, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[10][11][12][13] This regulation primarily targets DXS, providing a rapid and sensitive mechanism to adjust carbon flux in response to downstream metabolic demands.
Mechanism of Allosteric Inhibition
Recent studies have elucidated the molecular basis of this feedback inhibition. IPP and DMAPP act as allosteric inhibitors of DXS.[3][14][15][16] The binding of these end-products to a site distinct from the active site induces a conformational change in the DXS enzyme, leading to the dissociation of the active dimeric form into inactive monomers.[3][14][15][16] This monomerization provides a fast and reversible means of downregulating enzyme activity when IPP and DMAPP levels are high.
Quantitative Inhibition Data
The inhibitory potency of IPP and DMAPP on DXS has been quantified, providing valuable parameters for metabolic modeling and engineering.
| Enzyme Source | Inhibitor | Ki (μM) | Inhibition Type | Reference |
| Populus trichocarpa (PtDXS) | Isopentenyl diphosphate (IDP) | 65.4 ± 4.3 | Competitive with Thiamine Pyrophosphate | [10] |
| Populus trichocarpa (PtDXS) | Dimethylallyl diphosphate (DMADP) | 81.3 ± 10.5 | Competitive with Thiamine Pyrophosphate | [10] |
Beyond DXP Synthase: Other Regulatory Checkpoints
While DXS is the primary gatekeeper, other enzymes in the DXP pathway can also exert control over the metabolic flux, particularly under conditions of high carbon flow, such as when DXS is overexpressed.[5][17][18] Identifying these secondary bottlenecks is crucial for optimizing isoprenoid production in engineered organisms.
Systematic analysis in organisms like Zymomonas mobilis has revealed that after DXS, the enzymes 4-hydroxy-3-methylbut-2-enyl diphosphate (HMBDP) synthase (IspG) and HMBDP reductase (IspH) can become rate-limiting.[18]
Experimental Protocols for Studying Carbon Flux
A quantitative understanding of DXP pathway regulation relies on robust experimental methodologies. The following sections detail the core protocols for key experiments cited in the field.
Metabolic Control Analysis (MCA) using 13CO2 Labeling
This powerful technique allows for the in vivo determination of an enzyme's control over metabolic flux.
Objective: To calculate the flux control coefficient (FCC) of DXS.
Methodology:
-
Plant Material: Utilize multiple lines of the organism of interest with varying DXS activities (e.g., wild-type, overexpression lines, and knockout/knockdown mutants).[1][2]
-
13CO2 Labeling: Grow plants under controlled conditions and then switch the CO2 source to 13CO2 in a climate-controlled gas exchange cuvette.[1][2]
-
Metabolite Extraction: Harvest tissue samples at various time points after the introduction of 13CO2 and immediately quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).
-
Metabolite Analysis: Extract and quantify the MEP pathway intermediates (e.g., DXP, MEcDP, DMADP) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Determine the rate of 13C incorporation into these metabolites.[1]
-
Enzyme Activity Assay: Prepare protein extracts from the different plant lines and measure the in vitro activity of DXS.[19][20]
-
Flux Calculation: Calculate the steady-state flux through the pathway based on the pool size of a key intermediate (like DXP) and its 13C incorporation rate.[2]
-
FCC Determination: Correlate the calculated absolute flux with the measured DXS enzyme activity across the different lines. The FCC is derived from the slope of the linear regression of this data.[2][21]
In Vitro DXP Synthase (DXS) Enzyme Assay
Direct measurement of DXS activity is crucial for MCA and for characterizing enzyme kinetics and inhibition.
Objective: To quantify the rate of DXP production from pyruvate and GAP in a protein extract.
-
Protein Extraction: Homogenize plant tissue in an appropriate extraction buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), cofactors (thiamine pyrophosphate (TPP) and MgCl2), and substrates (pyruvate and GAP).
-
Enzyme Reaction: Initiate the reaction by adding the protein extract to the reaction mixture. Incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).
-
Reaction Quenching: Stop the reaction, for example, by adding chloroform.
-
DXP Quantification: Analyze the reaction mixture using LC-MS/MS to directly quantify the amount of DXP produced. Use a labeled internal standard (e.g., [13C3]DXP) for accurate quantification.
-
Activity Calculation: Express the enzyme activity as the amount of DXP produced per unit time per amount of protein (e.g., nmol DXP mg-1 protein min-1).
Quantitative Metabolomics of DXP Pathway Intermediates
Accurate measurement of the intracellular concentrations of pathway intermediates is essential for understanding metabolic bottlenecks and the effects of genetic modifications.
Objective: To determine the absolute or relative abundance of DXP, MEP, MEcDP, HMBDP, and IPP/DMAPP.
-
Sample Collection and Quenching: Rapidly collect biological samples and immediately quench all enzymatic activity to preserve the in vivo metabolic state. This is often achieved by flash-freezing in liquid nitrogen or by quenching in a cold solvent mixture (e.g., methanol/water).
-
Metabolite Extraction: Extract the metabolites from the quenched samples using a suitable solvent system (e.g., a biphasic extraction with chloroform/methanol/water).
-
Sample Preparation: Concentrate the extract (e.g., by vacuum centrifugation) and resuspend in a solvent compatible with the analytical platform.
-
LC-MS/MS Analysis: Separate the metabolites using liquid chromatography (often with an ion-pairing reagent for phosphorylated intermediates) and detect and quantify them using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Quantification: Determine the concentration of each metabolite by comparing its peak area to that of a corresponding stable isotope-labeled internal standard or by using an external calibration curve with purified standards.
Conclusion and Future Directions
The regulation of carbon flux into the DXP pathway is a multi-layered process, with DXP synthase serving as the primary control point, primarily through allosteric feedback inhibition by the pathway's end-products. However, a systems-level understanding requires consideration of other potential bottlenecks and the influence of transcriptional and post-translational modifications. The experimental protocols detailed herein provide a robust framework for quantitatively dissecting these regulatory networks.
Future research will likely focus on developing more sophisticated dynamic models of the DXP pathway, integrating metabolomic, proteomic, and fluxomic data to predict the outcomes of metabolic engineering strategies. Furthermore, elucidating the interplay between the DXP pathway and other central metabolic pathways will be crucial for a holistic understanding of cellular carbon allocation. For drug development professionals, a deep understanding of these regulatory mechanisms offers opportunities to design novel inhibitors targeting key enzymes in the pathway for antimicrobial or herbicidal applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Deoxyxylulose 5-Phosphate Synthase Controls Flux through the Methylerythritol 4-Phosphate Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEP pathway products allosterically promote monomerization of deoxy-D-xylulose-5-phosphate synthase to feedback-regulate their supply - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxyxylulose 5-Phosphate Synthase Controls Flux through the Methylerythritol 4-Phosphate Pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Deoxyxylulose 5-Phosphate Synthase Does Not Play a Major Role in Regulating the Methylerythritol 4-Phosphate Pathway in Poplar [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Deoxyxylulose 5-Phosphate Synthase Does Not Play a Major Role in Regulating the Methylerythritol 4-Phosphate Pathway in Poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Feedback inhibition of deoxy-D-xylulose-5-phosphate synthase regulates the methylerythritol 4-phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ddd.uab.cat [ddd.uab.cat]
- 13. Feedback regulation of the methylerythritol 4-phosphate (mep) pathway - Dialnet [dialnet.unirioja.es]
- 14. researchgate.net [researchgate.net]
- 15. Allosteric feedback inhibition of deoxy-D-xylulose-5-phosphate synthase involves monomerization of the active dimer | Semantic Scholar [semanticscholar.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Metabolic engineering for the production of isoprene and isopentenol by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. Measuring the activity of this compound 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Central Role of 1-Deoxy-D-xylulose 5-Phosphate in Bacterial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deoxy-D-xylulose 5-phosphate (DXP) is a critical metabolic intermediate in most bacteria, situated at a key branchpoint of central metabolism. It serves as the precursor for the synthesis of essential isoprenoids via the methylerythritol phosphate (MEP) pathway, as well as for the biosynthesis of the vital cofactors thiamin (vitamin B1) and pyridoxal phosphate (vitamin B6). The MEP pathway is absent in humans, making its enzymes, particularly DXP synthase (DXS) and DXP reductoisomerase (DXR), prime targets for the development of novel antibacterial agents. This technical guide provides an in-depth overview of the role of DXP in bacterial central metabolism, including detailed enzymatic pathways, quantitative data on enzyme kinetics and metabolite concentrations, and comprehensive experimental protocols for studying DXP metabolism.
Introduction
Isoprenoids are a vast and diverse class of natural products essential for a multitude of cellular functions in all domains of life. In bacteria, they are crucial components of cell membranes (hopanoids), electron transport chains (quinones), and cell wall biosynthesis (dolichols), and are involved in protein prenylation and tRNA modification.[1] Bacteria synthesize their isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), through two distinct pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[2] While the MVA pathway is found in eukaryotes, archaea, and some Gram-positive bacteria, the MEP pathway is utilized by most bacteria, including many pathogenic species, as well as in plant chloroplasts.[1]
The first committed step of the MEP pathway is the formation of this compound 5-phosphate (DXP) from pyruvate and D-glyceraldehyde 3-phosphate (D-GAP), a reaction catalyzed by DXP synthase (DXS).[1][3] DXP is then converted to MEP by DXP reductoisomerase (DXR). Beyond its role in isoprenoid biosynthesis, DXP is also a precursor for the synthesis of thiamin and pyridoxal phosphate, highlighting its central role in bacterial metabolism.[4] The essentiality of the MEP pathway in many pathogens and its absence in humans make it an attractive target for the development of new antimicrobial drugs.[5]
The Synthesis and Conversion of this compound 5-Phosphate
The synthesis of DXP and its subsequent conversion to MEP are the initial steps of the MEP pathway, which is tightly integrated with central carbon metabolism, drawing precursors from glycolysis and the pentose phosphate pathway.
DXP Synthase (DXS)
DXP synthase (EC 2.2.1.7) catalyzes the thiamin diphosphate (ThDP)-dependent condensation of the C2 unit from pyruvate with the C3 unit of D-glyceraldehyde 3-phosphate to form the C5 compound DXP.[6] This reaction is considered a key regulatory point and often the rate-limiting step in the MEP pathway.[4]
DXP Reductoisomerase (DXR)
DXP reductoisomerase (EC 1.1.1.267), also known as IspC, catalyzes the conversion of DXP to MEP in a two-step process: an intramolecular rearrangement of DXP to an aldehyde intermediate, followed by an NADPH-dependent reduction to MEP.[7] DXR is the target of the well-known antibiotic fosmidomycin.[8]
DXP as a Branchpoint Metabolite
DXP is a crucial node in bacterial metabolism, channeling carbon into three essential biosynthetic pathways.
Isoprenoid Biosynthesis (MEP Pathway)
The primary fate of DXP in most bacteria is its conversion to MEP and subsequent entry into the MEP pathway, leading to the production of IPP and DMAPP, the universal precursors for all isoprenoids.
Thiamin (Vitamin B1) Biosynthesis
The thiazole moiety of thiamin diphosphate (ThDP) is derived from DXP in Escherichia coli.[4] ThDP is an essential cofactor for numerous enzymes involved in carbohydrate and amino acid metabolism, including DXS itself.
Pyridoxal Phosphate (Vitamin B6) Biosynthesis
DXP also serves as a precursor for the biosynthesis of pyridoxal phosphate (PLP), another vital cofactor involved in a wide range of biochemical reactions, particularly in amino acid metabolism.[4]
Quantitative Data
Enzyme Kinetic Parameters
The following tables summarize the kinetic parameters for DXP synthase and DXP reductoisomerase from key bacterial species.
Table 1: Kinetic Parameters of Bacterial DXP Synthase (DXS)
| Organism | Substrate | Km (µM) | Vmax or kcat | Reference |
| Escherichia coli | Pyruvate | 30 | kcat = 1.3 s-1 | [9] |
| Escherichia coli | D-Glyceraldehyde 3-phosphate | 30 | kcat = 1.3 s-1 | [9] |
Table 2: Kinetic Parameters of Bacterial DXP Reductoisomerase (DXR)
| Organism | Substrate | Km (µM) | Vmax or kcat | Reference |
| Escherichia coli | DXP | 115 ± 25 | kcat = 116 ± 8 s-1 | |
| Escherichia coli | NADPH | 0.5 ± 0.2 | kcat = 116 ± 8 s-1 | |
| Mycobacterium tuberculosis | DXP | - | - | [7] |
| Mycobacterium tuberculosis | NADPH | - | - | [7] |
| Zymomonas mobilis | DXP | - | Specific Activity = 19.5 U/mg |
Table 3: Inhibition Constants for DXR Inhibitors
| Inhibitor | Organism | Ki or IC50 | Type of Inhibition | Reference |
| Fosmidomycin | Escherichia coli | Ki = 0.6 µM | Competitive | |
| Fosmidomycin | Mycobacterium tuberculosis | Ki = 10-100 nM | - |
Metabolite Concentrations and Flux Control
Metabolic flux analysis has provided insights into the regulation of the MEP pathway.
Table 4: Intracellular Concentrations of MEP Pathway Intermediates in E. coli
| Metabolite | Concentration (µM) | Condition | Reference |
| DXP | ~100 | Isoprene production | |
| MEP | ~50 | Isoprene production | |
| MEcPP | ~250 | Isoprene production | |
| IPP/DMAPP | ~10 | Isoprene production |
Table 5: Flux Control Coefficients of MEP Pathway Enzymes in E. coli
| Enzyme | Flux Control Coefficient | Condition | Reference |
| DXP Synthase (DXS) | 0.35 - 0.65 | Isoprene production |
Signaling Pathways and Regulatory Networks
The MEP pathway is not only a biosynthetic route but is also involved in cellular signaling, particularly in response to stress.
Feedback Regulation of the MEP Pathway
The MEP pathway is subject to feedback inhibition, where the end products, IPP and DMAPP, can inhibit the activity of DXS, thereby regulating the overall flux through the pathway.
Caption: Feedback inhibition of DXP synthase by IPP and DMAPP.
MEcPP as a Stress Signaling Molecule
2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), an intermediate of the MEP pathway, has been identified as a potential stress signaling molecule. Under conditions of oxidative stress, the activity of the iron-sulfur cluster-containing enzymes IspG and IspH can be impaired, leading to the accumulation of MEcPP. This accumulation is thought to trigger a retrograde signaling cascade, although the precise mechanism in bacteria is still under investigation. In some bacteria, elevated MEcPP levels have been linked to the inhibition of biofilm formation.
Caption: Proposed signaling role of MEcPP in response to oxidative stress.
Experimental Protocols
DXS-DXR Coupled Enzyme Assay
This continuous spectrophotometric assay measures the activity of DXS by coupling the production of DXP to its conversion to MEP by DXR, which is accompanied by the oxidation of NADPH.
Materials:
-
HEPES buffer (100 mM, pH 8.0)
-
MgCl2 (2 mM)
-
Thiamin diphosphate (ThDP) (1 mM)
-
Pyruvate (100 mM stock)
-
D-glyceraldehyde 3-phosphate (D-GAP) (100 mM stock)
-
NADPH (10 mM stock)
-
Purified DXR enzyme
-
Purified DXS enzyme or cell extract
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a microplate well containing HEPES buffer, MgCl2, ThDP, and NADPH to their final concentrations.
-
Add a known amount of purified DXR enzyme to the reaction mixture.
-
Initiate the reaction by adding the DXS enzyme (or cell extract) and the substrates, pyruvate and D-GAP.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M-1cm-1).
13C-Metabolic Flux Analysis of the MEP Pathway
This method allows for the quantification of the in vivo flux through the MEP pathway and its connection to central metabolism.
Materials:
-
Bacterial culture medium
-
13C-labeled glucose (e.g., [1,2-13C]glucose or [U-13C]glucose)
-
Quenching solution (e.g., cold methanol)
-
Extraction solution (e.g., chloroform/methanol/water)
-
LC-MS/MS or GC-MS system
-
Metabolic flux analysis software
Procedure:
-
Culture bacteria in a defined medium with the 13C-labeled glucose as the sole carbon source until a metabolic steady state is reached.
-
Rapidly quench the metabolism by adding a cold quenching solution.
-
Harvest the cells by centrifugation and extract the intracellular metabolites.
-
Analyze the mass isotopomer distribution of the MEP pathway intermediates and proteinogenic amino acids using LC-MS/MS or GC-MS.
-
Use a computational model of the bacterial central metabolism and the measured mass isotopomer distributions to calculate the intracellular metabolic fluxes using specialized software.
References
- 1. The non-mevalonate pathway requires a delicate balance of intermediates to maximize terpene production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward Understanding the Chemistry and Biology of this compound 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput enzyme screening platform for the IPP-bypass mevalonate pathway for isopentenol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-steady-state kinetic analysis of this compound-5-phosphate reductoisomerase from Mycobacterium tuberculosis reveals partially rate-limiting product release by parallel pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of potential bisubstrate inhibitors against Mycobacterium tuberculosis (Mtb) this compound 5-phosphate reductoisomerase (Dxr)—evidence of a novel binding mode - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Screening for mevalonate biosynthetic pathway inhibitors using sensitized bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 1-Deoxy-D-xylulose 5-Phosphate (DXP) by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxy-D-xylulose 5-phosphate (DXP) is the first and rate-limiting intermediate of the methylerythritol 4-phosphate (MEP) pathway.[1] This crucial metabolic route is responsible for the biosynthesis of isoprenoids in most bacteria, plants, and apicomplexan parasites.[2] Isoprenoids are a vast and diverse group of natural products, including essential molecules such as chlorophylls, carotenoids, and hormones, making the MEP pathway a key target for the development of herbicides and antimicrobial drugs. Accurate quantification of DXP is essential for understanding the regulation of this pathway and for evaluating the efficacy of potential inhibitors.
This application note provides a detailed protocol for the sensitive and selective quantification of DXP in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to its polar and anionic nature, DXP can be challenging to analyze. The described method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation, coupled with tandem mass spectrometry for high-sensitivity detection.
Signaling Pathway
The MEP pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate to form DXP, a reaction catalyzed by DXP synthase (DXS). A series of enzymatic steps then convert DXP into the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).
Experimental Workflow
The overall workflow for the quantification of DXP involves sample preparation, including extraction of polar metabolites, followed by LC-MS/MS analysis and data processing.
Protocols
Sample Preparation
a) For Bacterial Cells (e.g., E. coli)
-
Cell Culture and Quenching: Grow E. coli to the desired optical density (e.g., mid-log phase). Quickly quench metabolic activity by flash-freezing the cell pellet in liquid nitrogen.
-
Extraction: Resuspend the frozen cell pellet in a pre-chilled (-20°C) extraction solvent mixture of chloroform:methanol:water (1:3:1, v/v/v).
-
Lysis: Lyse the cells by sonication on ice.
-
Phase Separation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collection of Polar Phase: Carefully collect the supernatant (the polar, aqueous/methanolic phase) into a new microcentrifuge tube.
-
Drying and Reconstitution: Dry the collected supernatant using a vacuum concentrator (SpeedVac). Reconstitute the dried extract in a suitable volume of LC-MS grade water or initial mobile phase conditions for analysis.
b) For Plant Tissues (e.g., Arabidopsis thaliana)
-
Harvesting and Quenching: Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to halt metabolic processes.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction: Transfer the frozen powder to a tube containing a cold chloroform:methanol:water (1:3:1, v/v/v) extraction solution.
-
Incubation and Phase Separation: Vortex the mixture vigorously and incubate on ice. Centrifuge at high speed to separate the phases and pellet the plant debris.
-
Collection and Processing: Collect the upper aqueous phase containing polar metabolites. Dry the extract under vacuum and reconstitute in an appropriate solvent for LC-MS/MS injection.
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions
The separation of the polar DXP molecule is typically achieved using HILIC.
| Parameter | Recommended Condition |
| Column | SeQuant ZIC-pHILIC (150 x 2.1 mm, 5 µm) or equivalent |
| Mobile Phase A | 20 mM Ammonium Carbonate in Water, pH 9.2 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient, e.g., 80% B for 2 min, linear to 20% B over 10 min, hold for 5 min |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temp. | 30 - 40°C |
| Injection Vol. | 2 - 10 µL |
b) Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temp. | 120 - 150°C |
| Desolvation Temp. | 350 - 450°C |
| Gas Flow | Instrument-dependent, optimize for best signal |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for this compound 5-phosphate (DXP)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| DXP | 213.0 | 95.0 | 100 | -20 | Quantifier |
| DXP | 213.0 | 79.0 | 100 | -35 | Qualifier |
Note: The deprotonated molecule [M-H]⁻ for DXP has a monoisotopic mass of approximately 213.0 m/z. Collision energies should be optimized for the specific instrument being used.
Quantitative Data
Method validation is crucial for accurate quantification. The following table summarizes typical performance characteristics for the LC-MS/MS quantification of polar analytes like DXP. These values are representative and should be established for each specific laboratory setup and matrix.
Table 2: Representative Method Performance Characteristics
| Parameter | Typical Value | Comments |
| Linearity (r²) | > 0.995 | Established using a series of calibration standards in matrix. |
| Linear Range | 0.5 - 500 ng/mL | This range can be adjusted based on expected sample concentrations. |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | Typically calculated as a signal-to-noise ratio of 3. |
| Limit of Quantification (LOQ) | 0.5 - 1.5 ng/mL | The lowest concentration quantifiable with acceptable precision and accuracy (e.g., S/N > 10). |
| Precision (%RSD) | < 15% | Intra- and inter-day precision for quality control samples. |
| Accuracy (% Recovery) | 85 - 115% | Determined by spiking known amounts of DXP standard into the blank matrix. |
Note: The data in this table are illustrative and compiled from typical performance of HILIC-MS/MS methods for small polar molecules.[3][4] A full method validation should be performed for the specific biological matrix of interest.
Conclusion
The described HILIC-LC-MS/MS method provides a robust, sensitive, and selective platform for the quantification of this compound 5-phosphate in various biological samples. The detailed protocols for sample preparation and instrument parameters serve as a comprehensive guide for researchers in academia and industry. Accurate measurement of DXP is fundamental to advancing our understanding of isoprenoid biosynthesis and aids in the development of novel therapeutics and agrochemicals targeting the MEP pathway.
References
Application Notes and Protocols for the Enzymatic Synthesis of 1-Deoxy-D-xylulose 5-Phosphate (DXP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Deoxy-D-xylulose 5-phosphate (DXP) is a crucial intermediate in the non-mevalonate pathway, also known as the methylerythritol phosphate (MEP) pathway, for isoprenoid biosynthesis.[1] This pathway is essential in many bacteria, parasites, and plants, but absent in humans, making its enzymes attractive targets for the development of novel antimicrobial and herbicidal agents.[2][3] DXP serves as a precursor for the synthesis of essential molecules such as isoprenoids, thiamine (vitamin B1), and pyridoxal (vitamin B6).[1][4] The synthesis of DXP is catalyzed by the enzyme this compound-5-phosphate synthase (DXS), which facilitates the condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP).[2][5]
These application notes provide detailed protocols for the enzymatic synthesis of DXP using DXP synthase, methods for its purification, and relevant quantitative data to assist researchers in producing this key metabolite for various applications, including enzyme assays, inhibitor screening, and metabolic engineering studies.
Enzymatic Reaction and Mechanism
DXP synthase is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the decarboxylative condensation of pyruvate and D-glyceraldehyde 3-phosphate.[5][6] The reaction proceeds through a random sequential kinetic mechanism, where a ternary complex is formed between the enzyme, the pyruvate-derived C2α-lactylthiamin diphosphate (LThDP) intermediate, and D-glyceraldehyde 3-phosphate to form DXP.[2][7]
Quantitative Data Summary
The kinetic parameters of DXP synthase can vary depending on the source organism. The following tables summarize key quantitative data reported in the literature.
Table 1: Kinetic Parameters of DXP Synthase from Various Organisms
| Organism | Substrate/Cofactor | Km (µM) | Vmax (µmol/min) | Specific Activity (U/mg) | Reference |
| Populus trichocarpa | Pyruvate | 87.8 ± 3.2 | - | - | [8] |
| Pyruvate (LC-MS/MS assay) | 119.2 ± 14.2 | - | - | [8] | |
| Cymbopogon flexuosus | Pyruvate | 4.4 | 20 | 8.56 | [9] |
| D-Glyceraldehyde 3-Phosphate | 8.8 | 20 | 8.56 | [9] | |
| Thiamine Pyrophosphate (TPP) | 62 | 20 | 8.56 | [9] | |
| Rhodobacter capsulatus | Pyruvate | 66.6 ± 8.0 | - | - | [10] |
Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound 5-Phosphate (DXP)
This protocol is adapted from methodologies described for the enzymatic synthesis of DXP for preparative purposes.[8][11] It utilizes a recombinant DXP synthase to catalyze the reaction.
Materials:
-
Recombinant this compound 5-phosphate synthase (DXS)
-
D-Fructose 1,6-bisphosphate
-
Pyruvate (or isotopically labeled pyruvate for labeled DXP synthesis)
-
50 mM Tris-HCl buffer, pH 7.5
-
Dithiothreitol (DTT)
-
MgCl₂
-
Thiamine pyrophosphate (TPP)
-
Ion-exchange chromatography column
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction mixture by dissolving D-fructose 1,6-bisphosphate (final concentration 25 mM) and pyruvate (final concentration 50 mM) in 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM DTT, 5 mM MgCl₂, and 0.5 mM TPP.[8] Note: D-glyceraldehyde 3-phosphate (D-GAP) is produced in situ from D-fructose 1,6-bisphosphate.
-
Enzyme Addition: Add purified recombinant DXP synthase to the reaction mixture. The optimal amount of enzyme should be determined empirically but can be initiated based on the specific activity of the enzyme preparation.
-
Incubation: Incubate the reaction mixture at 37 °C. The reaction progress can be monitored over time by taking aliquots and analyzing for DXP formation using a suitable method such as LC-MS/MS.
-
Reaction Quenching: Once the reaction has reached completion (or the desired conversion), quench the reaction. This can be achieved by methods such as flash-freezing in liquid nitrogen followed by the addition of ice-cold acetonitrile.[8]
-
Purification:
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
The supernatant containing DXP can be purified using ion-exchange chromatography.[11][12] The specific type of ion-exchange resin and elution conditions will depend on the scale of the synthesis and should be optimized accordingly.
-
-
Product Characterization and Quantification: The purity and concentration of the final DXP product should be confirmed using analytical techniques such as NMR spectroscopy and LC-MS/MS.[13]
Protocol 2: Coupled Spectrophotometric Assay for DXP Synthase Activity
This assay is a continuous, indirect method to determine the activity of DXP synthase by coupling the formation of DXP to its subsequent conversion by this compound-5-phosphate reductoisomerase (DXR), which consumes NADPH.[10][14]
Materials:
-
DXP synthase (DXS)
-
This compound-5-phosphate reductoisomerase (DXR, also known as IspC)
-
HEPES buffer (100 mM, pH 8.0)
-
Bovine Serum Albumin (BSA)
-
MgCl₂
-
Tris(2-carboxyethyl)phosphine (TCEP) or DTT
-
Thiamine pyrophosphate (TPP)
-
NADPH
-
Pyruvate
-
D,L-Glyceraldehyde 3-phosphate (D,L-GAP)
-
96-well plate and plate reader or spectrophotometer with cuvettes
Procedure:
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing 100 mM HEPES (pH 8.0), 1 mg/ml BSA, 2 mM MgCl₂, 2.5 mM TCEP, 1 mM TPP, 100-200 µM NADPH, and 1-2 µM DXR (IspC).[5][10]
-
Substrate Addition: Add pyruvate and D,L-GAP to the reaction mixture at desired concentrations (e.g., saturating concentrations for V
maxdetermination or varied concentrations for Kmdetermination). -
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.[10]
-
Initiation of Reaction: Initiate the reaction by adding a known amount of DXP synthase (e.g., 100 nM).[10]
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The initial rate of NADPH depletion is proportional to the rate of DXP formation.
-
Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Protocol 3: LC-MS/MS-Based Assay for Direct DXP Quantification
This method allows for the direct and highly sensitive measurement of DXP produced in an enzymatic reaction.[8][15]
Materials:
-
DXP synthase (DXS)
-
Tris-HCl buffer (50 mM, pH 7.5-8.0)
-
DTT
-
MgCl₂
-
TPP
-
Pyruvate
-
D-Glyceraldehyde 3-phosphate (D-GAP)
-
[¹³C₂]DXP (as an internal standard)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Enzyme Reaction:
-
Reaction Quenching and Sample Preparation:
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Analyze the sample using an LC-MS/MS system configured for the detection and quantification of DXP and the internal standard. The transition for DXP is typically m/z 212.9 → 138.9.[13]
-
-
Data Analysis: Quantify the amount of DXP produced by comparing the peak area of the analyte to that of the internal standard.
Workflow Visualization
The following diagram illustrates the general workflow for the enzymatic synthesis and subsequent purification of DXP.
Concluding Remarks
The protocols and data presented provide a comprehensive guide for the enzymatic synthesis of this compound 5-phosphate. The choice between a coupled spectrophotometric assay and a direct LC-MS/MS method for activity determination will depend on the available equipment and the specific experimental needs. For preparative synthesis, optimization of reaction conditions and purification strategies may be required to achieve high yields and purity. The availability of pure DXP is essential for advancing research into the MEP pathway and for the development of novel therapeutics targeting this vital metabolic route.
References
- 1. This compound 5-phosphate - Wikipedia [en.wikipedia.org]
- 2. This compound 5-phosphate synthase catalyzes a novel random sequential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Studies of this compound-5-Phosphate Synthase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Unique Mechanism of Bacterial this compound 5-phosphate (DXP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and characterization of a this compound 5-phosphate synthase from Cymbopogon flexuosus | Acta Biologica Szegediensis [abs.bibl.u-szeged.hu]
- 10. This compound 5-Phosphate Synthase Catalyzes a Novel Random Sequential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Engineering of E. coli for Isoprenoid Production via the DXP Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of Escherichia coli to produce isoprenoids through the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway. Isoprenoids are a vast and diverse class of natural products with wide-ranging applications in pharmaceuticals, nutraceuticals, biofuels, and specialty chemicals.[1][2][3] Harnessing E. coli as a microbial chassis for isoprenoid production offers a sustainable and scalable alternative to traditional chemical synthesis or extraction from natural sources.[4][5]
This document outlines key metabolic engineering strategies to enhance the flux through the DXP pathway, provides detailed experimental protocols for strain construction and product analysis, and presents quantitative data from successful engineering efforts.
Core Concepts: The DXP Pathway
E. coli synthesizes the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), exclusively through the DXP pathway.[6][7] This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate (G3P), intermediates of central carbon metabolism.[3] Understanding the steps and regulation of this pathway is crucial for effective metabolic engineering.
The key enzymatic steps of the DXP pathway are:
-
DXP synthase (Dxs): Condenses pyruvate and G3P to form this compound 5-phosphate (DXP). This is a critical and often rate-limiting step.[3][8]
-
DXP reductoisomerase (Dxr): Reduces and isomerizes DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP).[8][9]
-
MEP cytidylyltransferase (IspD): Converts MEP to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).
-
CDP-ME kinase (IspE): Phosphorylates CDP-ME to form 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).[10]
-
MEcPP synthase (IspF): Cyclizes CDP-MEP to produce 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).[10]
-
HMB-PP synthase (IspG): Reduces MEcPP to (E)-4-hydroxy-3-methyl-but-2-enyl 1-diphosphate (HMB-PP).[11]
-
HMB-PP reductase (IspH): Reduces HMB-PP to generate both IPP and DMAPP.[11]
-
IPP isomerase (Idi): Interconverts IPP and DMAPP to provide the appropriate ratio for downstream synthases.[9]
Caption: The native DXP pathway in E. coli for the biosynthesis of isoprenoid precursors IPP and DMAPP.
Metabolic Engineering Strategies for Enhanced Isoprenoid Production
To channel more carbon flux towards isoprenoids, several key metabolic engineering strategies are employed. These strategies focus on increasing the precursor supply, eliminating competing pathways, and optimizing the expression of heterologous enzymes.
Caption: A typical workflow for metabolic engineering of E. coli for isoprenoid production.
Overcoming Rate-Limiting Steps in the DXP Pathway
The initial enzymes of the DXP pathway, Dxs and Dxr, are frequently identified as bottlenecks.[9][12] Overexpression of the corresponding genes (dxs and dxr) is a common and effective strategy to increase the metabolic flux towards IPP and DMAPP.[8] Additionally, overexpressing idi (IPP isomerase) can help balance the IPP/DMAPP ratio required by downstream terpene synthases.[6][13] Using homologs of these enzymes from other organisms, such as Bacillus subtilis, can sometimes yield better results due to different regulatory properties or higher activity.[12][14]
Enhancing Precursor Supply from Central Metabolism
The DXP pathway relies on precursors from glycolysis (G3P) and the pentose phosphate pathway (pyruvate). To increase the availability of these precursors, competing metabolic pathways can be downregulated or knocked out. A notable strategy is the deletion of the phosphotransferase system (PTS), which is responsible for glucose uptake.[2][15] Deleting the ptsHIcrr operon enriches the pool of phosphoenolpyruvate (PEP), which can then be converted to pyruvate and G3P, thereby boosting the feed into the DXP pathway.[2]
Introducing and Optimizing the Isoprenoid Synthesis Pathway
Once the supply of IPP and DMAPP is enhanced, a heterologous terpene synthase gene must be introduced to convert these precursors into the desired isoprenoid product. The choice of synthase is critical and often requires screening enzymes from various source organisms (plants, fungi, etc.) for high activity and compatibility with the E. coli host. Codon optimization of the synthase gene for E. coli expression is also a standard practice.
Quantitative Data on Isoprenoid Production
The following table summarizes representative quantitative data from various studies on isoprenoid production in engineered E. coli utilizing the native DXP pathway.
| Isoprenoid Product | Key Genetic Modifications | Titer / Specific Yield | Reference |
| Lycopene (C40) | ΔptsHIcrr, optimized medium | 20,000 µg/g dry cell weight | [1][2] |
| Lycopene (C40) | Co-expression of DXP and MVA pathways | 1.35 g/L | [3] |
| Isoprene (C5) | Heterologous expression of dxs and dxr from B. subtilis | 314 mg/L | [9][12] |
| Amorpha-4,11-diene (C15) | ΔptsHIcrr, optimized medium | N/A (Enhanced production demonstrated) | [1][2] |
| Geraniol (C10) | Genome-integrated MEP pathway with optimized promoters | 10-fold increase over wild-type | [16] |
| Astaxanthin (C40) | Overexpression of idi and a multifunctional GGPP synthase | 50-fold increase over previous reports | [13] |
Experimental Protocols
Protocol 1: Construction of an Engineered E. coli Strain for Isoprenoid Production
This protocol provides a general workflow for creating a base E. coli strain with an enhanced DXP pathway.
1.1. Gene Knockout of the Phosphotransferase System (PTS)
This procedure utilizes lambda red-mediated recombineering for markerless gene deletion.
-
Materials:
-
E. coli strain (e.g., BW25113) containing the pKD46 plasmid (expresses lambda red recombinase).
-
pKD4 plasmid (template for kanamycin resistance cassette).
-
Primers with 5' homology arms to the regions flanking the ptsHIcrr operon and 3' homology to the FRT-kan-FRT cassette in pKD4.
-
L-arabinose for inducing pKD46.
-
pCP20 plasmid (expresses FLP recombinase).
-
LB medium, agar plates with appropriate antibiotics (ampicillin, kanamycin, chloramphenicol).
-
-
Procedure:
-
Prepare Electrocompetent Cells: Grow E. coli with pKD46 at 30°C in LB with ampicillin to an OD600 of ~0.4. Add L-arabinose to a final concentration of 10 mM and continue to grow to an OD600 of ~0.6. Wash the cells repeatedly with ice-cold sterile 10% glycerol to prepare electrocompetent cells.
-
Generate Deletion Cassette: Amplify the FRT-kan-FRT cassette from pKD4 using the designed primers. Purify the PCR product.
-
Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells. Recover the cells in SOC medium at 37°C for 1 hour.
-
Selection: Plate the transformed cells on LB agar with kanamycin and incubate at 37°C.
-
Verification: Verify the correct insertion of the cassette by colony PCR using primers flanking the ptsHIcrr locus.
-
Cure pKD46: Streak the confirmed colonies on LB agar without ampicillin and incubate at 42°C to cure the temperature-sensitive pKD46 plasmid.
-
Remove Kanamycin Marker: Transform the verified mutant with the pCP20 plasmid. Plate on LB agar with ampicillin and chloramphenicol at 30°C.
-
Induce FLP Recombinase: Grow a selected colony in LB broth without antibiotics at 42°C to induce FLP expression and cure the pCP20 plasmid. The FLP recombinase will excise the kanamycin cassette, leaving a single FRT "scar".
-
Final Verification: Verify the markerless deletion by colony PCR and confirm the loss of all antibiotic resistances.
-
1.2. Plasmid-based Overexpression of DXP Pathway Genes
This involves cloning the genes of interest (dxs, dxr, idi) into an expression vector.
-
Materials:
-
PTS-deficient E. coli strain.
-
Expression plasmid (e.g., pTrc99A, pBAD33) with an inducible promoter.
-
Primers for amplifying dxs, dxr, and idi from E. coli genomic DNA.
-
Restriction enzymes and T4 DNA ligase.
-
Competent cells of a cloning strain (e.g., DH5α).
-
-
Procedure:
-
Gene Amplification: Amplify the coding sequences of dxs, dxr, and idi from E. coli K-12 genomic DNA using PCR. Design primers to include appropriate restriction sites for cloning.
-
Vector and Insert Preparation: Digest the expression plasmid and the PCR products with the chosen restriction enzymes. Purify the digested vector and inserts.
-
Ligation: Ligate the digested inserts into the prepared vector to create an operon structure (e.g., Ptrc-dxs-dxr-idi).
-
Transformation: Transform the ligation mixture into competent E. coli DH5α cells and select on appropriate antibiotic plates.
-
Plasmid Verification: Isolate plasmid DNA from transformants and verify the correct insert size and orientation by restriction digest and DNA sequencing.
-
Transform Production Strain: Transform the verified expression plasmid into the target PTS-deficient E. coli production strain.
-
Protocol 2: Shake Flask Cultivation and Isoprenoid Production
-
Materials:
-
Engineered E. coli strain containing the DXP pathway overexpression plasmid and a terpene synthase plasmid.
-
Defined medium (e.g., M9 minimal medium) supplemented with glucose (e.g., 2%), trace elements, and appropriate antibiotics.
-
Inducers (e.g., IPTG, L-arabinose).
-
Organic overlay (e.g., dodecane) for trapping volatile isoprenoids.
-
Baffled shake flasks.
-
-
Procedure:
-
Inoculum Preparation: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
Main Culture: Inoculate 50 mL of M9 medium in a 250 mL baffled flask with the overnight culture to an initial OD600 of ~0.05.
-
Growth Phase: Incubate the culture at 37°C with shaking (e.g., 250 rpm) until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired production temperature (e.g., 30°C). Add the appropriate inducers to express the pathway genes and the terpene synthase.
-
Production Phase: If producing a volatile compound, add a 10% (v/v) dodecane overlay to the culture. Continue incubation for 48-72 hours.
-
Sampling: At various time points, withdraw samples for OD600 measurement and product analysis.
-
Protocol 3: Extraction and Quantification of Isoprenoids
The method depends on the volatility and location of the target isoprenoid.
3.1. Volatile Isoprenoids (e.g., Limonene, Pinene) from Organic Overlay
-
Materials:
-
Culture sample with dodecane overlay.
-
Internal standard (e.g., α-pinene, isobutylbenzene).
-
Gas chromatograph-mass spectrometer (GC-MS).
-
-
Procedure:
-
Sample Preparation: Centrifuge the culture sample to separate the dodecane layer from the cells and aqueous phase.
-
Dilution: Transfer a known volume of the dodecane layer to a GC vial. Dilute with ethyl acetate and add a known concentration of an internal standard.
-
GC-MS Analysis: Inject the sample into the GC-MS. Use a standard non-polar column (e.g., HP-5ms).
-
Quantification: Identify the product peak by its retention time and mass spectrum compared to an authentic standard. Quantify the concentration based on the peak area relative to the internal standard using a pre-established calibration curve.
-
3.2. Non-Volatile Intracellular Isoprenoids (e.g., Lycopene)
-
Materials:
-
Cell pellet from a known volume of culture.
-
Acetone.
-
Spectrophotometer or HPLC system.
-
-
Procedure:
-
Cell Lysis: Resuspend the cell pellet in acetone and vortex vigorously or sonicate to lyse the cells and extract the lycopene.
-
Clarification: Centrifuge the acetone extract to pellet cell debris.
-
Spectrophotometric Quantification: Measure the absorbance of the supernatant at 472 nm. Calculate the concentration using the Beer-Lambert law and the known extinction coefficient of lycopene in acetone.
-
HPLC Analysis (Optional): For more precise quantification, analyze the extract using a reverse-phase HPLC system with a C18 column and a UV/Vis detector.
-
3.3. Analysis of DXP Pathway Intermediates by LC-MS
Quantifying pathway intermediates is crucial for identifying bottlenecks but is challenging due to their polar and phosphorylated nature.[17][18]
-
Materials:
-
Cell pellet, rapidly quenched to halt metabolism (e.g., using cold methanol).
-
Extraction solvent (e.g., acidic acetonitrile/methanol/water mixture).
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole).
-
-
Procedure:
-
Metabolite Extraction: Rapidly quench and harvest cells. Extract intracellular metabolites using a cold solvent mixture.
-
LC Separation: Separate the polar intermediates on a HILIC column.
-
MS Detection: Detect and quantify the metabolites using mass spectrometry, often in negative ion mode. Use authentic standards for each intermediate to develop the method and for absolute quantification. This is a complex analysis that typically requires specialized expertise and instrumentation.[17][18]
-
References
- 1. Combining genotype improvement and statistical media optimization for isoprenoid production in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combining Genotype Improvement and Statistical Media Optimization for Isoprenoid Production in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering for the microbial production of isoprenoids: Carotenoids and isoprenoid-based biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Escherichia coli for production of functionalized terpenoids using plant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of Escherichia coli for the production of isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Metabolic engineering for isoprenoids production in Escherichia coli -한국생물공학회:학술대회논문집 | Korea Science [koreascience.kr]
- 9. Metabolic engineering for the production of isoprene and isopentenol by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Escherichia coli engineered to synthesize isopentenyl diphosphate and dimethylallyl diphosphate from mevalonate: a novel system for the genetic analysis of the 2-C-methyl-d-erythritol 4-phosphate pathway for isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Biosynthesis of isoprene in Escherichia coli via methylerythritol phosphate (MEP) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Engineered isoprenoid pathway enhances astaxanthin production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bioengineering <em>Escherichia coli</em> to Produce Plant Terpenes - ProQuest [proquest.com]
- 17. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-deoxy-D-xylulose 5-phosphate Synthase (DXS) Inhibitors as Potential Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a crucial metabolic route for the biosynthesis of isoprenoids in most bacteria, plants, and apicomplexan parasites.[1] Isoprenoids are a vast and diverse group of natural products essential for various cellular functions, including hormone biosynthesis, photosynthesis (carotenoids and the side chain of chlorophylls), and electron transport. A key enzyme in this pathway is 1-deoxy-D-xylulose 5-phosphate synthase (DXS), which catalyzes the first and rate-limiting step: the condensation of pyruvate and D-glyceraldehyde 3-phosphate (GAP) to form this compound 5-phosphate (DXP).[2] The absence of the MEP pathway in mammals makes its enzymes, particularly DXS, attractive targets for the development of novel herbicides with potentially low toxicity to non-target organisms.[1]
These application notes provide detailed protocols for the evaluation of DXS inhibitors as potential herbicides, from in vitro enzyme kinetics to in vivo whole-plant assays.
Signaling Pathway: The Methylerythritol Phosphate (MEP) Pathway
The inhibition of DXS blocks the entire downstream MEP pathway, leading to a deficiency in essential isoprenoids and ultimately causing plant death. The key steps of this pathway are outlined below.
Data Presentation: In Vitro and In Vivo Efficacy of DXS Inhibitors
The following tables summarize the inhibitory activities of selected DXS inhibitors.
Table 1: In Vitro Inhibition of this compound 5-phosphate Synthase (DXS)
| Compound | Target Organism/Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Ketoclomazone | Escherichia coli DXS | - | 75 (uncompetitive vs. Pyruvate) | Mixed vs. GAP | [3] |
| Haemophilus influenzae DXS | 12.5 (MIC, µg/mL) | - | - | ||
| Ethylacetylphosphonate | Escherichia coli DXS | - | 6.7 | Competitive vs. Pyruvate | [3] |
| Butylacetylphosphonate | Escherichia coli DXS | - | 5.6 | Competitive vs. Pyruvate | [3] |
| Compound 19 | Arabidopsis thaliana DXPS | 96.8% inhibition at 100 µg/mL | - | - | [4][5] |
| Compound 24 | Arabidopsis thaliana DXPS | - | - | Binds to DXPS | [4][5] |
Table 2: In Vivo Herbicidal Activity of DXS Inhibitors
| Compound | Weed Species | Application | Activity | Reference |
| Ketoclomazone | Grass and broadleaf weeds | Soil-applied | Bleaching of seedlings | |
| Compound 24 | Brassica chinensis L. (BRACL) | Post-emergence (750 g a.i./ha) | 100% activity | [4][5] |
| Brassica chinensis L. (BRACL) | Pre-emergence (750 g a.i./ha) | 65% activity | [4][5] | |
| Bixlozone (commercial standard) | Brassica chinensis L. (BRACL) | Post-emergence (750 g a.i./ha) | 100% activity | [4][5] |
| Brassica chinensis L. (BRACL) | Pre-emergence (750 g a.i./ha) | 61% activity | [4][5] |
Experimental Protocols
Protocol 1: In Vitro DXS Enzyme Inhibition Assay (Spectrophotometric Method)
This protocol describes a coupled enzyme assay to determine the inhibitory activity of compounds on DXS. The production of DXP is coupled to its reduction by DXP reductoisomerase (DXR), which consumes NADPH, leading to a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant DXS and DXR enzymes
-
Pyruvate
-
D-glyceraldehyde 3-phosphate (GAP)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
NADPH
-
Tricine-KOH buffer (pH 7.9)
-
Test inhibitors
-
96-well microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tricine-KOH buffer, MgCl₂, TPP, pyruvate, GAP, NADPH, and DXR enzyme in a 96-well plate.
-
Add various concentrations of the test inhibitor dissolved in a suitable solvent (e.g., DMSO). Include a solvent control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the DXS enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm for 15-30 minutes at 37°C.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies by varying the concentration of one substrate (pyruvate or GAP) while keeping the other constant, in the presence of different inhibitor concentrations. Analyze the data using Lineweaver-Burk or Dixon plots.
Protocol 2: In Vivo Herbicidal Activity Assay (Whole-Plant Pot Assay)
This protocol outlines the procedure for assessing the pre- and post-emergence herbicidal activity of DXS inhibitors on various weed species.
Materials:
-
Seeds of target weed species (e.g., Brassica chinensis, Amaranthus retroflexus, Echinochloa crus-galli)
-
Pots filled with a suitable soil mix
-
Test inhibitors
-
A suitable solvent and surfactant for herbicide formulation
-
Greenhouse or controlled environment chamber
-
Spray chamber for uniform application
Procedure for Pre-emergence Assay:
-
Sow the seeds of the target weed species in pots at a uniform depth.
-
One day after sowing, apply the test inhibitor at various concentrations (e.g., grams of active ingredient per hectare, g a.i./ha) to the soil surface using a spray chamber.[4]
-
Include an untreated control and a commercial standard herbicide for comparison.
-
Water the pots as needed and maintain them in a greenhouse under controlled conditions (e.g., temperature, light, humidity).
-
After a specified period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and surviving plants and by visually rating the injury using a scale from 0% (no effect) to 100% (complete kill).[6][7][8][9]
-
Harvest the above-ground biomass, dry it in an oven, and weigh it to determine the fresh and dry weight reduction compared to the untreated control.
-
Calculate the effective dose required for 50% inhibition (ED50) from the dose-response data.
Procedure for Post-emergence Assay:
-
Sow the seeds and allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).
-
Apply the test inhibitor at various concentrations to the foliage of the plants using a spray chamber.[4]
-
Follow steps 3-7 from the pre-emergence assay to assess the herbicidal activity.
Protocol 3: Chlorophyll Content Measurement
Inhibition of the MEP pathway leads to a reduction in carotenoids, which protect chlorophyll from photooxidation. This results in a characteristic bleaching phenotype. Measuring chlorophyll content can quantify this effect.
Materials:
-
Leaf tissue from treated and control plants
-
80% Acetone (or other suitable solvent like ethanol)
-
Spectrophotometer
-
Mortar and pestle or tissue homogenizer
-
Centrifuge
Procedure:
-
Collect a known weight of fresh leaf tissue (e.g., 100 mg) from both treated and control plants.
-
Homogenize the tissue in a mortar and pestle with a small amount of 80% acetone.
-
Transfer the homogenate to a centrifuge tube and rinse the mortar and pestle with additional acetone to ensure all pigment is collected.
-
Centrifuge the homogenate to pellet the cell debris.
-
Carefully transfer the supernatant to a clean tube and adjust the final volume with 80% acetone.
-
Measure the absorbance of the extract at 645 nm and 663 nm using the spectrophotometer, with 80% acetone as a blank.
-
Calculate the total chlorophyll concentration using the following Arnon's equation:
-
Total Chlorophyll (mg/g fresh weight) = [20.2 * (A645) + 8.02 * (A663)] * (Volume of extract in L) / (Weight of tissue in kg)
-
Experimental Workflows
The following diagrams illustrate the typical workflows for screening and evaluating DXS inhibitors.
Conclusion
The protocols and data presented provide a comprehensive framework for the identification and characterization of novel DXS inhibitors as potential herbicides. By targeting a plant-specific metabolic pathway, these inhibitors hold promise for the development of effective and selective weed management solutions. Further research, including mode of action studies, toxicology, and field trials, is necessary to fully evaluate the potential of lead compounds.
References
- 1. The MEP pathway: a new target for the development of herbicides, antibiotics and antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Identification of this compound-5-Phosphate Synthase (DXPS) as an Effective Herbicide Target for the Discovery of Novel Potent Inhibitors through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of E. coli this compound-5-phosphate synthase by acetylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. weedscience.ca [weedscience.ca]
- 7. agrogeoambiental.ifsuldeminas.edu.br [agrogeoambiental.ifsuldeminas.edu.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying DXS Gene Function Using CRISPR/Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) is a critical component in the biosynthesis of isoprenoids, a vast and diverse class of metabolites essential for life. In most bacteria, algae, and plant plastids, DXS catalyzes the first and rate-limiting step of the methylerythritol 4-phosphate (MEP) pathway.[1][2] This pathway is responsible for producing vital compounds such as carotenoids, chlorophylls, tocopherols, hormones (gibberellins, abscisic acid), and precursors for vitamins B1 and B6.[1][3] Given its pivotal role, understanding the function of DXS genes, including different isoforms that may have distinct physiological roles, is crucial for plant biology, metabolic engineering, and the development of novel antimicrobial or herbicidal agents.[3][4]
The CRISPR/Cas9 system has emerged as a powerful and precise genome-editing tool, enabling targeted gene knockouts to study gene function.[5][6] By creating double-strand breaks (DSBs) at specific genomic loci, which are then repaired by the error-prone non-homologous end joining (NHEJ) pathway, CRISPR/Cas9 can introduce insertion/deletion mutations (indels) that lead to frameshift mutations and functional gene knockout.[7] This technology offers an unprecedented opportunity to dissect the function of DXS genes with high specificity.
These application notes provide a comprehensive guide, including detailed protocols and data interpretation strategies, for utilizing CRISPR/Cas9 to investigate the function of DXS genes in various biological systems.
Application Notes
1. Elucidating the Function of Specific DXS Isoforms Many plants possess a small family of DXS genes (e.g., tomato has three) that exhibit different expression patterns, suggesting distinct physiological roles.[3] CRISPR/Cas9 can be used to generate specific knockout lines for each isoform, allowing researchers to investigate their individual contributions to development, photosynthesis, and stress responses.
2. Investigating the Impact on Isoprenoid Biosynthesis As the rate-limiting enzyme, knocking out DXS is expected to have a significant impact on the production of all downstream metabolites of the MEP pathway. Researchers can quantify these changes to understand the metabolic flux control exerted by DXS. For instance, silencing enzymes in the DXP pathway has been shown to cause a dramatic reduction in photosynthetic pigments.[8] This approach is fundamental for metabolic engineering efforts aimed at enhancing the production of high-value isoprenoids like pharmaceuticals (e.g., artemisinin, paclitaxel) or biofuels.
3. Validation of DXS as a Drug or Herbicide Target The MEP pathway is present in many pathogenic bacteria and plants but absent in humans, making its enzymes attractive targets for novel antibiotics and herbicides. Using CRISPR/Cas9 to create conditional knockouts or knockdowns (using CRISPRi) of the DXS gene can validate it as an essential gene for pathogen or weed survival, providing a strong basis for high-throughput screening of inhibitory compounds.
Data Presentation: Representative Results
Successful knockout of DXS genes should result in measurable changes in both gene editing efficiency and downstream phenotypic or metabolic outputs. The following table summarizes representative quantitative data that could be expected from such experiments. Editing efficiencies are based on typical ranges reported in CRISPR literature, and metabolite changes are modeled on outcomes from silencing other genes in the same pathway.[1][8][9]
| Target Gene | sgRNA Sequence (20 nt) | Editing Efficiency (%) | Phenotypic Outcome | Quantitative Change in Metabolite |
| DXS1 (Plant) | GACCTTCATTGCTGGCGACCTG | 85% | Albino or pale green leaves | 80% reduction in total carotenoids[8] |
| DXS2 (Plant) | GCATGGTTCTCAAGGTCGGCAA | 78% | Dwarfism, reduced growth | 65% reduction in gibberellin levels |
| dxs (Bacteria) | GATCGCCAATCGGCAGAATTCG | 92% | Non-viable or severely impaired growth | N/A (Lethal phenotype) |
Visualized Workflows and Pathways
The Methylerythritol 4-Phosphate (MEP) Pathway
The diagram below illustrates the central role of DXS in initiating the MEP pathway, which synthesizes the universal isoprenoid precursors, IPP and DMAPP. These precursors are then used to generate a wide array of essential compounds.
Caption: The MEP pathway, with DXS as the key entry-point enzyme.
Experimental Workflow for CRISPR/Cas9-mediated DXS Knockout
This workflow outlines the major steps involved in studying DXS gene function, from initial design to final analysis.
Caption: Step-by-step workflow for DXS gene knockout using CRISPR/Cas9.
Mechanism of CRISPR/Cas9 Action at the DXS Gene Locus
This diagram shows how the CRISPR/Cas9 system is targeted to a DXS gene to introduce a mutation.
References
- 1. Highly efficient CRISPR/Cas9‐mediated exon skipping for recessive dystrophic epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Deoxy-D-xylulose-5-phosphate Synthase Gene Family in Tomato (Solanum lycopersicum) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exciting developments in CRISPR/Cas9-mediated approaches for Duchenne MD [insights.bio]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Engineering of efficiency-enhanced Cas9 and base editors with improved gene therapy efficacies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Novel Antibiotics Targeting the MEP Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a critical metabolic route for the biosynthesis of isoprenoids in most bacteria, including many pathogenic species such as Mycobacterium tuberculosis and Plasmodium falciparum, the causative agents of tuberculosis and malaria, respectively.[1][2][3] Isoprenoids are essential for various cellular functions, including the synthesis of cell wall components, electron transport chain carriers, and signaling molecules.[1][2] Crucially, the MEP pathway is absent in humans, who utilize the alternative mevalonate (MVA) pathway for isoprenoid biosynthesis.[1][4][5][6][7] This metabolic dichotomy makes the enzymes of the MEP pathway highly attractive and selective targets for the development of novel antimicrobial agents with potentially minimal mechanism-based toxicity to humans.[5][6][7]
These application notes provide an overview of the MEP pathway, its key enzymes as drug targets, and detailed protocols for assays crucial to the discovery and characterization of novel inhibitors.
The MEP Pathway: A Prime Target for Antibiotic Development
The MEP pathway consists of seven enzymatic steps, converting pyruvate and glyceraldehyde 3-phosphate into the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] Each enzyme in this pathway represents a potential target for therapeutic intervention.
Key Enzyme Targets and Inhibitors
Several enzymes in the MEP pathway have been identified as particularly promising targets for drug development.
DXP Synthase (DXS)
DXS catalyzes the first committed step of the pathway and is a key regulatory point.[1][6] Its inhibition can block the entire pathway, making it an attractive target.
-
Inhibitors: Aromatic oximes and acetylphosphonates have shown inhibitory activity against DXS. For instance, benzylacetylphosphonate has been reported to inhibit E. coli DXS.[2]
DXP Reductoisomerase (DXR, IspC)
DXR is the second enzyme and one of the most extensively studied targets in the MEP pathway.[1] The natural product fosmidomycin is a potent and well-characterized inhibitor of DXR.[5][7][8]
-
Fosmidomycin and Analogues: Fosmidomycin and its acetylated analogue, FR-900098, are potent inhibitors of DXR.[8][9] While fosmidomycin has shown clinical potential, its development has been hampered by poor pharmacokinetic properties.[8] This has spurred the development of numerous analogues to improve efficacy and drug-like properties.[8]
IspD, IspE, and IspF
These enzymes catalyze the middle steps of the pathway and are also considered viable drug targets.
-
IspD Inhibitors: Fragment-based screening has led to the identification of novel pyrrole-based inhibitors of IspD.[10]
-
IspE Inhibitors: Substituted cytosine mimics have been developed as competitive inhibitors of E. coli IspE.[6]
-
IspF Inhibitors: High-throughput screening has identified thiazolopyrimidines as potent inhibitors of both P. falciparum and M. tuberculosis IspF.[11]
Quantitative Data for MEP Pathway Inhibitors
The following table summarizes the inhibitory activity of selected compounds targeting enzymes of the MEP pathway.
| Target Enzyme | Inhibitor | Organism | IC50 | Ki | MIC | Reference |
| DXR (IspC) | Fosmidomycin | P. falciparum | 34 nM | 38 nM | - | [6][8] |
| DXR (IspC) | FR-900098 | P. falciparum | 24 nM | - | - | [8] |
| DXS | Benzylacetylphosphonate | E. coli | - | 23 µM | - | [2] |
| IspE | Compound 31 (racemic) | E. coli | - | 290 nM | - | [6] |
| IspF | Compound 25 | P. falciparum | low µM | - | - | [11] |
| IspF | Compound 25 | M. tuberculosis | low µM | - | - | [11] |
| IspD | Demethylated MEP analog (28) | E. coli | 1.36 mM | - | - | [6] |
| IspE | Heterotricyclic compound A1 | M. tuberculosis | 6 µg/mL | - | 12 µg/mL | [12] |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful identification and characterization of novel MEP pathway inhibitors.
Protocol 1: Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the in vitro inhibitory activity of compounds against a specific MEP pathway enzyme.
1. Materials and Reagents:
-
Purified recombinant enzyme (e.g., DXR, DXS)
-
Substrate(s) for the specific enzyme (e.g., DXP for DXR)
-
Cofactor(s) if required (e.g., NADPH for DXR)
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives like MgCl2)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
2. Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Prepare a solution of the enzyme in the assay buffer.
-
Prepare a solution of the substrate(s) and cofactor(s) in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add:
-
Assay buffer
-
Test compound dilution (or vehicle control)
-
Enzyme solution
-
-
Include controls:
-
Negative control: No enzyme
-
Positive control: Enzyme and vehicle (no inhibitor)
-
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate/cofactor solution to all wells.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Detection:
-
Stop the reaction (if necessary, e.g., by adding a quenching agent).
-
Measure the formation of the product or the depletion of a substrate/cofactor. For DXR, this is often done by monitoring the decrease in NADPH absorbance at 340 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
1. Materials and Reagents:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
2. Procedure:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each test compound.
-
Perform a two-fold serial dilution of each compound in the growth medium directly in the 96-well plates.
-
-
Preparation of Inoculum:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Dilute the bacterial culture in fresh growth medium to achieve a standardized final concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microplate containing the serially diluted compounds.
-
Include controls:
-
Growth control: Bacteria in medium without any compound.
-
Sterility control: Medium without bacteria.
-
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the growth control.
-
Protocol 3: Cytotoxicity Assay
This protocol assesses the toxicity of the compounds against a mammalian cell line to determine their selectivity.
1. Materials and Reagents:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
Cell viability reagent (e.g., MTT, resazurin)
-
Sterile 96-well cell culture plates
-
CO2 incubator
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator (e.g., 37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in the CO2 incubator.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the CC50 (50% cytotoxic concentration) by plotting the percentage of viability against the logarithm of the compound concentration.
-
Conclusion
The MEP pathway presents a rich source of validated targets for the development of novel antibiotics. The absence of this pathway in humans provides a significant therapeutic window, allowing for the design of selective inhibitors. The protocols and data presented here offer a foundational framework for researchers to discover, characterize, and optimize new chemical entities targeting this essential bacterial pathway, ultimately contributing to the fight against infectious diseases.
References
- 1. The MEP pathway: Promising drug targets in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 4. Methylerythritol Phosphate Pathway-Specific Natural Products as Antibacterials | National Agricultural Library [nal.usda.gov]
- 5. The MEP pathway: a new target for the development of herbicides, antibiotics and antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. MEPicides: α,β-Unsaturated Fosmidomycin Analogues as DXR Inhibitors against Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting the IspD Enzyme in the MEP Pathway: Identification of a Novel Fragment Class - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MEP pathway and the development of inhibitors as potential anti-infective agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Metabolic Engineering of Carotenoid Biosynthesis via the DXP Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotenoids are a diverse class of naturally occurring pigments with significant applications in the pharmaceutical, nutraceutical, and cosmetic industries due to their potent antioxidant properties and potential health benefits.[1][2][3] Microbial production of carotenoids offers a sustainable and cost-effective alternative to chemical synthesis or extraction from natural sources.[3][4][5] Escherichia coli is a preferred host for this purpose due to its rapid growth, well-characterized genetics, and the availability of powerful genetic manipulation tools.[2][6][7]
In E. coli and many other bacteria, the biosynthesis of isoprenoids, the universal precursors for all carotenoids, occurs through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway.[6][8][9] This pathway begins with the condensation of glyceraldehyde-3-phosphate (G3P) and pyruvate to form DXP, a reaction catalyzed by DXP synthase (DXS).[6][10] A series of enzymatic steps then converts DXP into the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[2][9] These precursors are then utilized by downstream carotenogenic enzymes to produce a variety of carotenoids.
Metabolic engineering efforts have focused on enhancing the flux through the DXP pathway to increase the supply of IPP and DMAPP, thereby boosting carotenoid production.[1][6] Key strategies include the overexpression of rate-limiting enzymes within the DXP pathway and the introduction of heterologous carotenogenic gene clusters. This document provides an overview of these strategies, detailed experimental protocols, and quantitative data from various engineering approaches.
Metabolic Engineering Strategies
The core principle of engineering carotenoid biosynthesis is to maximize the carbon flux from central metabolism towards the final carotenoid product. This involves modifications at several levels of the metabolic network.
1. Enhancing the Endogenous DXP Pathway: The DXP pathway is the native route for IPP and DMAPP synthesis in E. coli. Overexpression of key enzymes in this pathway is a common strategy to increase the precursor supply for carotenoid synthesis.[6]
-
DXP Synthase (DXS): This enzyme catalyzes the first committed and major rate-limiting step of the pathway.[10][11] Overexpressing the dxs gene has been shown to significantly increase the production of various isoprenoids, including carotenoids.[7][9][10] For example, co-overexpression of DXS with carotenoid biosynthetic enzymes resulted in a lycopene production of 1.3 mg/g dry cell weight (DCW).[6]
-
DXP Reductoisomerase (DXR or IspC): DXR catalyzes the conversion of DXP to MEP and is another critical control point.[6][9]
-
IPP Isomerase (IDI or FNI): This enzyme interconverts IPP and DMAPP, balancing the pool of these essential precursors for downstream synthesis.[1][7]
Balancing the expression of these key genes is crucial for maximizing pathway flux and avoiding the accumulation of potentially toxic intermediates.[1][8]
2. Introducing Heterologous Pathways: While E. coli possesses the DXP pathway, it lacks the genes for carotenoid synthesis. Therefore, a heterologous pathway must be introduced.[9] Typically, a gene cluster encoding the following enzymes is expressed:
-
Geranylgeranyl Diphosphate (GGPP) Synthase (CrtE or GGPPS): Condenses IPP and DMAPP to form GGPP, the C20 precursor for C40 carotenoids.[12][13] This step is often considered a rate-limiting step in carotenoid biosynthesis.[14]
-
Phytoene Synthase (CrtB): Catalyzes the condensation of two GGPP molecules to form phytoene, the first colorless carotenoid.[12][13]
-
Phytoene Desaturase (CrtI): Introduces a series of double bonds into phytoene to produce lycopene, a red-colored carotenoid.[12][13]
-
Lycopene Cyclase (CrtY): Converts lycopene to β-carotene.[15]
-
β-carotene Hydroxylase (CrtZ) and Ketolase (CrtW): Further modify β-carotene to produce xanthophylls like zeaxanthin and astaxanthin.[4][15]
The choice of source organism for these carotenogenic genes can significantly impact production levels.
3. Utilizing the Mevalonate (MVA) Pathway: As an alternative or supplement to the DXP pathway, the heterologous mevalonate (MVA) pathway can be introduced into E. coli.[1][8] The MVA pathway, found in eukaryotes and archaea, uses acetyl-CoA as a starting substrate to produce IPP and DMAPP.[6][8] This strategy can bypass the native regulation of the DXP pathway and has led to very high carotenoid titers, such as 465 mg/L of β-carotene.[7] Combining an engineered DXP pathway with a heterologous MVA pathway can further enhance precursor supply.[7][8]
4. Optimizing Central Carbon Metabolism: The precursors for the DXP pathway, G3P and pyruvate, are derived from central carbon metabolism. Engineering the flux of these central pathways can improve the availability of these precursors. Strategies include:
-
Balancing G3P and Pyruvate Pools: Deleting genes like zwf (glucose-6-phosphate dehydrogenase) can redirect carbon flux from the pentose phosphate pathway towards glycolysis, potentially increasing the G3P and pyruvate supply.[8][9]
-
Enhancing NADPH Supply: Carotenoid biosynthesis is an NADPH-demanding process.[8] Modulating pathways like the pentose phosphate pathway can improve the availability of this essential cofactor.[8]
Data Presentation: Carotenoid Production in Engineered E. coli
The following tables summarize quantitative data from various studies on metabolic engineering of carotenoid production, primarily focusing on strategies involving the DXP pathway.
Table 1: Lycopene Production in Engineered E. coli
| Engineering Strategy | Host Strain | Plasmid(s) | Production Titer | Reference |
| Overexpression of crtE, crtB, crtI from P. ananatis | E. coli | pT-LYC | 12 mg/L | |
| Overexpression of crtE, crtB, crtI from P. agglomerans | E. coli | pACCRT-EIB | 27 mg/L | |
| Co-overexpression of dxs, dxr with carotenoid genes | E. coli XL1-Blue | pBAD24 | 22 mg/L | [6] |
| Co-overexpression of dxs and exogenous carotenoid genes | E. coli | Not Specified | 1.3 mg/g DCW | [6] |
| Overexpression of Dxs and IspA from Vibrio sp. dhg | E. coli | Not Specified | 1.88-fold increase | [12] |
| Introduction of MVA lower pathway + mevalonate feeding | E. coli | pT-LYCm4, pSSN12Didi | 102 mg/L | [1] |
| Optimized fermentation of strain with D. wulumuqiensis genes | E. coli BL21(DE3) | pET-IEB | 688 mg/L | [13] |
Table 2: β-Carotene Production in Engineered E. coli
| Engineering Strategy | Host Strain | Plasmid(s) | Production Titer | Reference |
| Introduction of hybrid MVA pathway | E. coli | Not Specified | 465 mg/L | [7] |
| Optimized MEP pathway + heterologous MVA pathway | E. coli DH5α | Not Specified | 122.4 mg/L (flask) | [7] |
| Optimized fermentation of the above strain | E. coli DH5α | Not Specified | 256.8 mg/L | [7] |
| Amplification of dxs gene | E. coli | pT-HB, pSdxs | 51 mg/L | [16] |
| MVA bottom pathway + mevalonate feeding | E. coli | pT-HB, pSSN12Didi | 135 mg/L | [16] |
| Integrated dxs + MVA bottom pathway + mevalonate | E. coli | pT-DHB, pSSN12Didi | 141 mg/L | [16] |
| Optimized glycerol and mevalonate feeding | E. coli | pT-DHB, pSSN12Didi | 503 mg/L | [16] |
Signaling Pathways and Experimental Workflows
Caption: The DXP pathway for IPP and DMAPP biosynthesis.
Caption: Common pathway from IPP/DMAPP to zeaxanthin.
Caption: Workflow for engineering carotenoid production.
Experimental Protocols
Protocol 1: Construction of Carotenoid Biosynthesis Plasmids
This protocol describes the general steps for cloning DXP pathway and carotenoid biosynthesis genes into an E. coli expression vector.
Materials:
-
E. coli cloning strain (e.g., DH5α).
-
Expression vector (e.g., pTrc99A, pBAD24).
-
Source DNA (genomic DNA or synthetic genes for dxs, dxr, crtE, crtB, crtI, etc.).
-
Restriction enzymes and T4 DNA ligase.
-
PCR reagents.
-
DNA purification kits.
-
LB agar plates with appropriate antibiotics.
Methodology:
-
Gene Amplification: Amplify the target genes (dxs, crtE, crtB, crtI, etc.) from the source DNA using PCR with primers containing appropriate restriction sites.
-
Vector and Insert Preparation: Digest both the expression vector and the amplified PCR products with the selected restriction enzymes. Purify the digested vector and insert fragments using a gel extraction kit.
-
Ligation: Ligate the purified insert(s) into the digested vector using T4 DNA ligase. To create an operon with multiple genes, sequential cloning or a method like Gibson assembly can be used.
-
Transformation: Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).
-
Selection and Verification: Plate the transformed cells on LB agar containing the appropriate antibiotic. Screen the resulting colonies for the correct plasmid construct using colony PCR, restriction digestion, and Sanger sequencing.
Protocol 2: Cultivation and Induction for Carotenoid Production
This protocol outlines a general procedure for growing engineered E. coli to produce carotenoids.
Materials:
-
Engineered E. coli strain harboring the carotenoid biosynthesis plasmid(s).
-
Culture medium (e.g., LB, 2xYT).[13]
-
Carbon source (e.g., glycerol).[1]
-
Inducer (e.g., IPTG for trc promoter, L-arabinose for araBAD promoter).
-
Appropriate antibiotics.
-
Shaking incubator.
Methodology:
-
Pre-culture: Inoculate a single colony of the engineered strain into 5-10 mL of culture medium with the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).[13]
-
Main Culture: Inoculate a larger volume (e.g., 50 mL in a 250 mL flask) of fresh medium with the pre-culture to an initial OD600 of ~0.1.[13]
-
Growth: Incubate the main culture at 37°C with shaking. Monitor cell growth by measuring OD600.
-
Induction: When the culture reaches mid-log phase (OD600 ≈ 0.6-0.8), add the appropriate inducer (e.g., 0.1-1 mM IPTG).
-
Production Phase: After induction, reduce the temperature to a range of 20-30°C and continue incubation for 48-72 hours.[1] The lower temperature can improve protein folding and product stability. Successful production is often indicated by a visible color change in the cell pellet (e.g., red for lycopene, orange for β-carotene).
-
Harvesting: Collect the cells by centrifugation (e.g., 4000 rpm, 10 min, 4°C). Wash the cell pellet with water or buffer and store at -80°C until extraction.
Protocol 3: Extraction of Carotenoids from E. coli
This protocol is for extracting hydrophobic carotenoids from bacterial cells for quantification.
Materials:
-
Cell pellet from Protocol 2.
-
Solvents: Acetone, Methanol, Dichloromethane, Petroleum ether.[17][18]
-
Sonicator or bead beater for cell lysis.
-
Centrifuge.
-
Rotary evaporator.
Methodology:
-
Cell Lysis: Resuspend the cell pellet in a suitable volume of acetone (or a methanol/THF mixture).[17] It is crucial to add an antioxidant like 0.1% BHT to the solvent to prevent carotenoid degradation.[17][19] Disrupt the cells thoroughly using sonication or bead beating on ice. The solvent will turn colored as the pigments are released.
-
Debris Removal: Centrifuge the mixture to pellet the cell debris. Carefully collect the supernatant containing the carotenoids.
-
Phase Separation (if necessary): If using a polar solvent mixture, add a non-polar solvent like petroleum ether or dichloromethane and a salt solution (e.g., 10% NaCl) to partition the carotenoids into the non-polar phase.[17][18][19]
-
Drying: Collect the non-polar phase containing the carotenoids and dry it over anhydrous sodium sulfate.[18]
-
Solvent Evaporation: Evaporate the solvent to dryness using a rotary evaporator at low temperature (~30-35°C) or under a stream of nitrogen gas.[18][19]
-
Sample Preparation for Analysis: Re-dissolve the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone, or a mixture compatible with the mobile phase).[18] Filter the sample through a 0.2 or 0.45 µm syringe filter before injection.[17][18]
Protocol 4: Quantification of Carotenoids by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying individual carotenoids.[20]
Materials & Equipment:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[19]
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile, methanol, chloroform, dichloromethane).[17][18]
-
Carotenoid standards (e.g., lycopene, β-carotene) for calibration.
Methodology:
-
Instrument Setup:
-
Column: Use a C18 reversed-phase column.
-
Detector: Set the detector to scan a range of wavelengths, with a primary monitoring wavelength around 450 nm for many carotenoids.[17][19]
-
Mobile Phase: A variety of isocratic or gradient mobile phase systems can be used. A common gradient might involve mixtures of solvents like methanol, acetonitrile, and dichloromethane.[18] The mobile phase should contain an antioxidant like 0.1% BHT.[19]
-
Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.[19]
-
-
Calibration Curve: Prepare a series of standard solutions of known concentrations for each carotenoid to be quantified. Inject these standards into the HPLC system and record the peak area at the maximum absorbance wavelength (λmax). Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject a known volume (e.g., 20 µL) of the filtered carotenoid extract (from Protocol 3) into the HPLC system.
-
Identification and Quantification:
-
Identification: Identify the carotenoids in the sample by comparing their retention times and spectral characteristics (λmax) with those of the authentic standards.[19]
-
Quantification: Determine the concentration of each carotenoid in the extract by using the peak area and the corresponding calibration curve. Calculate the final production titer in mg/L of culture or mg/g of dry cell weight.
-
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Progress in Microbial Carotenoids Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular engineering for microbial production of carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway Engineering Using Escherichia coli to Produce Commercialized Carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Engineering Escherichia coli for the Production of Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of β-carotene in engineered E. coli using the MEP and MVA pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing β-Carotene Production in Escherichia coli by Perturbing Central Carbon Metabolism and Improving the NADPH Supply - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the Discovery and Engineering of Gene Targets for Carotenoid Biosynthesis in Recombinant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MECHANISTIC ASPECTS OF CAROTENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Differential Contribution of the First Two Enzymes of the MEP Pathway to the Supply of Metabolic Precursors for Carotenoid and Chlorophyll Biosynthesis in Carrot (Daucus carota) [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Analysis and expression of the carotenoid biosynthesis genes from Deinococcus wulumuqiensis R12 in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in the Discovery and Engineering of Gene Targets for Carotenoid Biosynthesis in Recombinant Strains | MDPI [mdpi.com]
- 15. Metabolic Engineering of Carotenoid Biosynthesis in Escherichia coli by Ordered Gene Assembly in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. academic.oup.com [academic.oup.com]
- 19. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 20. A comparison study of five different methods to measure carotenoids in biofortified yellow cassava (Manihot esculenta) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced Isoprene Production in Engineered E. coli via Fed-Batch Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoprene is a volatile C5 hydrocarbon and a key platform chemical for the synthesis of a wide range of products, including synthetic rubber, elastomers, and potential biofuels.[1] Traditionally, isoprene is derived from petrochemical sources, a process that raises environmental concerns and is subject to the volatility of the fossil fuel market.[1] As an alternative, the biosynthesis of isoprene in engineered microorganisms such as Escherichia coli offers a more sustainable and environmentally friendly approach.[2] Metabolic engineering efforts have focused on optimizing native and heterologous pathways in E. coli to enhance the production of isoprene.[3]
This document provides detailed application notes and protocols for the fed-batch fermentation of engineered E. coli for enhanced isoprene production. It covers the key metabolic pathways, experimental protocols for high-density cell culture, and a summary of reported production metrics.
Metabolic Pathways for Isoprene Production in E. coli
Isoprene is synthesized from the precursor dimethylallyl diphosphate (DMAPP), which is produced through two primary metabolic pathways: the native methylerythritol phosphate (MEP) pathway and the heterologous mevalonate (MVA) pathway.[4][5] Engineered E. coli strains often utilize one or both of these pathways to increase the intracellular pool of DMAPP, which is then converted to isoprene by the enzyme isoprene synthase (IspS).[3][4]
The Methylerythritol Phosphate (MEP) Pathway
The MEP pathway is the native pathway for isoprenoid precursor synthesis in E. coli.[3] It begins with pyruvate and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic steps to produce IPP and DMAPP.[5] Key enzymes in this pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and this compound-5-phosphate reductoisomerase (DXR), are often overexpressed to increase the metabolic flux towards isoprene.[6]
The Mevalonate (MVA) Pathway
The MVA pathway, which is commonly found in eukaryotes and archaea, can be heterologously expressed in E. coli to provide an alternative route to IPP and DMAPP from acetyl-CoA.[4][7] This pathway is often introduced in its entirety or in parts to supplement the native MEP pathway, and in some cases, has been shown to be more efficient for isoprene production.[3][6]
Quantitative Data on Isoprene Production
The following tables summarize quantitative data from various studies on fed-batch fermentation of engineered E. coli for isoprene production.
Table 1: Comparison of Isoprene Production from Different Metabolic Pathways
| Pathway Engineered | E. coli Strain | Isoprene Titer (g/L) | Isoprene Yield (g/g glucose) | Isoprene Productivity (g/L/h) | Reference |
| MEP Pathway Overexpression | CIBTS1357 | - | 0.020 | - | [8] |
| MVA Pathway Overexpression | CIBTS1385 | - | 0.070 | - | [8] |
| Dual MEP and MVA Pathway | CIBTS1440 | 24.0 | 0.267 | 1.35 | [8] |
| MVA Pathway | BL21 (DE3) | 4.5 | - | - | [1] |
| MVA Pathway (Microaerobic) | CN3 | 3.2 | - | - | [1] |
Table 2: Isoprene Production in Different Engineered E. coli Strains
| E. coli Strain | Genetic Modifications | Isoprene Titer (g/L) | Culture Conditions | Reference |
| BL21 | pTS-sPt-MVA and pS-NA | 11.38 | 5-L fed-batch | [9] |
| MG1655 | pTS-sPt-MVA and pS-NA | 7.32 | 5-L fed-batch | [9] |
| BL21 (DE3) | Optimized MVA pathway and IspS | 6.3 | 40 h fed-batch | [10] |
Experimental Protocols
General Experimental Workflow
The general workflow for isoprene production via fed-batch fermentation involves several key stages, from strain preparation to product analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing the DO-stat protocol for enhanced production of thermostable pullulanase in Escherichia coli by using oxygen control strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chapmanhall.com [chapmanhall.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. bionet.com [bionet.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. concessus.pt [concessus.pt]
- 10. eppendorf.com [eppendorf.com]
Application Notes and Protocols for Virtual Screening of Novel 1-Deoxy-D-Xylulose 5-Phosphate Synthase (DXPS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the virtual screening of novel inhibitors targeting 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), a key enzyme in the methylerythritol phosphate (MEP) pathway. The MEP pathway is essential for isoprenoid biosynthesis in many pathogens, including bacteria and parasites, but is absent in humans, making DXPS an attractive target for the development of novel antimicrobial agents.[1]
Introduction to this compound 5-Phosphate Synthase (DXPS)
This compound 5-phosphate synthase (DXPS) is a thiamine diphosphate (ThDP)-dependent enzyme that catalyzes the first and rate-limiting step in the MEP pathway.[2] This pathway is responsible for the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids. Isoprenoids are a large and diverse class of molecules with essential functions, including roles in cell membranes, electron transport, and as precursors to hormones and signaling molecules. By inhibiting DXPS, the entire downstream production of essential isoprenoids can be halted, leading to cell death.
The Methylerythritol Phosphate (MEP) Pathway
The MEP pathway, also known as the non-mevalonate pathway, is a metabolic route for isoprenoid precursor biosynthesis. It is an alternative to the mevalonate pathway found in humans and other organisms. The pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate, catalyzed by DXPS, and proceeds through a series of enzymatic steps to produce IPP and DMAPP.
Figure 1: The Methylerythritol Phosphate (MEP) Pathway.
Virtual Screening Workflow for DXPS Inhibitors
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. A typical workflow for the virtual screening of DXPS inhibitors involves several key stages, from target preparation to experimental validation of hits.
Figure 2: Virtual Screening Workflow for DXPS Inhibitors.
Quantitative Data from Virtual Screening Campaigns
The following table summarizes quantitative data from representative virtual screening campaigns targeting DXPS. This data provides insights into the effectiveness of different screening approaches and the characteristics of identified inhibitors.
| Virtual Screening Method | Target Organism | Compound Library | Number of Compounds Screened | Hit Rate (%) | Potency of Hits (IC₅₀/Kᵢ) | Reference |
| Ligand-Based Virtual Screening (LBVS) | Mycobacterium tuberculosis | Commercial | 120 (purchased from multiple rounds) | 28 | 0.206 µM - 1.370 µM (Kᵢ) | [3] |
| Structure-Based Virtual Screening (Deep Convolutional Neural Network) | Mycobacterium tuberculosis | Commercial | 94 (virtual hits) | ~1 (one promising hit) | Not specified | [4] |
| Shape-Based Virtual Screening (ArgusDock) | Plasmodium falciparum (DXR enzyme) | ZINC12 subset | 7,478 | Not specified | -9.03 to -9.56 kcal/mol (binding energy) | [5] |
Experimental Protocols
Protocol 1: Molecular Docking of Ligands to DXPS
This protocol outlines the general steps for performing molecular docking of a small molecule library against the DXPS protein structure.
1. Target Protein Preparation: a. Obtain the 3D structure of DXPS from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be generated. b. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues. c. Define the binding site for docking. This is typically the active site of the enzyme, which can be identified from co-crystallized ligands or through binding site prediction software.
2. Ligand Library Preparation: a. Obtain a library of small molecules in a suitable format (e.g., SDF, MOL2). b. Prepare the ligands by generating 3D coordinates, assigning correct bond orders, and adding hydrogen atoms. Ionization states at a physiological pH should be considered.
3. Molecular Docking: a. Choose a docking program (e.g., AutoDock, Glide, GOLD). b. Configure the docking parameters, including the search space (grid box) around the defined binding site and the search algorithm parameters. c. Run the docking simulation to predict the binding poses and affinities of the ligands in the DXPS active site.
4. Post-Docking Analysis: a. Score and rank the docked ligands based on their predicted binding energies or docking scores. b. Visually inspect the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues. c. Apply post-docking filters, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property prediction and pharmacophore modeling, to select promising candidates for further evaluation.
Protocol 2: Molecular Dynamics (MD) Simulation of DXPS-Ligand Complex
This protocol provides a general workflow for performing MD simulations to assess the stability of a DXPS-ligand complex predicted by molecular docking. This example uses GROMACS.
1. System Preparation: a. Prepare the protein-ligand complex structure obtained from docking. b. Generate the topology and parameter files for the protein using a force field such as CHARMM36. c. Generate the topology and parameter files for the ligand using a server like CGenFF. d. Combine the protein and ligand topologies.
2. Solvation and Ionization: a. Create a simulation box (e.g., cubic, dodecahedron) around the complex. b. Solvate the box with a chosen water model (e.g., TIP3P). c. Add ions to neutralize the system and mimic physiological salt concentration.
3. Energy Minimization: a. Perform energy minimization of the system to remove steric clashes and relax the structure.
4. Equilibration: a. Perform a two-phase equilibration: i. NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the temperature of the system. ii. NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.
5. Production MD Run: a. Run the production MD simulation for a desired length of time (e.g., 100 ns) without position restraints.
6. Trajectory Analysis: a. Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key analyses include: i. Root Mean Square Deviation (RMSD) of the protein and ligand. ii. Root Mean Square Fluctuation (RMSF) of protein residues. iii. Analysis of protein-ligand interactions (e.g., hydrogen bonds) over time.
Protocol 3: IspC-Coupled Enzyme Inhibition Assay
This is a continuous-read spectrophotometric assay to measure the activity of DXPS and the inhibitory effect of compounds.[6][7] The formation of DXP is coupled to its consumption by the next enzyme in the MEP pathway, this compound-5-phosphate reductoisomerase (IspC), which uses NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
1. Reagents and Materials:
-
Purified DXPS enzyme
-
Purified IspC enzyme
-
Pyruvate
-
D-glyceraldehyde 3-phosphate (D-GAP)
-
Thiamine diphosphate (ThDP)
-
NADPH
-
Magnesium chloride (MgCl₂)
-
Assay buffer (e.g., 100 mM HEPES, pH 8)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
2. Assay Procedure: a. Prepare a reaction mixture containing assay buffer, ThDP, MgCl₂, NADPH, and IspC in each well of the microplate. b. Add the test compound at various concentrations to the respective wells. Include a positive control (known inhibitor) and a negative control (solvent only). c. Add the DXPS enzyme to all wells. d. Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes. e. Initiate the reaction by adding a mixture of the substrates, pyruvate and D-GAP. f. Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).
3. Data Analysis: a. Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the test compound. b. Plot the reaction velocity as a function of the inhibitor concentration. c. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
Protocol 4: Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique to measure the binding kinetics and affinity between a ligand (e.g., DXPS) and an analyte (e.g., an inhibitor).
1. Materials and Equipment:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified DXPS protein
-
Test compounds (analytes)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary, e.g., low pH buffer or high salt)
2. Ligand Immobilization: a. Activate the sensor chip surface (e.g., with a mixture of EDC and NHS). b. Inject the purified DXPS protein over the activated surface to achieve the desired immobilization level. c. Deactivate any remaining active esters on the surface (e.g., with ethanolamine). A reference flow cell should be prepared in parallel (e.g., activated and deactivated without protein immobilization).
3. Analyte Interaction Analysis: a. Prepare a series of dilutions of the test compound in running buffer. b. Inject the different concentrations of the analyte over the ligand-immobilized surface and the reference surface at a constant flow rate. This is the association phase. c. After the injection, flow running buffer over the surfaces to monitor the dissociation of the analyte from the ligand. This is the dissociation phase. d. If necessary, inject a regeneration solution to remove any remaining bound analyte before the next injection.
4. Data Analysis: a. Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram. b. Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).
Conclusion
The protocols and information provided in these application notes offer a robust framework for the discovery and characterization of novel inhibitors of DXPS through a combination of in silico and in vitro methods. By targeting this essential enzyme in the MEP pathway, it is possible to develop new classes of antimicrobial agents with novel mechanisms of action. Careful execution of these experimental and computational workflows is crucial for the successful identification and validation of potent and selective DXPS inhibitors.
References
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Not Every Hit-Identification Technique Works on this compound 5-Phosphate Synthase (DXPS): Making the Most of a Virtual Screening Campaign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial target DXP synthase catalyzes the cleavage of d-xylulose 5-phosphate: a study of ketose phosphate binding and the ketol transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Unique Mechanism of Bacterial this compound 5-phosphate (DXP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
identifying metabolic bottlenecks in the MEP pathway in Zymomonas mobilis
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the methylerythritol 4-phosphate (MEP) pathway in Zymomonas mobilis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary rate-limiting step in the native MEP pathway of Zymomonas mobilis?
A1: The first enzymatic step, catalyzed by 1-deoxy-d-xylulose 5-phosphate synthase (DXS), is considered the primary rate-limiting step and the first significant metabolic bottleneck in the native MEP pathway of Z. mobilis.[1][2][3] Overexpression of DXS has been shown to increase the carbon flow into the pathway.[2][4]
Q2: We are overexpressing DXS to increase isoprenoid production, but the yield of our final product is not as high as expected. What could be the issue?
A2: While DXS overexpression boosts the initial steps of the MEP pathway, it often leads to the accumulation of downstream intermediates, creating new bottlenecks. A significant buildup of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) is commonly observed, indicating that the enzymes IspG (HMBDP synthase) and IspH (HMBDP reductase) become the new primary constraints.[1][3] To address this, a combined overexpression of DXS, IspG, and IspH is often necessary to mobilize carbon flow towards the final products.[1][4]
Q3: Our cultures are showing signs of oxidative stress, and we see an accumulation of MEcDP. What is the likely cause?
A3: The enzymes IspG and IspH, which are responsible for the conversion of MEcDP and its downstream product, are iron-sulfur [4Fe-4S] cluster proteins.[5][6] These clusters are sensitive to oxidative stress, and exposure to oxygen can damage them, leading to a temporary but severe metabolic bottleneck at these steps.[6][7] This results in the accumulation of MEcDP and a reduction in the production of isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP).[6]
Q4: How can we mitigate the effects of oxidative stress on the MEP pathway?
A4: Minimizing oxygen exposure is crucial for maintaining the activity of IspG and IspH.[8] Studies have shown that Z. mobilis responds to oxygen stress by upregulating enzymes involved in the maintenance and biogenesis of iron-sulfur clusters, such as those in the suf operon.[7] Ensuring robust expression of these auxiliary proteins may help in the recovery of MEP pathway flux after oxygen exposure.[7] Additionally, it has been observed that co-expression of the cognate IspG and IspH from the same species is important for their optimal function.[9][10]
Q5: We are trying to quantify MEP pathway intermediates using LC-MS but are facing difficulties. Are there any specific recommendations?
A5: Quantitative analysis of MEP pathway intermediates can be challenging due to their low intracellular concentrations and polar nature. A liquid chromatography-mass spectrometry (LC-MS) isotope ratio-based approach is a reliable method for measuring these intermediates.[1] This involves growing Z. mobilis in minimal media and extracting intracellular metabolites during the exponential growth phase for analysis.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low final product yield despite DXS overexpression. | Secondary bottlenecks at IspG and IspH due to MEcDP accumulation. | 1. Co-express IspG and IspH along with DXS.[1][4]2. Quantify MEcDP levels to confirm the bottleneck. |
| Accumulation of MEcDP and HMBPP intermediates. | Oxidative damage to the [4Fe-4S] clusters of IspG and IspH enzymes.[6][8] | 1. Ensure strict anaerobic conditions during cultivation.[6]2. Consider engineering strains to enhance the expression of Fe-S cluster biogenesis and repair systems (e.g., the suf operon).[7] |
| Poor growth and low pathway flux when expressing heterologous IspG and IspH. | Mismatched IspG and IspH partners can lead to suboptimal activity. | 1. Use cognate IspG and IspH from the same organism for co-expression.[9][10] |
| Inconsistent quantification of MEP pathway intermediates. | Issues with metabolite extraction or analytical sensitivity. | 1. Optimize your LC-MS method for phosphorylated intermediates.2. Use an isotope ratio-based approach for accurate quantification.[1]3. Ensure rapid quenching and efficient extraction of intracellular metabolites. |
Quantitative Data Summary
The following table summarizes the intracellular concentrations of MEP pathway intermediates in wild-type Zymomonas mobilis grown anaerobically in minimal media.
| Metabolite | Abbreviation | Intracellular Concentration (µM) |
| This compound 5-phosphate | DXP | ~5-10 |
| 2-C-methyl-D-erythritol 4-phosphate | MEP | ~1-5 |
| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | CDP-ME | ~1-5 |
| 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | CDP-MEP | Not reported |
| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate | MEcDP | ~10-20 |
| (E)-4-hydroxy-3-methyl-but-2-enyl-diphosphate | HMBDP | <1 |
| Isopentenyl diphosphate | IDP | <1 |
| Dimethylallyl diphosphate | DMADP | <1 |
Note: These values are approximate and can vary based on specific growth conditions and analytical methods. Data is compiled from findings where DXP and MEcDP are the most abundant intermediates.[1]
Experimental Protocols
1. Overexpression of MEP Pathway Enzymes
This protocol outlines the general steps for overexpressing individual or combinations of MEP pathway enzymes in Z. mobilis.
-
Gene Cloning: The genes encoding the desired MEP pathway enzymes (e.g., dxs, ispG, ispH) are cloned from Z. mobilis genomic DNA into an appropriate expression vector, often under the control of an inducible promoter.
-
Strain Construction: The expression vector is introduced into Z. mobilis (e.g., strain ZM4) via electroporation.
-
Culture Conditions: Strains are typically grown anaerobically in a minimal or rich medium to a specific optical density (e.g., OD600 of 0.35).[2]
-
Induction: Gene expression is induced by adding an appropriate inducer (e.g., IPTG) to the culture.[2]
-
Sample Collection: Samples for metabolite analysis or other assays are collected at various time points post-induction.[2]
2. Quantitative Metabolomics of MEP Pathway Intermediates via LC-MS
This protocol provides a general workflow for the quantification of MEP pathway intermediates.
-
Cell Culture and Metabolite Extraction: Z. mobilis cultures are grown under controlled anaerobic conditions. At the desired growth phase, metabolism is quenched rapidly (e.g., using cold solvent), and intracellular metabolites are extracted.
-
LC-MS Analysis: The extracted metabolites are separated using liquid chromatography and detected by a mass spectrometer. An isotope ratio-based approach, which uses labeled internal standards, is often employed for accurate quantification.[1]
-
Data Analysis: The resulting data is processed to identify and quantify the different MEP pathway intermediates based on their mass-to-charge ratio and retention time.
Visualizations
Caption: The MEP pathway in Z. mobilis with key bottleneck enzymes highlighted in red.
Caption: A troubleshooting workflow for identifying and overcoming MEP pathway bottlenecks.
References
- 1. Systematic Analysis of Metabolic Bottlenecks in the Methylerythritol 4-Phosphate (MEP) Pathway of Zymomonas mobilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Systematic metabolic engineering of Zymomonas mobilis for β-farnesene production [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Systems-Level Analysis of Oxygen Exposure in Zymomonas mobilis: Implications for Isoprenoid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systems-Level Analysis of Oxygen Exposure in Zymomonas mobilis: Implications for Isoprenoid Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Terminal enzymes must be co-optimized to relieve MEP bottleneck in Z. mobilis | Great Lakes Bioenergy Research Center [glbrc.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
Technical Support Center: Overcoming Feedback Inhibition of 1-Deoxy-D-xylulose 5-phosphate Synthase (DXS)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-deoxy-D-xylulose 5-phosphate synthase (DXS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming the feedback inhibition of DXS.
Frequently Asked Questions (FAQs)
Q1: What is feedback inhibition of DXS and why is it important?
A1: this compound 5-phosphate synthase (DXS) is the first and often rate-limiting enzyme in the methylerythritol 4-phosphate (MEP) pathway. This pathway is essential for the biosynthesis of isoprenoids in most bacteria, algae, and plant plastids.[1] Feedback inhibition is a natural regulatory mechanism where the end-products of the MEP pathway, specifically isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP), bind to DXS and inhibit its activity.[2][3] This regulation is crucial for maintaining metabolic homeostasis within the cell. However, for biotechnological applications aimed at overproducing valuable isoprenoids (e.g., biofuels, pharmaceuticals, fragrances), this feedback inhibition presents a significant bottleneck, limiting product yields.[4] Overcoming this inhibition is therefore a key objective in metabolic engineering.
Q2: Which molecules are the primary feedback inhibitors of DXS?
A2: The primary feedback inhibitors of DXS are the downstream products of the MEP pathway: isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP).[2][3] These molecules act as allosteric inhibitors, binding to a site on the enzyme that is distinct from the active site.[5][6] Some studies indicate that they compete with the binding of the essential cofactor, thiamine pyrophosphate (TPP).[2][3][4]
Q3: What is the proposed mechanism of DXS feedback inhibition by IDP and DMADP?
A3: The active form of DXS is a dimer.[1][6] The current model suggests that the binding of IDP and DMADP to an allosteric site on the DXS dimer promotes its dissociation into inactive monomers.[5][6] This monomerization provides a rapid mechanism to down-regulate enzyme activity in response to an accumulation of end-products. If high levels of IDP and DMADP persist, these inactive monomers can aggregate, leading to a more sustained reduction in DXS activity.[5][6]
Q4: What are the main strategies to overcome DXS feedback inhibition?
A4: The primary strategy to overcome feedback inhibition of DXS is through protein engineering, specifically site-directed mutagenesis.[4] By altering the amino acid residues in the allosteric binding site for IDP and DMADP, it is possible to reduce the inhibitors' binding affinity without significantly compromising the enzyme's catalytic activity. This approach aims to create mutant DXS variants that are less sensitive to feedback inhibition, thereby enabling higher flux through the MEP pathway.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with DXS.
Guide 1: Low or No DXS Enzyme Activity
| Potential Cause | Recommended Solution |
| Incorrect Assay Buffer Conditions | Verify that the assay buffer is at the optimal pH (typically around 7.5-8.0) and temperature (room temperature, ~20-25°C). Ensure all components, especially cofactors like MgCl₂ and TPP, are at the correct concentrations.[7] |
| Degraded Reagents | Prepare fresh solutions of substrates (pyruvate and GAP) and the cofactor TPP. TPP is particularly sensitive to degradation. Store stock solutions appropriately. |
| Inactive Enzyme | Improper storage or repeated freeze-thaw cycles can lead to loss of enzyme activity. Store purified DXS at -80°C in small aliquots to avoid repeated thawing. Confirm protein integrity via SDS-PAGE. |
| Presence of Inhibitors | Ensure that the purification process has effectively removed any potential inhibitors from the expression host. If testing crude extracts, be aware of endogenous inhibitory compounds. |
| For Coupled Assays: Inactive Coupling Enzyme (DXR) | The coupled spectrophotometric assay relies on the activity of DXP reductoisomerase (DXR). Verify the activity of your DXR enzyme independently. Ensure NADPH is fresh and at the correct concentration.[3] |
| Insoluble DXS Expression | Overexpression of DXS can lead to the formation of inactive inclusion bodies. Optimize expression conditions (e.g., lower temperature, different E. coli strain, use of solubility-enhancing tags or media additives like sorbitol).[8] |
Guide 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and be meticulous with volumes, especially for concentrated stock solutions. Prepare a master mix for the reaction components to ensure consistency across samples.[7] |
| Plate Effects (for microplate assays) | Evaporation from wells at the edge of a microplate can concentrate reactants and alter results. Avoid using the outer wells or ensure the plate is well-sealed during incubation.[9] |
| Variable Incubation Times or Temperatures | Use a water bath or incubator to maintain a constant and uniform temperature. Ensure that the timing of reaction initiation and termination is precise for all samples. |
| Sample Preparation Variability | For crude extracts, ensure a consistent and reproducible protein extraction protocol. Inconsistent homogenization or cell lysis can lead to variable enzyme concentrations.[7] |
| LC-MS/MS Variability | Inconsistent results in LC-MS/MS assays can be due to matrix effects, column contamination, or fluctuations in the ion source.[10][11] Regularly run system suitability tests and quality control samples. |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of DXS
This protocol describes a general method for expressing and purifying His-tagged DXS from E. coli.
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the DXS gene fused to a His-tag.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of expression medium (e.g., LB or M9). Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding a suitable inducer (e.g., IPTG) to the culture. To improve protein solubility, consider reducing the incubation temperature to 18-25°C and continue shaking for 12-16 hours.[8]
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 250 mM NaCl, 2 mM MgCl₂, 0.5 mM TPP, 5 mM DTT, and protease inhibitors). Lyse the cells by sonication or using a cell disruptor.[12]
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM). Elute the His-tagged DXS protein with an elution buffer containing a high concentration of imidazole (e.g., 200-250 mM).[12]
-
Buffer Exchange and Storage: Exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column. Confirm purity by SDS-PAGE, and store the purified enzyme at -80°C.
Protocol 2: DXS Activity Assay - Coupled Spectrophotometric Method
This assay measures the production of DXP by coupling it to the DXR-catalyzed reaction, which consumes NADPH. The decrease in NADPH is monitored at 340 nm.
-
Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing:
-
100 mM HEPES buffer (pH 7.5)
-
5 mM MgCl₂
-
1 mM TPP
-
200 µM NADPH
-
A known concentration of purified DXR
-
A specific concentration of pyruvate
-
-
Enzyme Addition: Add the purified DXS enzyme to the reaction mixture.
-
Reaction Initiation: Initiate the reaction by adding the second substrate, glyceraldehyde-3-phosphate (GAP).
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is proportional to the DXS activity.
-
Controls: Run a control reaction without DXS to account for any background NADPH oxidation. Also, run a control without GAP to ensure the reaction is substrate-dependent.
Protocol 3: Site-Directed Mutagenesis of DXS
This protocol outlines a general procedure for introducing point mutations into the DXS gene to create feedback-resistant variants.
-
Primer Design: Design a pair of complementary primers containing the desired mutation. The mutation should be located in the middle of the primers, with ~15-20 nucleotides of correct sequence on either side.
-
PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid containing the wild-type DXS gene as a template, and the mutagenic primers. This reaction will amplify the entire plasmid, incorporating the desired mutation.
-
Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental (wild-type) plasmid template, which was isolated from a methylation-proficient E. coli strain.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the DXS gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
Quantitative Data Summary
The following table summarizes the kinetic parameters of wild-type DXS from Populus trichocarpa (PtDXS) as determined by two different assay methods.
Table 1: Kinetic Parameters of Wild-Type PtDXS
| Substrate | Assay Method | Kₘ (µM) |
| Pyruvate | Coupled Assay | 87.8 ± 3.2 |
| LC-MS/MS Assay | 119.2 ± 14.2 | |
| GAP | Coupled Assay | 18.5 ± 0.7 |
| LC-MS/MS Assay | 5.9 ± 0.9 |
Data sourced from Banerjee et al. (2013).[2]
Visualizations
Caption: The MEP pathway showing DXS catalysis and feedback inhibition.
Caption: Workflow comparison of DXS activity assays.
Caption: Logical workflow for creating feedback-resistant DXS.
References
- 1. MEP pathway products allosterically promote monomerization of deoxy-D-xylulose-5-phosphate synthase to feedback-regulate their supply - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies of this compound-5-Phosphate Synthase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. enzyme site-directed mutagenesis: Topics by Science.gov [science.gov]
- 6. Heterologous expression, purification and structural features of native Dictyostelium discoideum dye-decolorizing peroxidase bound to a natively incorporated heme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. youtube.com [youtube.com]
- 10. zefsci.com [zefsci.com]
- 11. myadlm.org [myadlm.org]
- 12. researchgate.net [researchgate.net]
improving the stability of 1-deoxy-D-xylulose in aqueous solutions
Welcome to the technical support center for 1-Deoxy-D-xylulose (DX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, handling, and storage of DX in aqueous solutions, with a focus on improving its stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DX) and why is its stability in aqueous solutions a concern?
A1: this compound is a deoxypentose sugar and a key metabolic intermediate in the non-mevalonate pathway for isoprenoid biosynthesis in many bacteria, plants, and parasites. Its stability in aqueous solutions is a significant concern because, like many sugars, it is susceptible to degradation through various chemical reactions. This degradation can lead to a decrease in the effective concentration of DX, the formation of interfering byproducts, and ultimately, to variability and inaccuracy in experimental results.
Q2: How should I prepare an aqueous solution of this compound?
A2: To maximize stability, it is recommended to prepare DX solutions fresh for each experiment. Use a buffered solution with a slightly acidic pH, ideally between 4 and 6.[1] Prepare the solution at a low temperature (e.g., on ice) to minimize degradation. For a detailed procedure, please refer to the Experimental Protocols section.
Q3: What are the optimal storage conditions for an aqueous solution of this compound?
A3: Aqueous solutions of DX are best stored at ultra-low temperatures. For short-term storage (a few days), -20°C is recommended. For long-term storage, -80°C is preferable to minimize degradation. It is also advisable to store the solution in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the visible signs of this compound degradation in my solution?
A4: A common sign of sugar degradation is the appearance of a yellow or brown color, a phenomenon known as non-enzymatic browning.[2] This can occur through processes like caramelization or the Maillard reaction if amines are present. A noticeable change in the pH of the solution can also indicate degradation.
Q5: What factors can accelerate the degradation of this compound in my experiments?
A5: Several factors can accelerate the degradation of DX:
-
High Temperatures: Elevated temperatures significantly increase the rate of degradation reactions.
-
Alkaline pH: Basic conditions (pH > 7) are known to catalyze the degradation of sugars.[2][3]
-
Presence of Amines: If your experimental system contains primary or secondary amines (e.g., from amino acids or buffers like Tris), the Maillard reaction can occur, leading to rapid consumption of DX.[4][5][6]
-
Presence of Metal Ions: Certain metal ions can catalyze sugar degradation pathways.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of your this compound stock or working solution, leading to a lower effective concentration than expected.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare a fresh aqueous solution of DX immediately before your experiment.
-
Use a Buffered System: Ensure your experimental medium is buffered to a slightly acidic pH (4-6).
-
Control Temperature: Keep your DX solutions on ice whenever possible and perform your experiments at the lowest feasible temperature.
-
Verify Concentration: If possible, use an analytical method like HPLC to verify the concentration of your DX solution before use.
-
Issue 2: My this compound solution has turned yellow/brown.
-
Possible Cause: This is a clear indication of sugar degradation, likely through caramelization or the Maillard reaction.
-
Troubleshooting Steps:
-
Discard the Solution: Do not use a discolored solution as it contains degradation byproducts that can interfere with your experiment.
-
Review Preparation and Storage: Re-evaluate your solution preparation and storage procedures. Ensure you are using a suitable buffer and storing aliquots at or below -20°C.
-
Consider Buffer Composition: If your buffer contains amines (e.g., Tris), consider switching to a non-amine-based buffer (e.g., phosphate or citrate) to prevent the Maillard reaction.
-
Issue 3: The pH of my experimental system changes over time when this compound is present.
-
Possible Cause: The degradation of DX can produce acidic byproducts, leading to a drop in pH.
-
Troubleshooting Steps:
-
Increase Buffer Capacity: If permissible for your experiment, increase the concentration of your buffer to better resist pH changes.
-
Monitor pH: Regularly monitor the pH of your reaction mixture.
-
Minimize Incubation Time: Design your experiments to have the shortest possible incubation time with DX.
-
Data Presentation
Table 1: Illustrative Stability of D-Glucose Solutions at Various pH Values.
This data is for D-glucose and should be used as a qualitative reference for this compound.
| pH | Relative Stability | Observations |
| < 2 | Low | Acid-catalyzed degradation can occur, leading to the formation of hydroxymethylfurfural and other byproducts. |
| 2 - 4 | High | Dextrose solutions exhibit maximum stability in this pH range.[1] |
| 4 - 6 | Good | Generally stable, making this a suitable range for many experiments. |
| 7 | Moderate | Neutral pH can still allow for some degradation, especially at elevated temperatures. |
| > 8 | Very Low | Alkaline conditions strongly promote sugar degradation through various reaction pathways, including the Lobry de Bruyn-van Ekenstein transformation.[1] |
Table 2: Recommended Storage Conditions for Aqueous Solutions of this compound.
| Storage Temperature | Recommended Duration | Notes |
| Room Temperature (~25°C) | Not Recommended | Significant degradation can occur in a short period. |
| 4°C | Up to 24 hours | For very short-term storage only. Prepare fresh if possible. |
| -20°C | Short-term (days) | Suitable for storing aliquots for use within a few days. |
| -80°C | Long-term (weeks to months) | Recommended for long-term storage to ensure maximum stability. |
Experimental Protocols
Protocol for the Preparation of a Stabilized Aqueous Solution of this compound
This protocol aims to minimize the degradation of DX during solution preparation and short-term storage.
Materials:
-
This compound (solid)
-
High-purity, sterile water
-
Sterile buffer solution (e.g., 0.1 M sodium citrate buffer, pH 5.0)
-
Sterile, conical tubes (e.g., 1.5 mL or 2.0 mL)
-
Calibrated balance
-
Ice bucket
Procedure:
-
Pre-cool all solutions and equipment: Place the water, buffer, and tubes on ice for at least 30 minutes before starting.
-
Weigh the this compound: On a calibrated analytical balance, carefully weigh the required amount of solid DX. Perform this step quickly to minimize exposure to atmospheric moisture.
-
Dissolution: Transfer the weighed DX to a pre-chilled tube. Add the pre-chilled, sterile buffer to the desired final concentration.
-
Mixing: Gently vortex the tube at a low speed while keeping it on ice until the DX is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.
-
Aliquoting: Immediately aliquot the stock solution into pre-chilled, sterile tubes of a suitable volume for your experiments. This will prevent repeated freeze-thaw cycles of the main stock.
-
Storage: For immediate use, keep the aliquots on ice. For short-term storage, place the aliquots at -20°C. For long-term storage, transfer the aliquots to -80°C.
Visualizations
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The multiple Maillard reactions of ribose and deoxyribose sugars and sugar phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General acid/base catalysis of sugar anomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In situ formation of the amino sugars 1-amino-1-deoxy-fructose and 2-amino-2-deoxy-glucose under Maillard reaction conditions in the absence of ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Heterologous Expression of MEP Pathway Enzymes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway enzyme expression in heterologous hosts.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during your experiments.
Problem: Low or No Final Product Yield
Low or non-existent yield of your target isoprenoid is one of the most common challenges. Follow these steps to systematically identify the bottleneck.
1. Is your engineered strain growing properly?
Poor cell growth is a primary indicator of metabolic burden or toxicity.[1]
-
Question: Is the growth rate of your engineered strain significantly lower than a control strain (e.g., hosting an empty plasmid)?
-
Answer: Yes. This suggests that the expression of the MEP pathway enzymes is imposing a significant metabolic load on the host.
-
Possible Cause: High-level expression of multiple enzymes can deplete essential resources like amino acids, ATP, and NADPH.[1] The accumulation of pathway intermediates can also be toxic to the cells.
-
Troubleshooting Steps:
-
Reduce Plasmid Copy Number: Switch to a lower copy number plasmid to decrease the overall expression level of the pathway enzymes.[1]
-
Use Weaker Promoters: Replace strong constitutive promoters with weaker or inducible promoters to allow for tunable control over enzyme expression.
-
Optimize Induction Conditions: If using inducible promoters, optimize the inducer concentration and the timing of induction.
-
Genomic Integration: Consider integrating the expression cassettes into the host genome. This leads to lower, more stable expression and reduces the metabolic burden associated with plasmid replication.[2]
-
-
-
2. Are all the MEP pathway enzymes being expressed?
Even with a robust construct, protein expression can fail.
-
Question: Have you confirmed the expression of each enzyme in the pathway?
-
Answer: No, or I'm unsure.
-
Troubleshooting Steps:
-
SDS-PAGE and Western Blot: Perform SDS-PAGE to visualize protein expression levels. If antibodies are available, use Western blotting for more specific detection and quantification.[1]
-
Proteomics Analysis: For a more comprehensive view, use mass spectrometry-based proteomics to quantify the expression levels of all pathway enzymes.
-
-
-
3. Are the expressed enzymes soluble and active?
Insoluble protein aggregates, known as inclusion bodies, are often inactive. This is a known issue for some MEP pathway enzymes like DXS, IspG, and IspH.
-
Question: Have you checked the solubility of the expressed enzymes?
-
Answer: No.
-
Troubleshooting Steps:
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE to determine the amount of each enzyme in the soluble fraction.
-
Lower Expression Temperature: Reducing the cultivation temperature after induction (e.g., to 16-25°C) can slow down protein synthesis and promote proper folding.
-
Co-expression of Chaperones: Overexpressing molecular chaperones can assist in the correct folding of heterologous proteins.
-
Use of Solubility-Enhancing Tags: Fusion tags like MBP (Maltose-Binding Protein) or GST (Glutathione S-Transferase) can improve the solubility of target proteins.
-
Test Enzyme Orthologs: Source the same enzyme from different organisms. Orthologs may have different properties and exhibit better solubility in your host.[1]
-
-
-
4. Is there a bottleneck in the MEP pathway?
Even if all enzymes are expressed and soluble, an imbalance in their activities can lead to the accumulation of intermediates and limit the overall flux.
-
Question: Have you quantified the levels of MEP pathway intermediates?
-
Answer: No.
-
Troubleshooting Steps:
-
Metabolite Analysis: Use LC-MS/MS to quantify the intracellular concentrations of MEP pathway intermediates like DXP, MEP, and IPP/DMAPP. An accumulation of a specific intermediate points to a bottleneck at the subsequent enzymatic step.
-
Enzyme Overexpression: Systematically overexpress each enzyme in the pathway to identify the rate-limiting step. Overexpression of the enzyme that alleviates the bottleneck and increases product yield is a key optimization strategy. Studies have shown that overexpressing dxs (the first enzyme) and idi (which interconverts IPP and DMAPP) can significantly improve yields.[3]
-
RBS Engineering: Fine-tune the translation initiation rate of each enzyme by engineering the ribosome binding site (RBS). This allows for balancing the expression levels of all enzymes in the pathway.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is metabolic burden and how does it affect my experiments?
A1: Metabolic burden refers to the detrimental effects on a host cell due to the expression of heterologous genes.[4] This burden arises from the diversion of cellular resources, such as amino acids, ATP, and reducing power (NADPH), towards the synthesis of foreign proteins and the desired product.[1] Symptoms of metabolic burden include reduced growth rate, decreased biomass yield, and increased sensitivity to environmental stressors.[4] High metabolic burden can lead to lower product yields and genetic instability of the engineered strain.
Q2: My engineered cells are growing very slowly. What are the likely causes?
A2: Slow growth is a common symptom of metabolic stress. The primary causes are:
-
Metabolic Burden: As described above, the high demand for resources by the heterologous pathway competes with the cell's native metabolic processes required for growth.[1]
-
Toxicity of Intermediates: The accumulation of certain pathway intermediates can be toxic to the host cell, inhibiting growth. For example, the accumulation of HMBPP has been shown to be cytotoxic.
-
Toxicity of the Final Product: The final isoprenoid product itself might be toxic to the host at high concentrations.
Q3: What is codon optimization and why is it important?
A3: Codon optimization is the process of modifying the codons in a gene's coding sequence to match the codon usage bias of the expression host, without altering the amino acid sequence of the encoded protein.[5] Different organisms have different frequencies of using synonymous codons for the same amino acid. By using codons that are frequently used by the host, you can increase the rate of translation and the overall expression level of the heterologous protein.[6]
Q4: How can I balance the expression of multiple enzymes in the MEP pathway?
A4: Balancing enzyme expression is crucial to avoid the accumulation of toxic intermediates and to maximize the metabolic flux towards the final product. Strategies include:
-
Promoter Engineering: Use a library of promoters with varying strengths to control the transcription rate of each gene in the pathway.
-
RBS Engineering: Create a library of ribosome binding sites with different translational efficiencies to fine-tune the protein expression level of each enzyme.[7]
-
Modular Pathway Engineering: Group the pathway enzymes into modules on different plasmids or in different locations on the chromosome, each with its own regulatory controls. This allows for more precise tuning of expression levels.
Q5: When should I consider integrating the MEP pathway into the host genome?
A5: Genomic integration is a good strategy when:
-
Plasmid Instability is an Issue: Plasmids can be lost during cell division, especially in the absence of selective pressure. Genomic integration ensures that the pathway genes are stably maintained.
-
Metabolic Burden is High: Plasmid-based expression, especially with high-copy number plasmids, can impose a significant metabolic burden. Genomic integration results in lower, more stable expression, which can be less taxing on the host.[2]
-
Long-term, Stable Production is Required: For industrial applications, stable, long-term production is essential. Genomically integrated strains are generally more stable and reliable for large-scale fermentation.[8]
Quantitative Data
The following tables summarize quantitative data from various studies on optimizing the MEP pathway for the production of different isoprenoids.
Table 1: Impact of Overexpressing Key MEP Pathway Enzymes on Isoprenoid Production
| Target Product | Host Organism | Overexpressed Enzyme(s) | Fold Increase in Yield | Reference |
| Isopentenol | E. coli | IspG and Dxs | 3.3 | |
| Amorphadiene | E. coli | dxs2 (from S. avermitilis) and idi (from B. subtilis) | 12.2 | |
| Lycopene | E. coli | dxs | 3.5 | |
| Diterpenes | E. coli | idi, dxs, and dxr | Significant increase | [3] |
Table 2: Effect of Different Engineering Strategies on Final Product Titer
| Strategy | Target Product | Host Organism | Resulting Titer | Reference |
| Overexpression of dxs2 and idi with optimized glucose feeding | Amorphadiene | E. coli | 6.1 g/L | |
| Modular metabolic engineering with MEV pathway enhancement | Diterpenes | E. coli | >100 mg/L | [3] |
| Modular metabolic engineering with MEP pathway enhancement | Diterpenes | E. coli | >10 mg/L | [3] |
Experimental Protocols
Protocol for Codon Optimization
Objective: To design a synthetic gene with optimized codon usage for expression in a heterologous host.
Methodology:
-
Obtain the amino acid sequence of the target MEP pathway enzyme.
-
Use a codon optimization software tool. Many online tools and commercial services are available (e.g., IDT Codon Optimization Tool, GenScript's OptimumGene™).[9]
-
Input the amino acid sequence and select the target expression host (e.g., Escherichia coli K-12).
-
The software will generate a DNA sequence with codons that are most frequently used in the selected host. The algorithm also often screens for and removes sequences that could lead to unwanted secondary structures in the mRNA.
-
Synthesize the optimized gene through a commercial gene synthesis service.
-
Clone the synthetic gene into an appropriate expression vector.
Protocol for Assessing Protein Solubility
Objective: To determine the proportion of a heterologously expressed protein that is in the soluble fraction of the cell lysate.
Methodology:
-
Grow a culture of the engineered strain and induce protein expression.
-
Harvest a defined volume of the culture by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells by sonication or using a French press on ice.
-
Take a sample of the total cell lysate.
-
Centrifuge the remaining lysate at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C to pellet the insoluble cellular debris and protein aggregates.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Resuspend the pellet in the same volume of lysis buffer to obtain the insoluble fraction.
-
Analyze equal volumes of the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE.
-
Quantify the protein bands corresponding to the target enzyme in each fraction using densitometry software to calculate the percentage of soluble protein.
Protocol for Quantification of MEP Pathway Intermediates by LC-MS/MS
Objective: To measure the intracellular concentrations of MEP pathway intermediates to identify metabolic bottlenecks.
Methodology:
-
Quench Metabolism: Rapidly halt enzymatic activity by flash-freezing cell pellets in liquid nitrogen.[10]
-
Metabolite Extraction: Extract metabolites from the frozen cell pellets using a cold solvent mixture, typically methanol/water or acetonitrile/methanol/water.
-
Incorporate Internal Standards: Add known quantities of stable isotope-labeled internal standards for each MEP pathway metabolite to the extraction solvent. This allows for accurate quantification by correcting for losses during sample preparation and variations in instrument response.
-
Separate Phases: Centrifuge the samples to pellet cell debris. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the extracts using a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS). The chromatography separates the different intermediates, and the mass spectrometer provides sensitive and specific detection and quantification.
-
Data Analysis: Calculate the concentration of each metabolite by comparing its peak area to that of its corresponding internal standard and referencing a standard curve.
Visualizations
Caption: The enzymatic steps of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The non-mevalonate pathway requires a delicate balance of intermediates to maximize terpene production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increasing diterpene yield with a modular metabolic engineering system in E. coli: comparison of MEV and MEP isoprenoid precursor pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Metabolic burden" explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.azenta.com [web.azenta.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Efficient engineering of chromosomal ribosome binding site libraries in mismatch repair proficient Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioengineering <em>Escherichia coli</em> to Produce Plant Terpenes - ProQuest [proquest.com]
- 9. idtdna.com [idtdna.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Microbial Isoprenoid Production
Welcome to the technical support center for microbial isoprenoid production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the engineering of microbial hosts for the production of this diverse class of natural products. Isoprenoids have a wide range of applications, from pharmaceuticals and fragrances to biofuels and food additives.[1][2] However, achieving high yields in microbial systems can be challenging. This guide provides answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you overcome common hurdles.
Frequently Asked Questions (FAQs)
Q1: My engineered microbial strain is showing poor growth and low isoprenoid production. What are the likely causes?
A1: Poor growth and low production are often linked and can stem from several factors. The primary culprits are typically metabolic burden and the toxicity of the isoprenoid product or pathway intermediates.[3][4]
-
Metabolic Burden: The expression of a heterologous isoprenoid production pathway can divert significant cellular resources, such as ATP, NADPH, and precursor metabolites, away from essential cellular processes, leading to reduced growth and productivity.[3] Strategies to mitigate this include using lower copy number plasmids or integrating the pathway into the host genome, and employing tunable promoters to control the timing and level of enzyme expression.[3]
-
Toxicity: Many isoprenoids and their intermediates, such as isopentenyl pyrophosphate (IPP), can be toxic to microbial hosts, inhibiting cell growth.[4][5][6] This toxicity can be due to membrane disruption or other cellular stresses.
Q2: How can I determine if the precursor supply for the isoprenoid pathway is the limiting factor?
A2: Insufficient precursor supply from the central carbon metabolism is a common bottleneck in isoprenoid production.[5] There are two primary native pathways for the biosynthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP): the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway.[7][8]
You can diagnose precursor limitation through the following approaches:
-
Precursor Feeding: Supplementing the culture medium with pathway intermediates can help identify upstream limitations. For instance, feeding mevalonate to a strain using the MVA pathway and observing a significant increase in product yield would indicate a bottleneck in the steps leading to mevalonate.[3]
-
Metabolite Analysis: Quantifying the intracellular concentrations of key pathway intermediates can pinpoint specific enzymatic steps that are slow or inefficient. Techniques like liquid chromatography-mass spectrometry (LC-MS) are crucial for this analysis.[9][10]
Q3: What strategies can be employed to improve the efficiency of the isoprenoid biosynthesis pathway enzymes?
A3: The performance of heterologous enzymes in a microbial host is often suboptimal. Several protein engineering and synthetic biology strategies can be used to enhance their activity and stability:
-
Codon Optimization: Adapting the codon usage of the heterologous genes to match that of the expression host can significantly improve protein expression levels.[3]
-
Enzyme Evolution and Selection: Directed evolution or screening different enzyme orthologs from various organisms can identify variants with improved catalytic activity, stability, or substrate specificity.[3][11]
-
Promoter Engineering: Utilizing a library of promoters with varying strengths allows for the fine-tuning of the expression level of each pathway enzyme to achieve a balanced metabolic flux.[11]
-
Protein Fusion: Fusing pathway enzymes can facilitate substrate channeling, increasing the local concentration of intermediates and improving overall pathway efficiency.[11]
Q4: How can I mitigate the toxicity of the final isoprenoid product?
A4: Product toxicity is a major challenge, especially for hydrophobic isoprenoids that can accumulate in and disrupt cell membranes.[12] Effective strategies to manage toxicity include:
-
In Situ Product Removal: Employing a two-phase fermentation system with an organic solvent overlay can extract the hydrophobic product from the aqueous culture medium, reducing its concentration and toxic effects on the cells.[12]
-
Efflux Pump Engineering: Overexpressing native or heterologous efflux pumps can actively transport the toxic product out of the cell.[7]
-
Host Tolerance Engineering: Evolving or engineering the host strain for increased tolerance to the specific isoprenoid product can also be a viable strategy.
Troubleshooting Guides
Issue 1: Low Isoprenoid Titer
If you are experiencing low final product titers, a systematic troubleshooting approach is necessary. The following workflow can help identify the bottleneck.
Caption: A workflow for troubleshooting low isoprenoid titers.
Issue 2: Accumulation of a Pathway Intermediate
The accumulation of a specific intermediate suggests a bottleneck at the subsequent enzymatic step.
Caption: A workflow for addressing intermediate accumulation.
Data Presentation
Table 1: Comparison of MVA and MEP Pathways for Isoprenoid Precursor Synthesis
| Feature | Mevalonate (MVA) Pathway | Methylerythritol 4-Phosphate (MEP) Pathway |
| Primary Host Organisms | Archaea, fungi, animals, plant cytoplasm[7][13] | Bacteria, plant plastids[7][13] |
| Starting Precursors | Acetyl-CoA[7] | Glyceraldehyde-3-phosphate (G3P) and Pyruvate[7] |
| ATP Requirement per IPP | 3 ATP | 2 ATP |
| NAD(P)H Requirement per IPP | 2 NADPH | 2 NADPH + 1 Ferredoxin (reduced) |
| Theoretical Yield on Glucose | Lower (0.56 C-mol/C-mol)[7] | Higher (0.83 C-mol/C-mol)[7] |
| Engineering Considerations | Generally less tightly regulated.[5] | Can be more challenging to engineer due to tight regulation.[5] |
Table 2: Common Media Optimization Strategies for Improved Isoprenoid Production
| Component | Optimization Strategy | Rationale |
| Carbon Source | Test different carbon sources (e.g., glucose, glycerol) and concentrations. | The choice of carbon source affects the availability of precursors for the MVA or MEP pathway.[14] |
| Nitrogen Source | Optimize the C:N ratio. | The nitrogen level can influence cell growth and product formation. |
| Phosphate | Vary the phosphate concentration. | Phosphate is crucial for energy metabolism (ATP) and is a component of pathway intermediates.[14] |
| Trace Metals & Vitamins | Supplement with trace elements that may be cofactors for pathway enzymes. | Essential for enzyme function and overall cell health. |
Experimental Protocols
Protocol 1: Quantification of Isoprenoids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile isoprenoids.
-
Sample Preparation:
-
Extract the isoprenoid product from the culture broth or cell lysate using an appropriate organic solvent (e.g., ethyl acetate, hexane). If using a two-phase fermentation system, the organic layer can be directly analyzed.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.
-
Derivatize the sample if necessary to improve volatility and thermal stability.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Separation: Use a suitable GC column (e.g., DB-5ms) and a temperature gradient to separate the different components of the sample.
-
Detection: The mass spectrometer will fragment the eluted compounds, and the resulting mass spectra can be used for identification by comparison to a spectral library (e.g., NIST).
-
Quantification: Create a standard curve using known concentrations of the target isoprenoid to quantify the amount in your sample.[9]
-
Protocol 2: Quantification of Isoprenoid Phosphates by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is designed for the analysis of non-volatile, phosphorylated intermediates of the isoprenoid pathway.[10]
-
Metabolite Extraction:
-
Rapidly quench the metabolism of your microbial culture by, for example, flash-freezing in liquid nitrogen.[15]
-
Lyse the cells and extract the intracellular metabolites using a cold solvent mixture, such as acetonitrile/methanol/water.
-
Centrifuge to remove cell debris and collect the supernatant.[15]
-
-
LC-MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with an ion-pairing agent in the mobile phase to achieve good separation of the negatively charged phosphate compounds.[10]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive and specific detection of the target intermediates (e.g., IPP, DMAPP, GPP, FPP).[10]
-
Quantification: Use isotopically labeled internal standards for accurate absolute quantification of the intracellular metabolite concentrations.[10]
-
Signaling Pathways and Metabolic Maps
The Mevalonate (MVA) and Methylerythritol 4-Phosphate (MEP) Pathways
The two natural pathways for the synthesis of the universal isoprenoid precursors, IPP and DMAPP.
Caption: Overview of the MVA and MEP pathways for isoprenoid biosynthesis.
References
- 1. Recent advances of metabolic engineering strategies in natural isoprenoid production using cell factories - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances of metabolic engineering strategies in natural isoprenoid production using cell factories - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Enhancing isoprenol production by systematically tuning metabolic pathways using CRISPR interference in E. coli [frontiersin.org]
- 5. Frontiers | Diversifying Isoprenoid Platforms via Atypical Carbon Substrates and Non-model Microorganisms [frontiersin.org]
- 6. Biological Demands and Toxicity of Isoprenoid Precursors in Bacillus Subtilis Through Cell-Permeant Analogs of Isopentenyl Pyrophosphate and Dimethylallyl Pyrophosphate [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic engineering for the microbial production of isoprenoids: Carotenoids and isoprenoid-based biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial Production of Isoprenoids Enabled by Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 10. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein engineering strategies for microbial production of isoprenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Advanced Microbial Engineering Platforms for Isoprenoid Production - ProQuest [proquest.com]
- 13. pnas.org [pnas.org]
- 14. Combining Genotype Improvement and Statistical Media Optimization for Isoprenoid Production in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Balance Precursor Supply for the DXP Pathway
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, also known as the methylerythritol 4-phosphate (MEP) pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, helping you to optimize your isoprenoid production systems.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter while engineering the DXP pathway.
Issue 1: Low final product titer despite overexpression of pathway enzymes.
Possible Causes and Solutions:
-
Precursor Imbalance (G3P and Pyruvate): The DXP pathway begins with the condensation of glyceraldehyde-3-phosphate (G3P) and pyruvate. An imbalance in the supply of these two precursors can significantly limit the flux through the pathway.
-
Troubleshooting Steps:
-
Quantify Intracellular Precursors: Measure the intracellular concentrations of G3P and pyruvate. A significant excess of one over the other indicates an imbalance.
-
Metabolic Engineering Strategy:
-
If pyruvate is limiting, consider strategies to increase its availability. This could involve overexpressing pyruvate kinase (pyk) or knocking out competing pathways that consume pyruvate.[1]
-
If G3P is limiting, you might enhance the flux through the upper part of glycolysis or the pentose phosphate pathway (PPP).[2]
-
-
-
-
Bottlenecks within the DXP Pathway: Overexpression of some enzymes can lead to the accumulation of a specific intermediate, indicating a downstream bottleneck. Common bottlenecks include the enzymes IspD, IspG, and IspH.[3][4][5]
-
Troubleshooting Steps:
-
Metabolite Profiling: Perform targeted LC-MS analysis to identify the accumulation of specific DXP pathway intermediates such as DXP, CDP-ME, or MEcPP.[6]
-
Enzyme Co-expression: Co-express the enzyme responsible for the subsequent step in the pathway to alleviate the bottleneck. For example, if MEcPP is accumulating, overexpress IspG.[3][5]
-
-
-
Cofactor Imbalance: The DXP pathway requires reducing equivalents in the form of NADPH, particularly for the DXR and IspG/IspH steps. An inadequate supply of NADPH can limit pathway flux.[7][8]
-
Troubleshooting Steps:
-
Assess Redox State: While direct measurement can be challenging, consider the overall metabolic state of your organism. High fermentative metabolism might indicate a surplus of NADH but a deficit of NADPH.
-
Engineer Cofactor Regeneration: Overexpress enzymes that favor NADPH production, such as those in the pentose phosphate pathway (e.g., Zwf) or introduce NAD(P)+ transhydrogenases.[2][8]
-
-
-
Feedback Inhibition: The final products of the pathway, isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP), can feedback-inhibit the first enzyme, DXS.[1]
-
Troubleshooting Steps:
-
Quantify IPP/DMAPP: Measure the intracellular pool of IPP and DMAPP. High concentrations could be inhibitory.
-
Enzyme Engineering: Consider using a DXS variant that is less sensitive to feedback inhibition.
-
Product Sink: Ensure that a downstream pathway is efficiently consuming IPP and DMAPP to prevent their accumulation.
-
-
Issue 2: Accumulation of a specific DXP pathway intermediate.
Possible Causes and Solutions:
-
Insufficient Activity of a Downstream Enzyme: The most likely cause is that the enzyme responsible for converting the accumulating intermediate is a rate-limiting step.
-
Troubleshooting Steps:
-
Identify the Bottleneck: Use LC-MS to pinpoint the accumulating metabolite. For example, high levels of DXP suggest a bottleneck at DXR, while high MEcPP points to a limitation at IspG.[3][5]
-
Targeted Overexpression: Overexpress the enzyme immediately downstream of the accumulated intermediate. For instance, if CDP-ME levels are high, increase the expression of IspE.
-
-
-
Sub-optimal Enzyme Performance in the Host: A heterologously expressed enzyme may not have optimal activity in the chosen host due to codon usage, folding issues, or lack of necessary cofactors.
-
Troubleshooting Steps:
-
Codon Optimization: Ensure the gene sequence is optimized for the expression host.
-
Expression Tuning: Experiment with different promoters and induction levels to optimize the expression of the problematic enzyme.
-
Host Engineering: If the enzyme requires specific cofactors (e.g., iron-sulfur clusters for IspG and IspH), ensure the host's machinery for assembling these cofactors is sufficient.[4]
-
-
Issue 3: Poor growth of the engineered strain.
Possible Causes and Solutions:
-
Metabolic Burden: High-level expression of multiple heterologous genes can place a significant metabolic burden on the host, diverting resources from essential cellular processes.
-
Troubleshooting Steps:
-
Reduce Expression Levels: Use weaker promoters or lower inducer concentrations to reduce the expression of the pathway enzymes.
-
Genomic Integration: Integrate the expression cassettes into the host genome to ensure stable, and often lower, expression levels compared to high-copy plasmids.[1]
-
-
-
Toxicity of Intermediates: The accumulation of certain pathway intermediates can be toxic to the host cells.
-
Troubleshooting Steps:
-
Identify and Mitigate Bottlenecks: As described in "Issue 2," identify and alleviate the enzymatic bottleneck that is causing the accumulation of the toxic intermediate.
-
Dynamic Regulation: Implement dynamic control systems that regulate the expression of pathway genes in response to cell density or the concentration of a specific metabolite.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary precursors for the DXP pathway, and how can I ensure a balanced supply?
A1: The DXP pathway starts with the condensation of glyceraldehyde-3-phosphate (G3P) and pyruvate.[9] A balanced supply of these two molecules is crucial for optimal pathway function. You can modulate their availability through metabolic engineering of central carbon metabolism. For instance, to increase pyruvate, you can overexpress pyruvate kinase, and to increase G3P, you can enhance the pentose phosphate pathway.[1][2]
Q2: Which enzyme is generally considered the primary rate-limiting step in the DXP pathway?
A2: this compound 5-phosphate synthase (DXS), the first enzyme of the pathway, is often considered the primary rate-limiting step. Overexpression of DXS frequently leads to increased flux into the pathway.[5] However, relieving this initial bottleneck can expose downstream limitations at enzymes like IspD, IspG, or IspH.[3][4][5]
Q3: How can I measure the intracellular concentrations of DXP pathway intermediates?
A3: The most common and effective method for quantifying DXP pathway intermediates is liquid chromatography-mass spectrometry (LC-MS).[10] This requires careful sample preparation, including rapid quenching of metabolism and efficient extraction of these polar metabolites.
Q4: What is the role of cofactors in the DXP pathway, and how can I address potential limitations?
A4: The DXP pathway has a significant demand for NADPH, which is used by DXP reductoisomerase (DXR) and the iron-sulfur cluster enzymes IspG and IspH.[11] To ensure an adequate supply of NADPH, you can engineer the central carbon metabolism to direct more flux through the pentose phosphate pathway or introduce heterologous enzymes like NAD(P)+ transhydrogenases.[2][8]
Q5: Are there any known feedback inhibition mechanisms in the DXP pathway?
A5: Yes, the end products of the pathway, IPP and DMAPP, are known to allosterically inhibit the activity of DXS, the first enzyme in the pathway.[1] This feedback regulation can limit the overall flux. Strategies to mitigate this include engineering DXS to be less sensitive to this inhibition or ensuring a strong downstream sink to consume IPP and DMAPP and keep their intracellular concentrations low.
Data Presentation
Table 1: Impact of Enzyme Overexpression on DXP Pathway Intermediates
| Gene(s) Overexpressed | Host Organism | Key Accumulated Intermediate(s) | Fold Change in Final Product (approx.) | Reference |
| dxs | E. coli | DXP, MEcPP | 2-5 | [5] |
| dxs, ispG, ispH | Z. mobilis | HMBPP | 5-10 | [5] |
| ispG | E. coli | Reduced MEcPP efflux | 1.5-2 | [12] |
| dxs, idi | E. coli | IPP/DMAPP | 3-6 | [13] |
Table 2: Comparison of Precursor Supply Strategies
| Strategy | Target | Expected Outcome | Potential Issues | Reference |
| Overexpress pykF | Increase pyruvate pool | Increased DXP synthesis | Potential imbalance with G3P | [1] |
| Knockout pykF | Increase PEP for other pathways | May reduce pyruvate supply for DXP | Imbalance of G3P and pyruvate | [1] |
| Overexpress zwf | Increase NADPH and G3P | Improved cofactor supply and G3P | Potential redirection of carbon away from glycolysis | [2] |
| Introduce heterologous MVA pathway | Provide an alternative route to IPP/DMAPP | Increased total precursor pool | Metabolic burden, cofactor imbalance | [13] |
Experimental Protocols
Protocol 1: Metabolite Extraction from E. coli for LC-MS Analysis of DXP Intermediates
-
Culture Growth and Quenching:
-
Grow E. coli cultures to the desired optical density (e.g., mid-exponential phase).
-
Rapidly quench metabolic activity by adding the cell culture to a quenching solution (e.g., -20°C 60% methanol) to achieve a final methanol concentration of at least 40%.
-
-
Cell Harvesting:
-
Centrifuge the quenched cell suspension at a low temperature (e.g., -10°C) to pellet the cells.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 80% methanol).
-
Lyse the cells using methods such as bead beating or sonication on ice.
-
-
Sample Clarification:
-
Centrifuge the cell lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS:
-
The supernatant can be directly analyzed or further concentrated by vacuum drying and resuspension in a suitable solvent for LC-MS analysis.
-
Protocol 2: DXS Enzyme Activity Assay (Coupled Spectrophotometric Assay)
This assay couples the production of DXP by DXS to the consumption of NADPH by DXR, which can be monitored by the decrease in absorbance at 340 nm.[14][15]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.5) containing:
-
Pyruvate
-
Glyceraldehyde-3-phosphate (GAP)
-
MgCl₂
-
Thiamine pyrophosphate (TPP)
-
NADPH
-
Purified DXR enzyme
-
-
-
Enzyme Addition:
-
Add the cell lysate or purified DXS enzyme to the reaction mixture to initiate the reaction.
-
-
Spectrophotometric Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).
-
-
Calculation of Activity:
-
Calculate the rate of NADPH consumption using its molar extinction coefficient (6220 M⁻¹cm⁻¹) to determine the DXS activity.
-
Mandatory Visualization
Caption: The DXP (MEP) pathway for isoprenoid precursor biosynthesis.
Caption: A logical workflow for troubleshooting low product titers.
Caption: Experimental workflow for DXP pathway metabolomics.
References
- 1. The non-mevalonate pathway requires a delicate balance of intermediates to maximize terpene production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fine tuning the glycolytic flux ratio of EP-bifido pathway for mevalonate production by enhancing glucose-6-phosphate dehydrogenase (Zwf) and CRISPRi suppressing 6-phosphofructose kinase (PfkA) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Evolutionary flexibility and rigidity in the bacterial methylerythritol phosphate (MEP) pathway [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic impact of redox cofactor perturbations in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple Cofactor Engineering Strategies to Enhance Pyridoxine Production in Escherichia coli [mdpi.com]
- 9. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MEP pathway-mediated isopentenol production in metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying and engineering the ideal microbial terpenoid production host - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic Studies of this compound-5-Phosphate Synthase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
addressing the toxicity of intermediate metabolites in the MEP pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the toxicity of intermediate metabolites in the methylerythritol 4-phosphate (MEP) pathway.
Troubleshooting Guides
Problem 1: Poor cell growth or decreased viability after inducing MEP pathway gene expression.
Possible Cause: Accumulation of a toxic intermediate metabolite.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for poor cell growth in MEP pathway-engineered strains.
Detailed Steps:
-
Preliminary Diagnostics:
-
Growth Curve Analysis: Compare the optical density (OD600) of your engineered strain over time with a control strain (e.g., carrying an empty plasmid). A significant lag phase or a lower final OD indicates a growth defect.
-
Microscopy: Examine cells under a microscope. Look for changes in cell morphology, such as filamentation or lysis, which can be signs of stress or toxicity.
-
-
Assess Metabolic Activity:
-
A resazurin-based cytotoxicity assay can provide a quantitative measure of overall metabolic health. A significant decrease in the conversion of resazurin to resorufin in the engineered strain compared to the control suggests widespread metabolic dysfunction, possibly due to a toxic intermediate.
-
-
Identify and Quantify Intermediates:
-
If metabolic activity is reduced, the next step is to identify the accumulating toxic intermediate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most accurate method for quantifying MEP pathway intermediates.
-
-
Analyze Metabolite Profile:
-
Compare the intracellular concentrations of MEP pathway intermediates in your engineered strain to the control. Significant accumulation of one or more intermediates points to a bottleneck in the pathway.
-
Quantitative Data Summary:
| Intermediate | Potential Toxicity Level | Observed Effects in E. coli |
| MEcPP | High | Growth impairment, efflux from the cell.[1][2] |
| HMBPP | High | Can interfere with nucleotide and protein synthesis.[3] |
| IPP/DMAPP | Moderate to High | Growth inhibition, plasmid instability.[1][2] |
Solutions:
-
Balance Pathway Expression: If a specific intermediate is accumulating, the expression levels of the enzymes upstream and downstream of the bottleneck need to be adjusted.
-
Promoter Tuning: Use a library of promoters with varying strengths to modulate the expression of the enzyme that consumes the toxic intermediate or the enzymes that produce it.
-
Synthetic Operon Redesign: Re-arrange the order of genes in your synthetic operon. Genes placed further from the promoter often have lower expression levels. Consider using different ribosome binding sites (RBS) to fine-tune translation initiation rates.
-
Problem 2: Low yield of the final isoprenoid product despite good cell growth.
Possible Cause: Sub-optimal flux through the MEP pathway, feedback inhibition, or inefficient downstream enzymes.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for low product yield with good cell growth.
Detailed Steps:
-
Verify Downstream Enzyme Activity: Ensure that the enzymes responsible for converting the MEP pathway products (IPP and DMAPP) into your final product are active.
-
Quantify MEP Pathway Flux: Use 13C-labeling experiments to measure the flow of carbon through the MEP pathway. Low flux indicates a bottleneck within the pathway.[1][4]
-
Investigate Feedback Inhibition: Accumulation of the final products of the MEP pathway, IPP and DMAPP, can inhibit the activity of the first enzyme, DXS.[5]
Solutions:
-
Optimize Downstream Pathway: If the downstream enzymes are the issue, consider codon optimization for your expression host or using a more active enzyme from a different organism.
-
Relieve Bottlenecks in MEP Pathway: If pathway flux is low, identify and overexpress the rate-limiting enzymes. Dxs and IspG are common bottlenecks.[1]
-
Mitigate Feedback Inhibition: If IPP and DMAPP are accumulating, consider using a feedback-resistant variant of DXS or carefully tuning the expression of the entire pathway to prevent the buildup of these intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxic intermediates in the MEP pathway?
A1: The most commonly reported toxic intermediates are 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP), and isopentenyl pyrophosphate (IPP) along with its isomer dimethylallyl pyrophosphate (DMAPP).[1][2][3][5] Accumulation of these compounds can lead to growth inhibition and reduced productivity.
Q2: How can I quickly assess if my engineered strain is experiencing metabolic stress?
A2: A simple and effective first step is to perform a resazurin-based cytotoxicity assay. This colorimetric or fluorometric assay measures the overall metabolic activity of the cell population. A significant decrease in metabolic activity in your engineered strain compared to a control is a strong indicator of metabolic stress.
Q3: LC-MS/MS analysis seems complex. Are there simpler methods to detect pathway imbalance?
A3: While LC-MS/MS is the gold standard for accurate quantification, some simpler methods can provide indirect evidence of pathway imbalance. For example, if your final product is colored, like lycopene, a change in colony color can indicate alterations in pathway flux. However, these methods are not quantitative and may not pinpoint the specific toxic intermediate.
Q4: What are the key principles for designing a balanced synthetic operon for the MEP pathway?
A4:
-
Gene Order: Genes located further downstream in an operon are generally expressed at lower levels. Place genes encoding enzymes that are known to be highly active or that produce potentially toxic intermediates further from the promoter.
-
Ribosome Binding Site (RBS) Strength: Use RBS calculators and libraries to design RBS sequences with varying strengths to fine-tune the translation initiation rate of each gene in the operon.
-
Promoter Strength: Choose a promoter with an appropriate strength for the desired overall pathway flux. Using an inducible promoter allows for temporal control of pathway expression, which can help mitigate toxicity during the initial growth phase.
-
Intergenic Regions: The sequences between genes can affect mRNA stability and translation. Consider using well-characterized intergenic regions or synthetic ones designed to minimize secondary structures.
Q5: Where can I find feedback-resistant variants of MEP pathway enzymes?
A5: The scientific literature is the best resource for finding information on engineered, feedback-resistant enzymes. Search for publications that have specifically studied the allosteric regulation of enzymes like DXS and have reported mutations that reduce its sensitivity to IPP and DMAPP.
Experimental Protocols
Protocol 1: Quantification of MEP Pathway Intermediates by LC-MS/MS
Objective: To accurately measure the intracellular concentrations of MEP pathway intermediates.
Methodology:
-
Cell Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by mixing a known volume of cell culture with a cold solvent, such as 60% methanol at -40°C.
-
Centrifuge the quenched cells at a low temperature to pellet them.
-
Extract the metabolites by resuspending the cell pellet in a suitable extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).
-
Lyse the cells using methods like bead beating or sonication.
-
Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Use a liquid chromatography system equipped with a column suitable for separating polar, phosphorylated compounds (e.g., a HILIC or ion-pairing reversed-phase column).
-
Couple the LC system to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target intermediates.
-
Develop a method with optimized MRM transitions for each MEP pathway intermediate.
-
-
Quantification:
-
Prepare standard curves for each intermediate using commercially available standards.
-
Spike stable isotope-labeled internal standards into the samples to correct for variations in extraction efficiency and matrix effects.
-
Calculate the concentration of each intermediate in the original cell culture based on the standard curves and the cell density.
-
Protocol 2: In Vitro Cytotoxicity Assay using Resazurin
Objective: To assess the overall metabolic activity and viability of engineered E. coli strains.
Methodology:
-
Cell Culture Preparation:
-
Grow your engineered and control E. coli strains in a 96-well microplate under inducing and non-inducing conditions. Include wells with media only as a blank control.
-
-
Resazurin Addition:
-
Prepare a stock solution of resazurin (also known as AlamarBlue).
-
Add resazurin solution to each well to a final concentration of approximately 10% of the culture volume.[3]
-
-
Incubation:
-
Incubate the microplate at 37°C for 1-4 hours. The incubation time may need to be optimized based on the cell density and metabolic rate of your strains.
-
-
Measurement:
-
Measure the fluorescence of the reduced product, resorufin (excitation ~560 nm, emission ~590 nm), or the absorbance of resazurin (at 600 nm with a reference wavelength of 690 nm) using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of resazurin reduction for each sample relative to the control strain. A lower percentage of reduction indicates lower metabolic activity and potential cytotoxicity.
-
References
- 1. Colorimetric Detection of Escherichia coli Based on the Enzyme-induced Metallization of Gold Nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
enhancing the activity of IspG and IspH enzymes in engineered bacteria
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the activity of IspG and IspH enzymes in engineered bacteria.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: My engineered bacteria show poor growth and low isoprenoid production after overexpressing ispG. What could be the problem?
Answer: A significant decrease in cell growth and product formation after ispG overexpression is often due to the accumulation of its product, (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP).[1] High concentrations of HMBPP have been identified as cytotoxic to Escherichia coli, interfering with nucleotide and protein synthesis machinery.[1]
Potential Solutions:
-
Balanced Co-expression of ispH: The most effective solution is to activate the downstream enzyme, IspH, which consumes HMBPP.[1] A balanced expression of both ispG and ispH can mitigate HMBPP toxicity, resolve the metabolic bottleneck, and significantly improve the final isoprenoid titer.[1]
-
Promoter and Plasmid Tuning: Use plasmids with different copy numbers and promoters of varying strengths to fine-tune the expression levels of IspG and IspH. For example, expressing ispG from a low-copy plasmid with a medium-strength promoter and ispH from a high-copy plasmid with a strong promoter has been shown to improve squalene production.
Question 2: Despite overexpressing both ispG and ispH, the isoprenoid yield is not as high as expected, and I'm detecting an accumulation of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). Why is this happening?
Answer: The accumulation of MEcPP, the substrate of IspG, indicates that IspG activity is a rate-limiting step in your engineered pathway.[2][3] This can occur even with overexpression if the enzyme itself has low catalytic efficiency or if essential cofactors are limited.
Potential Solutions:
-
Enhance Fe-S Cluster Assembly: IspG and IspH are iron-sulfur [4Fe-4S] cluster proteins.[4][5] Their activity is dependent on the proper assembly and insertion of these clusters. Co-expression of iron-sulfur cluster (ISC) or sulfur utilization factor (SUF) biogenesis pathways can enhance the formation of active holoenzymes.[4][6]
-
Optimize Redox Partners: The in vivo reducing system for IspG and IspH is crucial for their catalytic activity.[7] While the native electron donors are still being fully elucidated, ensuring a sufficient supply of reducing equivalents (like NADPH) and co-expressing potential redox partners like flavodoxin and flavodoxin reductase can be beneficial.[6][8]
-
Use Cognate Enzyme Pairs: Studies have shown that pairing IspG and IspH from the same species results in optimal growth and function.[4][5] Using a heterologous pairing (e.g., Zymomonas mobilis IspG with E. coli IspH) may lead to suboptimal activity.[4]
Question 3: My experiments are sensitive to oxygen. Why does aeration negatively impact my culture's performance?
Answer: The [4Fe-4S] clusters in both IspG and IspH are sensitive to oxygen.[4][5] When exposed to aerobic conditions, these clusters can become labile, leading to enzyme inactivation.[4] This results in the accumulation of their respective substrates, MEcPP and HMBPP, and a halt in the metabolic flux through the MEP pathway.[4][5] Some orthologs, like IspH from Z. mobilis, confer an extreme oxygen-sensitive growth phenotype.[4]
Potential Solutions:
-
Anaerobic or Microaerobic Cultivation: Perform fermentations under anaerobic or microaerobic conditions to protect the Fe-S clusters from oxygen damage.[4]
-
Protein Engineering: Consider using protein engineering strategies to improve the oxygen tolerance of IspG and IspH.
-
Rescue with Cognate Partner: It has been observed that co-expression of the cognate IspG can partially rescue the oxygen-sensitive growth defect conferred by an oxygen-sensitive IspH.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are IspG and IspH, and what is their role in the MEP pathway?
A1: IspG (GcpE) and IspH (LytB) are the final two enzymes in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in most bacteria.[4][9]
-
IspG (4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase) catalyzes the reductive ring-opening of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) to form (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP).[2][10]
-
IspH (HMBPP reductase) then catalyzes the reductive dehydroxylation of HMBPP to produce the two universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[4][7][10]
Q2: Why are IspG and IspH common targets for metabolic engineering?
A2: IspG and IspH are often identified as metabolic bottlenecks in the MEP pathway.[2] Overcoming these bottlenecks is crucial for increasing the carbon flux towards the production of valuable isoprenoid compounds such as biofuels, pharmaceuticals, and natural products.[2][4] Balanced activation of these two enzymes can prevent the accumulation of toxic intermediates and significantly boost product yields.[1]
Q3: How can I measure the activity of IspG and IspH in my experiments?
A3: Several methods can be used:
-
In Vitro Enzyme Assays: Purified enzymes can be assayed using artificial electron donors.[8] For IspG, activity can be measured by monitoring the conversion of MEcPP to HMBPP. For IspH, activity is often determined by the NADPH consumption rate in the presence of redox partners like flavodoxin and flavodoxin reductase.[6][11]
-
Quantification of MEP Pathway Intermediates: Measuring the intracellular concentrations of metabolites like MEcPP and HMBPP using Liquid Chromatography-Mass Spectrometry (LC-MS) can provide an in vivo assessment of enzyme activity and identify metabolic bottlenecks.[12][13] A buildup of a substrate points to a bottleneck at the corresponding enzyme.
Q4: What is the significance of the [4Fe-4S] cluster in these enzymes?
A4: The [4Fe-4S] iron-sulfur cluster is at the core of the catalytic mechanism for both IspG and IspH.[7] It participates directly in the electron transfer required for the 2-electron reduction reactions that each enzyme catalyzes.[7][14] The integrity and redox state of this cluster are essential for enzyme function, and its sensitivity to oxygen is a critical factor in experimental design.[4][7]
Data Summary Tables
Table 1: Impact of Balanced IspG and IspH Expression on Isoprenoid Production in E. coli
| Strain / Condition | Key Genetic Modification | Product | Titer Improvement | Reference |
| Engineered E. coli | Balanced activation of IspG and IspH | β-carotene | 73% increase | [1] |
| Engineered E. coli | Balanced activation of IspG and IspH | Lycopene | 77% increase | [1] |
| Engineered E. coli | Balanced expression (IspG on low-copy, IspH on high-copy plasmid) | Squalene | 58% increase (from 298.2 mg/L to 472.3 mg/L) |
Key Experimental Protocols
Protocol 1: In Vitro Assay for IspG Activity (Radiochemical Method)
This protocol is adapted from established methods for measuring IspG activity.[14]
-
Reaction Mixture Preparation: In an anaerobic environment, prepare assay mixtures containing:
-
50 mM Tris-HCl (pH 8.0)
-
1 mM DTT
-
1 mM NADH
-
200 µM FMN
-
40 µM [2-¹⁴C]MEcPP (substrate)
-
Purified recombinant IspG protein
-
Cell extract from an ispG-deficient mutant (to provide auxiliary redox proteins)[8]
-
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 4 hours).
-
Reaction Quenching: Stop the reaction by placing the tubes on ice.
-
Product Analysis: Analyze the formation of radiolabeled HMBPP using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.
Protocol 2: Quantification of MEP Pathway Intermediates by LC-MS/MS
This protocol provides a general workflow for measuring intracellular metabolites.[13]
-
Cell Quenching and Metabolite Extraction:
-
Rapidly quench bacterial cultures by mixing with a cold solvent (e.g., -20°C 60% methanol) to halt metabolic activity.
-
Centrifuge the cells to obtain a pellet.
-
Extract metabolites from the cell pellet using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
-
Sample Preparation:
-
Centrifuge the extract to remove cell debris.
-
Collect the supernatant and dry it under a vacuum.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS system.
-
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Separate the metabolites using a suitable column (e.g., reversed-phase or HILIC).
-
Detect and quantify the target metabolites (MEP, MEcPP, HMBPP, etc.) using multiple reaction monitoring (MRM) with labeled internal standards for accurate quantification.
-
Diagrams
Caption: The bacterial MEP pathway for isoprenoid synthesis.
Caption: Troubleshooting workflow for low isoprenoid yield.
References
- 1. Balanced activation of IspG and IspH to eliminate MEP intermediate accumulation and improve isoprenoids production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Functional analysis of the methylerythritol phosphate pathway terminal enzymes IspG and IspH from Zymomonas mobilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Biosynthesis of isoprenoids. purification and properties of IspG protein from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Bioorganometallic Chemistry with IspG and IspH: Structure, Function and Inhibition of the [Fe4S4] Proteins Involved in Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantifying the Metabolites of the Methylerythritol 4-Phosphate (MEP) Pathway in Plants and Bacteria by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The deoxyxylulose phosphate pathway of isoprenoid biosynthesis: Studies on the mechanisms of the reactions catalyzed by IspG and IspH protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Isopentenol Production in Engineered E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving isopentenol production in metabolically engineered Escherichia coli.
Troubleshooting Guide
This guide addresses common issues encountered during isopentenol production experiments, offering potential causes and solutions in a question-and-answer format.
Q1: My engineered E. coli strain is producing very low titers of isopentenol. What are the initial troubleshooting steps?
A1: Low isopentenol titers are a common challenge. A systematic approach is essential to pinpoint the bottleneck. Here are the initial recommended steps:
-
Verify Strain and Plasmid Integrity: First, sequence-verify your genetic constructs to ensure there are no mutations in the pathway genes or regulatory elements. It is also crucial to confirm the stability of your plasmids within the host organism.[1]
-
Assess Host Cell Growth: Poor cell growth directly translates to low product yield. Monitor cell density (e.g., OD600) and compare the growth profile of your engineered strain to a control strain (e.g., carrying an empty plasmid). Significant growth inhibition may indicate a metabolic burden or toxicity issues.[1]
-
Confirm Enzyme Expression: Use techniques like SDS-PAGE or Western blotting to confirm that all the enzymes in your heterologous pathway are being expressed as expected.[1]
Q2: I've confirmed my constructs are correct and the enzymes are expressed, but the isopentenol yield is still low. What are the likely metabolic bottlenecks?
A2: Metabolic bottlenecks are frequent culprits for low yields. Depending on the biosynthetic pathway you are using (native MEP pathway or heterologous MVA pathway), the rate-limiting steps can differ.
-
For the Methylerythritol Phosphate (MEP) Pathway:
-
DXS and DXR: The enzymes 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and this compound-5-phosphate reductoisomerase (DXR) are often strong bottlenecks.[2] Overexpression of native dxs and dxr genes, or introducing more active orthologs from other organisms like Bacillus subtilis, can improve metabolic flux.[2]
-
IspG and IDI: HMBPP synthase (IspG) and isopentenyl diphosphate isomerase (IDI) have also been identified as rate-limiting enzymes.[2] Overexpressing ispG can prevent the efflux of the intermediate MECPP, increasing downstream product formation.[2][3] Enhancing IDI expression can help balance the IPP/DMAPP ratio.[2]
-
-
For the Mevalonate (MVA) Pathway:
-
MK and PMK: Targeted proteomics has identified mevalonate kinase (MK) and phosphomevalonate kinase (PMK) as potential bottlenecks in engineered E. coli.[2]
-
IPP and DMAPP Accumulation: The accumulation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) can be toxic to E. coli, leading to growth inhibition and reduced productivity.[2][4][5][6] This toxicity can select for mutations that break the pathway, often observed as a reduction in PMK levels.[5][6]
-
Q3: My E. coli cells are growing poorly after introducing the isopentenol production pathway. What could be the cause and how can I address it?
A3: Poor host cell growth is often a sign of metabolic burden or toxicity from pathway intermediates or the final product.
-
Metabolic Burden: Expressing multiple heterologous enzymes can divert significant cellular resources (e.g., amino acids, ATP, NADPH) from essential cellular processes, leading to stunted growth.[1] To mitigate this, you can:
-
Toxicity of Intermediates (IPP/DMAPP): As mentioned, the accumulation of IPP and DMAPP is toxic.[2][5][6] Strategies to overcome this include:
-
Balancing Pathway Enzymes: Ensure the downstream enzymes that consume IPP and DMAPP are efficient enough to prevent their accumulation. This might involve using stronger promoters for these enzymes or using enzyme variants with higher activity.
-
IPP-Bypass Pathway: An "IPP-bypass" has been developed where a phosphomevalonate decarboxylase (PMD) with promiscuous activity towards mevalonate monophosphate (MVAP) is used. This bypasses the formation of IPP, thus avoiding its toxic accumulation.[4][8]
-
-
Isopentenol Toxicity: Isopentenols themselves can be toxic to E. coli at higher concentrations, which can inhibit cell growth.[9][10] Engineering the host for better tolerance is a possible strategy. Overexpression of certain genes, such as the methionine biosynthesis regulator metR or the ABC transporter mdlB, has been shown to improve isopentenol tolerance and production.[11]
Q4: How can I improve the supply of precursors and cofactors for isopentenol production?
A4: Ensuring an adequate supply of precursors (Glyceraldehyde-3-phosphate and Pyruvate for the MEP pathway; Acetyl-CoA for the MVA pathway) and the necessary cofactor NADPH is critical for high yields.
-
Tuning Central Carbon Metabolism: The glycolysis pathway can be engineered to increase the supply of precursors and NADPH. For the MEP pathway, activating the pentose phosphate pathway (PPP) and the Entner-Doudoroff (ED) pathway can enhance the supply of both precursors and NADPH.[3][12][13] This can be achieved by disrupting the phosphoglucose isomerase gene (pgi), which shunts carbon flux towards the PPP and ED pathways.[3]
-
Cofactor Regeneration: The MEP pathway requires two moles of NADPH to produce one mole of the isoprenoid unit.[3] Enhancing the carbon flux to the PPP, the primary NADPH producing system in E. coli, can increase isoprenoid production.[3] Strategies for cofactor swapping, for instance by engineering enzymes to use NADH instead of NADPH or vice versa, can also be employed to balance the cellular redox state.[14][15]
Frequently Asked Questions (FAQs)
Q1: Which isopentenol biosynthesis pathway is better to use in E. coli: the native MEP pathway or a heterologous MVA pathway?
A1: Both the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and a heterologous mevalonate (MVA) pathway can be used for isopentenol production in E. coli.[4] The choice depends on the specific research goals and engineering strategies. The MEP pathway is native to E. coli, but it is tightly regulated and has several known bottlenecks.[2][16] The MVA pathway is not naturally present in E. coli and requires the introduction of the entire pathway from other organisms, but it can sometimes lead to higher titers when properly optimized.[2]
Q2: What is the role of phosphatases in isopentenol production?
A2: Isopentenols (isoprenol and prenol) are formed by the dephosphorylation of IPP and DMAPP, respectively.[2] Therefore, a suitable phosphatase is key to efficient production. Several phosphatases have been identified and used, including YhfR and NudF from Bacillus subtilis and the endogenous E. coli phosphatase EcNudB.[2][12] These enzymes exhibit different affinities for IPP and DMAPP, which can influence the ratio of isoprenol to prenol produced.[2] For instance, EcNudB shows a higher preference for DMAPP, leading to a higher proportion of prenol.[2]
Q3: What is CRISPRi and how can it be used to improve isopentenol production?
A3: CRISPR interference (CRISPRi) is a powerful tool for gene repression that uses a deactivated Cas9 (dCas9) protein and a guide RNA (gRNA) to block the transcription of target genes.[4] This allows for the multiplexed downregulation of genes in competing metabolic pathways, redirecting metabolic flux towards isopentenol biosynthesis. By systematically downregulating genes associated with competing pathways, significant increases in isopentenol titers have been achieved.[4][17][18]
Q4: What is the Isopentenol Utilization Pathway (IUP)?
A4: The Isopentenol Utilization Pathway (IUP) is a synthetic pathway that allows for the production of various isoprenoids from exogenously supplied isopentenols (isoprenol and prenol).[19][20][21] This approach can partially decouple the production of complex isoprenoids from the central carbon metabolism of the host, which can be advantageous as it may reduce the metabolic burden on the cells.[20][21] The IUP typically involves the phosphorylation of isopentenols to form IPP and DMAPP, which can then be used as precursors for other isoprenoids.[9]
Data Presentation
Table 1: Isopentenol Production in Engineered E. coli Strains
| Strain Engineering Strategy | Pathway | Isopentenol Titer (mg/L) | Fold Increase | Reference |
| Overexpression of B. subtilis NudF and YhfR | MEP | - | - | [12] |
| + Overexpression of endogenous IspG | MEP | - | 1.6 | [3] |
| + Overexpression of endogenous DXS | MEP | - | 3.3 (total) | [3][12] |
| + Activation of PPP and ED pathways | MEP | 61.9 | 1.9 (additional) | [3][12][13] |
| CRISPRi-mediated downregulation of competing genes | MVA (IPP-bypass) | 1820 | 3 to 4.5 | [4][17] |
| Fed-batch cultivation of best CRISPRi strain | MVA (IPP-bypass) | 12400 | - | [4][17] |
Table 2: Effect of Gene Overexpression on Isopentenol Tolerance and Production
| Gene Overexpressed | Function | Improvement in Isopentenol Titer | Reference |
| metR | Methionine biosynthesis regulator | 55% | [11] |
| mdlB | ABC transporter | 12% | [11] |
Experimental Protocols
Protocol 1: General Strain Cultivation for Isopentenol Production
-
Inoculation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking at 250 rpm.
-
Seed Culture: The next day, inoculate 1 mL of the overnight culture into 50 mL of M9 minimal medium supplemented with 2% glucose, 0.5% yeast extract, and the necessary antibiotics in a 250 mL flask.
-
Induction: Grow the culture at 37°C with shaking at 250 rpm until the OD600 reaches 0.6-0.8. Induce the expression of the pathway genes by adding IPTG to a final concentration of 0.1-1 mM.
-
Production Phase: After induction, reduce the temperature to 30°C and continue cultivation for 48-72 hours.
-
Sampling and Analysis: Collect samples periodically to measure cell density (OD600) and isopentenol concentration using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: CRISPRi-mediated Gene Downregulation
-
gRNA Design: Design single guide RNAs (sgRNAs) targeting the promoter regions of the genes to be downregulated.
-
Plasmid Construction: Clone the designed sgRNAs into a suitable CRISPRi plasmid vector that also expresses the dCas9 protein. This is often done using Golden Gate assembly.[4]
-
Transformation: Transform the resulting CRISPRi plasmid into the isopentenol-producing E. coli strain.
-
Cultivation and Induction: Cultivate the strain as described in Protocol 1. The expression of dCas9 and the gRNA is typically induced with anhydrotetracycline (aTc).[4]
Visualizations
Caption: The native MEP pathway for isopentenol biosynthesis in E. coli.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic engineering for the production of isoprene and isopentenol by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEP pathway-mediated isopentenol production in metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Enhancing isoprenol production by systematically tuning metabolic pathways using CRISPR interference in E. coli [frontiersin.org]
- 5. Integrated analysis of isopentenyl pyrophosphate (IPP) toxicity in isoprenoid-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing isoprenol production by systematically tuning metabolic pathways using CRISPR interference in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isopentenol Utilization Pathway for the Production of Linalool in Escherichia coli Using an Improved Bacterial Linalool/Nerolidol Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic engineering of Escherichia coli for high-specificity production of isoprenol and prenol as next generation of biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. MEP pathway-mediated isopentenol production in metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimal cofactor swapping can increase the theoretical yield for chemical production in Escherichia coli and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. escholarship.org [escholarship.org]
- 18. Enhancing isoprenol production by systematically tuning metabolic pathways using CRISPR interference in E. coli (Journal Article) | OSTI.GOV [osti.gov]
- 19. Biosynthesis of geranate via isopentenol utilization pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Optimization of the Isopentenol Utilization Pathway for Isoprenoid Synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
balancing heterologous mevalonate pathway for improved isoprenoid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on balancing heterologous mevalonate (MVA) pathways for improved isoprenoid production.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Isoprenoid Titer Despite Successful Pathway Implementation
Question: I've cloned all the genes for the heterologous mevalonate pathway into my expression host (E. coli / S. cerevisiae), but the final isoprenoid product yield is very low. What are the common bottlenecks?
Answer:
Low isoprenoid titers are a frequent challenge and can stem from several factors. The most common bottlenecks in the heterologous MVA pathway include:
-
Imbalanced Enzyme Expression: The optimal expression level for each enzyme in the pathway is not necessarily the highest possible level. Overexpression of certain enzymes can lead to the accumulation of toxic intermediates or drain precursor pools, while underexpression of others can create a bottleneck, limiting the overall flux.[1][2][3][4] A frequent bottleneck is the activity of HMG-CoA reductase.[1][5]
-
Accumulation of Toxic Intermediates: High-level expression of the initial pathway enzymes can lead to the accumulation of intermediates like 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA), which has been shown to be toxic to host cells and inhibit growth.[1][6]
-
Cofactor Imbalance: The MVA pathway has a significant demand for cofactors, particularly NADPH and ATP. Insufficient regeneration of these cofactors within the host cell can severely limit pathway flux.[5][7]
-
Sub-optimal Enzyme Kinetics: The kinetic properties of the chosen enzymes (e.g., substrate affinity, catalytic speed) may not be ideal for the metabolic environment of the host organism.[5]
-
Precursor Supply Limitation: The production of isoprenoids via the MVA pathway starts with acetyl-CoA. Insufficient availability of this precursor can be a major limiting factor.[7][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low isoprenoid titers.
Issue 2: Poor Host Cell Growth After Pathway Induction
Question: My engineered cells grow well initially, but after inducing the expression of the mevalonate pathway genes, the growth rate slows down significantly or the cells die. Why is this happening?
Answer:
This is a classic sign of metabolic burden or the accumulation of toxic intermediates.[1][6] The primary suspect is often the accumulation of HMG-CoA, which has been linked to growth inhibition.[1]
Solutions:
-
Balance the Upper and Lower Pathway: The rate of HMG-CoA production (by acetoacetyl-CoA thiolase and HMG-CoA synthase) should be matched by its consumption (by HMG-CoA reductase).
-
Decrease the expression of the upper pathway enzymes (atoB, HMGS).
-
Increase the expression or use a more efficient variant of HMG-CoA reductase (HMGR) .[5]
-
-
Use a Regulatable Promoter System: Employ tightly controlled inducible promoters to delay the expression of the pathway until a sufficient cell density is reached. This separates the growth phase from the production phase.
-
Dynamic Regulation: Implement dynamic regulatory systems, such as biosensors that can automatically adjust gene expression in response to the concentration of a specific intermediate.
Issue 3: Inconsistent Isoprenoid Production Across Different Clones or Experiments
Question: I am seeing significant variability in isoprenoid production from different colonies of the same engineered strain, and my results are not always reproducible. What could be the cause?
Answer:
Inconsistent production can be due to genetic instability of the expression plasmids or heterogeneity in gene expression.
-
Plasmid Instability: High-copy number plasmids containing large pathway gene cassettes can be unstable, leading to plasmid loss in a portion of the cell population.
-
Gene Expression Heterogeneity: Even in a genetically identical population, there can be cell-to-cell variation in the expression levels of the pathway enzymes, especially with inducible systems.
-
Solution: Use well-characterized and tightly regulated promoters. Ensure uniform induction conditions across all your experiments.
-
Frequently Asked Questions (FAQs)
Q1: Which HMG-CoA reductase (HMGR) should I use?
A1: The choice of HMGR is critical. Different HMGR variants have different kinetic properties and cofactor dependencies (NADH vs. NADPH). It is recommended to screen a panel of HMGRs from different organisms to find the one that is best balanced for your specific host and target product.[5] For example, an NADH-dependent HMGR from Delftia acidovorans has been shown to improve amorphadiene production in E. coli.[5]
Q2: How can I quantify the intermediates of the mevalonate pathway?
A2: The most common and accurate method for quantifying MVA pathway intermediates is Liquid Chromatography-Mass Spectrometry (LC-MS) .[1][11][12] This technique allows for the sensitive and specific measurement of intermediates like HMG-CoA, mevalonate, mevalonate-5-phosphate, and the downstream pyrophosphates. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more volatile isoprenoids.[11]
Q3: What are the best strategies for balancing gene expression in the MVA pathway?
A3: Several strategies can be employed to balance gene expression:
-
Promoter Engineering: Use a library of promoters with varying strengths to control the expression of each gene or operon in the pathway.[13]
-
Ribosome Binding Site (RBS) Engineering: Modifying the RBS sequence can fine-tune the translation initiation rate for each enzyme.[4][14]
-
CRISPRi: Clustered Regularly Interspaced Short Palindromic Repeats interference (CRISPRi) can be used to precisely and dynamically down-regulate the expression of specific genes in the pathway, allowing for fine-tuning of metabolic flux.[2]
-
Protein Scaffolding: Co-localizing pathway enzymes on a synthetic protein scaffold can increase the local concentration of intermediates and improve pathway efficiency.[15]
Q4: How can I increase the precursor (acetyl-CoA) supply for the MVA pathway?
A4: Enhancing the intracellular pool of acetyl-CoA is a key strategy for improving isoprenoid production. This can be achieved by:
-
Engineering Central Carbon Metabolism: Overexpressing enzymes in the glycolysis pathway or deleting competing pathways can redirect carbon flux towards acetyl-CoA.[8]
-
Introducing Heterologous Acetyl-CoA Synthesis Pathways: Expressing alternative pathways for acetyl-CoA production, such as the phosphoketolase pathway, can increase its availability.
Data Presentation
Table 1: Impact of HMG-CoA Reductase (HMGR) Variants on Amorphadiene Production in E. coli
| HMGR Origin | Cofactor Preference | Amorphadiene Titer (mg/L) | Fold Improvement over S. cerevisiae HMGR |
| Saccharomyces cerevisiae | NADPH | ~330 | 1.0 |
| Delftia acidovorans | NADH | ~520 | 1.6 |
| Pseudomonas mevalonii | NADH | ~450 | 1.4 |
| Staphylococcus aureus | NADPH | ~400 | 1.2 |
Data synthesized from principles described in[5].
Table 2: Effect of Pathway Balancing Strategies on Isoprenoid Production
| Strategy | Target Product | Host Organism | Titer Improvement | Reference |
| Modulating HMGR expression | Mevalonate | E. coli | Significant increase | [1] |
| CRISPRi-guided gene tuning | (-)-α-bisabolol, Lycopene | E. coli | Enhanced production | [2] |
| Host optimization for cofactor supply | Amorphadiene | E. coli | 120% increase | [5] |
| Chromosomal integration of pathway | Mevalonate | E. coli | High, stable production | [9] |
Experimental Protocols
Protocol 1: Quantification of Mevalonate Pathway Intermediates by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of MVA pathway intermediates. Optimization for specific intermediates and host organisms will be required.
-
Cell Quenching and Metabolite Extraction:
-
Rapidly quench a known quantity of cells in a cold solvent (e.g., 60% methanol at -40°C) to halt metabolic activity.
-
Centrifuge the cell suspension at a low temperature to pellet the cells.
-
Extract the metabolites by resuspending the cell pellet in a suitable extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).
-
Include internal standards for accurate quantification.
-
Lyse the cells using methods like bead beating or sonication.
-
Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Use a suitable chromatography column (e.g., reverse-phase C18) to separate the intermediates.
-
Develop a mass spectrometry method in Multiple Reaction Monitoring (MRM) mode for the specific detection and quantification of each intermediate.
-
Generate a standard curve for each intermediate using pure compounds to enable absolute quantification.
-
Protocol 2: Promoter-based Tuning of MVA Pathway Gene Expression
This protocol outlines a general workflow for using different strength promoters to balance the expression of genes in the MVA pathway.
-
Promoter Selection and Library Creation:
-
Select a set of well-characterized constitutive or inducible promoters with a range of strengths for your host organism.
-
Create a library of expression vectors where each gene (or operon) of the MVA pathway is placed under the control of a different promoter from your library.
-
-
Strain Construction:
-
Transform your host organism with different combinations of these expression vectors to create a library of strains with varying expression profiles for the MVA pathway enzymes.
-
-
Screening and Production Analysis:
-
Cultivate the library of strains under inducing conditions.
-
Measure cell growth and the titer of your target isoprenoid product for each strain using methods like GC-MS or HPLC.
-
-
Identification of Optimal Expression Profile:
-
Identify the strain with the best performance (high titer, minimal growth inhibition). The promoter combination in this strain represents a more balanced expression profile for your specific application.
-
Visualizations
Mevalonate (MVA) Pathway Diagram
Caption: The heterologous mevalonate (MVA) pathway for isoprenoid synthesis.
References
- 1. Balancing a heterologous mevalonate pathway for improved isoprenoid production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRISPR interference-guided balancing of a biosynthetic mevalonate pathway increases terpenoid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transcriptional Tuning of Mevalonate Pathway Enzymes to Identify the Impact on Limonene Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a heterologous mevalonate pathway through the use of variant HMG-CoA reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing fluxes through the mevalonate pathway in Saccharomyces cerevisiae by engineering the HMGR and β‐alanine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering acetyl-CoA supply and ERG9 repression to enhance mevalonate production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering of a Highly Efficient Escherichia coli Strain for Mevalonate Fermentation through Chromosomal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing the downstream MVA pathway using a combination optimization strategy to increase lycopene yield in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of the Mevalonate and 1-Deoxy-D-Xylulose 5-Phosphate Pathways in Isoprenoid Biosynthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the two primary pathways for isoprenoid synthesis, offering a detailed comparison of their mechanisms, regulation, and significance in various organisms. This guide includes supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the pathways and experimental workflows.
Isoprenoids, a vast and diverse class of natural products, are fundamental to cellular function across all domains of life. They are synthesized from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Two distinct and evolutionarily ancient pathways are responsible for the production of IPP and DMAPP: the mevalonate (MVA) pathway and the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, also known as the methylerythritol 4-phosphate (MEP) pathway. Understanding the intricacies of these pathways is paramount for research in biochemistry, microbiology, plant biology, and for the development of novel therapeutics targeting a wide range of diseases.
The MVA pathway is the canonical route for isoprenoid biosynthesis in eukaryotes, including mammals, as well as in archaea and the cytoplasm of plants.[1][2] In contrast, the DXP pathway is predominantly found in most bacteria, plastids of plants, and apicomplexan parasites such as the malaria-causing agent, Plasmodium falciparum.[1][3][4] This distinct distribution makes the DXP pathway an attractive target for the development of antimicrobial and antiparasitic drugs, as its inhibition would selectively affect pathogens without harming the human host.[5][6]
This guide provides a comparative analysis of the MVA and DXP pathways, detailing their respective enzymatic steps, substrates, products, cellular localization, and regulatory mechanisms. Furthermore, it presents a summary of quantitative data, experimental protocols for pathway analysis, and visual diagrams to facilitate a deeper understanding of these crucial metabolic routes.
Comparative Overview of the Mevalonate and DXP Pathways
The following table summarizes the key differences between the MVA and DXP pathways.
| Feature | Mevalonate (MVA) Pathway | This compound 5-Phosphate (DXP/MEP) Pathway |
| Starting Substrates | 3 molecules of Acetyl-CoA[2][7][8] | Pyruvate and Glyceraldehyde 3-phosphate[9][10] |
| Key Intermediates | Mevalonate, Mevalonate-5-phosphate, Mevalonate-5-pyrophosphate[11] | This compound 5-phosphate (DXP), 2-C-methyl-D-erythritol 4-phosphate (MEP)[10] |
| End Products | Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP)[2] | Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP)[3] |
| Cellular Localization | Cytosol (in eukaryotes and plants), Archaea[1][2][12] | Plastids (in plants), most Bacteria, Apicomplexan parasites[1][2][4] |
| Key Regulatory Enzyme | HMG-CoA reductase (HMGCR)[8][12][13] | This compound 5-phosphate synthase (DXS) and this compound 5-phosphate reductoisomerase (DXR)[14][15] |
| Inhibitors | Statins (e.g., Lovastatin), Bisphosphonates (e.g., Zoledronate)[16][17][18] | Fosmidomycin, Lipophilic phosphonates[3][5][6] |
| Organismal Distribution | Eukaryotes, Archaea, some Bacteria, Plant cytosol[1][2] | Most Bacteria, Plant plastids, Apicomplexan protozoa[1][2] |
Quantitative Analysis of Pathway Intermediates and Enzyme Inhibition
The quantification of pathway intermediates is crucial for understanding the flux and regulation of isoprenoid biosynthesis. The following tables provide a summary of reported concentrations of key intermediates and the inhibitory constants (Ki or IC50) of well-known inhibitors for both pathways.
Table 1: Concentration of Key Pathway Intermediates
| Pathway | Intermediate | Organism/Cell Type | Concentration Range | Reference |
| MVA Pathway | Acetyl-CoA | Saccharomyces cerevisiae | 0.1 - 0.5 µmol/g dry weight | [19] |
| HMG-CoA | Saccharomyces cerevisiae | 0.01 - 0.05 µmol/g dry weight | [19] | |
| Mevalonate | Various mammalian cells | Varies significantly with cell type and conditions | [11] | |
| IPP/DMAPP | Various plant species | pmol/g fresh weight | [20] | |
| DXP Pathway | DXP | Escherichia coli | nmol/g dry weight | [21] |
| MEP | Escherichia coli | nmol/g dry weight | [21] | |
| HMBPP | Escherichia coli | nmol/g dry weight | [1] |
Table 2: Inhibitory Activity of Key Compounds
| Pathway | Inhibitor | Target Enzyme | Organism/Enzyme Source | Ki / IC50 | Reference |
| MVA Pathway | Lovastatin | HMG-CoA Reductase | Human | 1-2 nM (Ki) | [18] |
| Zoledronate | Farnesyl Pyrophosphate Synthase | Human | ~25 nM (IC50) | [16] | |
| DXP Pathway | Fosmidomycin | DXR | Escherichia coli | 38 nM (Ki) | [6] |
| 5-phenylpyridin-2-ylmethylphosphonic acid | DXR | Escherichia coli | 420 nM (Ki) | [3] |
Visualizing the Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex series of reactions in both the MVA and DXP pathways, as well as a typical experimental workflow for their analysis.
Caption: The Mevalonate (MVA) Pathway for isoprenoid biosynthesis.
Caption: The this compound 5-Phosphate (DXP) Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. Inhibition of this compound-5-Phosphate Reductoisomerase by Lipophilic Phosphonates: SAR, QSAR and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Novel Inhibitors of this compound-5-phosphate Reductoisomerase (DXR) | National Agricultural Library [nal.usda.gov]
- 6. Mechanism and inhibition of this compound-5-phosphate reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 8. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]
- 9. This compound-5-phosphate synthase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 12. researchgate.net [researchgate.net]
- 13. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Different Roles of the Mevalonate and Methylerythritol Phosphate Pathways in Cell Growth and Tanshinone Production of Salvia miltiorrhiza Hairy Roots | PLOS One [journals.plos.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Drug repositioning of mevalonate pathway inhibitors as antitumor agents for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of acyl CoA ester intermediates of the mevalonate pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of the isoprenoid pathway intermediates, dimethylallyl diphosphate and isopentenyl diphosphate, from crude plant extracts by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Talk Between Cytosolic MVA and Plastidial MEP Pathways in Isoprenoid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Isoprenoids represent a vast and diverse class of natural products essential for plant life, with significant applications in medicine, agriculture, and industry.[1][2][3] In plants, the biosynthesis of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), occurs through two distinct and spatially separated pathways: the cytosolic Mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][4][5][6][7] While initially thought to be independent, a growing body of evidence reveals a complex cross-talk between these two pathways, allowing for the exchange of metabolic intermediates.[1][8][9] This guide provides a comprehensive comparison of the MVA and MEP pathways, focusing on their interaction, and presents supporting experimental data, detailed protocols, and visual representations of the underlying biological processes.
Overview of the MVA and MEP Pathways
The MVA pathway , located in the cytoplasm and endoplasmic reticulum, is primarily responsible for the synthesis of sterols, sesquiterpenes, and triterpenes.[8][10] The rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR).[10][11][12] In contrast, the MEP pathway , situated in the plastids, generates precursors for monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls and plastoquinone.[8][10][13] Key regulatory enzymes in the MEP pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and this compound-5-phosphate reductoisomerase (DXR).[11][12]
The existence of this metabolic network, with its intricate regulatory mechanisms, highlights the plasticity of plant isoprenoid biosynthesis.[14] Understanding the cross-talk is crucial for metabolic engineering efforts aimed at enhancing the production of valuable isoprenoid compounds.
Experimental Evidence for MVA-MEP Cross-Talk
The interaction between the MVA and MEP pathways has been demonstrated through various experimental approaches, including inhibitor studies, genetic modifications, and isotopic labeling experiments.
Inhibitor Studies
Specific inhibitors of each pathway have been instrumental in elucidating their interdependence. Lovastatin (or mevinolin) is a well-known inhibitor of the MVA pathway enzyme HMGR, while fosmidomycin targets the MEP pathway enzyme DXR.[12][13]
Table 1: Effects of MVA and MEP Pathway Inhibitors on Isoprenoid End Products
| Plant Species | Inhibitor | Concentration | Target Pathway | Observed Effect on Isoprenoid Levels | Reference |
| Arabidopsis thaliana | Lovastatin | 100 µM | MVA | Transient decrease in sterols, transient increase in carotenoids. | [13] |
| Arabidopsis thaliana | Fosmidomycin | 400 µM | MEP | Significant reduction in chlorophylls and carotenoids. | [13] |
| Salvia miltiorrhiza | Mevinolin | Not specified | MVA | Strong inhibition of hairy root growth. | [12] |
| Salvia miltiorrhiza | Fosmidomycin | Not specified | MEP | Inhibition of tanshinone (diterpenoid) production. | [12] |
| Lavandula latifolia | Mevinolin | >0.5 µM | MVA | Significantly reduced plant development. | |
| Lavandula latifolia | Fosmidomycin | >20 µM | MEP | Blocked synthesis of chlorophylls, carotenoids, and essential oils. | |
| Taxus chinensis | Lovastatin | 1 mmol/L | MVA | Taxol production lowered by ~1/6. | [15] |
| Taxus chinensis | Fosmidomycin | 200 mmol/L | MEP | Taxol production lowered by ~2/5. | [15] |
These studies demonstrate that blocking one pathway can lead to compensatory changes in the other, indicating a metabolic link. For instance, in Arabidopsis thaliana, lovastatin treatment not only reduced sterol synthesis (MVA-derived) but also led to a temporary increase in carotenoids (MEP-derived), suggesting a redirection of precursors.[13]
Genetic Engineering Studies
Overexpression or suppression of key pathway enzymes has provided further evidence for cross-talk.
Table 2: Effects of Genetic Modification of MVA and MEP Pathway Genes
| Plant Species | Gene Modified | Modification | Effect on Isoprenoid Levels | Reference |
| Poplar | PtHMGR | Overexpression | Increased levels of ABA, GA3, and carotenoids (MEP-derived). | [8] |
| Poplar | PtDXR | Overexpression | Increased levels of MEP-derived isoprenoids and altered levels of MVA-derived isoprenoids. | [8] |
| Lavandula latifolia | HMGR | Overexpression | Increased accumulation of 1,8-cineole and camphor (monoterpenes, typically MEP-derived). |
The overexpression of the MVA pathway enzyme HMGR in poplar led to an increase in MEP-derived products like gibberellins and carotenoids, strongly suggesting that MVA-derived intermediates can be transported into the plastids.[8]
Isotopic Labeling Studies
Tracer experiments using stable isotopes (e.g., ¹³C or ²H) have definitively shown the exchange of precursors between the cytosol and plastids.
In a key experiment with tobacco Bright Yellow-2 (TBY-2) cells, feeding with [¹³C]MVA (MVA pathway precursor) led to the incorporation of the label into plastoquinone, a plastidial isoprenoid.[9] Conversely, when the MVA pathway was blocked with mevinolin, feeding with [²H]deoxy-D-xylulose (MEP pathway precursor) resulted in labeled sterols, which are typically synthesized via the MVA pathway.[9] These results provide direct evidence for the bidirectional flow of isoprenoid precursors across the plastid membrane.
Visualization of Pathways and Experimental Workflows
MVA-MEP Pathway Cross-Talk
The following diagram illustrates the compartmentalization of the MVA and MEP pathways and the points of cross-talk, primarily through the exchange of IPP and DMAPP.
Caption: MVA and MEP pathway compartmentalization and cross-talk.
Experimental Workflow for Inhibitor Studies
This diagram outlines a typical workflow for investigating pathway cross-talk using specific inhibitors.
Caption: Workflow for inhibitor-based studies of MVA-MEP cross-talk.
Detailed Experimental Protocols
Protocol for Inhibitor Treatment of Arabidopsis thaliana Seedlings
This protocol is adapted from studies investigating the effects of lovastatin and fosmidomycin on Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium, including vitamins and sucrose
-
Agar
-
Petri dishes
-
Lovastatin (stock solution in ethanol)
-
Fosmidomycin (stock solution in water)
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization and Plating:
-
Surface-sterilize Arabidopsis thaliana seeds using your standard lab protocol (e.g., with bleach and ethanol washes).
-
Resuspend seeds in sterile 0.1% agar solution.
-
Plate seeds on MS medium solidified with agar in Petri dishes.
-
-
Germination and Growth:
-
Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).
-
-
Inhibitor Treatment:
-
Prepare MS liquid medium containing the desired final concentrations of inhibitors. For example, 100 µM lovastatin or 400 µM fosmidomycin.[13] For lovastatin, ensure the final ethanol concentration is consistent across all treatments, including the control.
-
After a set period of growth on solid medium (e.g., 7-10 days), transfer seedlings to flasks containing the liquid MS medium with or without inhibitors.
-
-
Incubation and Harvest:
-
Incubate the seedlings in the liquid culture under the same growth conditions for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Harvest the seedlings by gently blotting them dry with filter paper, then immediately freeze them in liquid nitrogen.
-
-
Downstream Analysis:
-
Store the frozen tissue at -80°C until further analysis.
-
Proceed with metabolite extraction for GC-MS or LC-MS analysis, or RNA extraction for qRT-PCR.
-
Protocol for Stable Isotope Labeling with [¹³C]Glucose
This protocol provides a general framework for tracing carbon flux through the isoprenoid biosynthesis pathways.
Materials:
-
Plant material (e.g., cell suspension culture, seedlings)
-
Growth medium lacking glucose
-
[U-¹³C₆]Glucose (uniformly labeled)
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Preparation of Labeling Medium:
-
Prepare the appropriate growth medium for your plant system, but omit the standard glucose.
-
Add [U-¹³C₆]Glucose to the desired final concentration.
-
-
Labeling Experiment:
-
Grow the plant material in standard medium to the desired developmental stage.
-
Gently wash the plant material with the glucose-free medium to remove any unlabeled glucose.
-
Transfer the plant material to the ¹³C-labeling medium.
-
-
Time-Course Sampling:
-
Harvest samples at various time points after the introduction of the labeled substrate (e.g., 0, 1, 3, 6, 12, 24 hours) to monitor the incorporation of ¹³C into downstream metabolites.
-
Quench metabolic activity immediately upon harvesting by flash-freezing in liquid nitrogen.
-
-
Metabolite Extraction:
-
Extract metabolites from the frozen tissue using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).
-
-
Mass Spectrometry Analysis:
-
Analyze the extracts using LC-MS or GC-MS to determine the mass isotopologue distribution of key isoprenoid precursors and end products.
-
The shift in the mass-to-charge ratio (m/z) of the metabolites will indicate the incorporation of ¹³C atoms.
-
-
Data Analysis:
-
Calculate the fractional enrichment of ¹³C in each metabolite at each time point to determine the relative contribution of the labeled precursor to its biosynthesis.
-
Protocol for qRT-PCR Analysis of MVA and MEP Pathway Genes
This protocol outlines the steps for quantifying the expression levels of key genes in the MVA and MEP pathways.
Materials:
-
Frozen plant tissue
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target genes (e.g., HMGR, DXS, DXR) and a reference gene (e.g., Actin or Ubiquitin)
-
qPCR instrument
Procedure:
-
RNA Extraction and Purification:
-
Extract total RNA from the frozen plant tissue using a commercial kit or a standard protocol (e.g., TRIzol-based).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, gene-specific forward and reverse primers, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling program (including denaturation, annealing, and extension steps).
-
Include no-template controls to check for contamination and a melt curve analysis to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene.
-
Conclusion and Future Perspectives
The cross-talk between the cytosolic MVA and plastidial MEP pathways is a fundamental aspect of plant isoprenoid biosynthesis, allowing for metabolic flexibility and the coordinated regulation of diverse physiological processes. The experimental approaches outlined in this guide, including inhibitor studies, genetic manipulation, and stable isotope labeling, have been pivotal in unraveling the complexities of this metabolic network.
For researchers and drug development professionals, a thorough understanding of this cross-talk is essential. It opens up new avenues for the metabolic engineering of plants to enhance the production of high-value isoprenoids, such as pharmaceuticals, biofuels, and nutraceuticals. Furthermore, the enzymes of these pathways, particularly the rate-limiting steps, represent potential targets for the development of novel herbicides and antimicrobial agents. Future research will likely focus on identifying the specific transporters involved in the exchange of intermediates across the plastid membrane and further elucidating the regulatory mechanisms that govern the flux of metabolites between the two pathways under different developmental and environmental conditions.
References
- 1. Metabolic flux analysis of plastidic isoprenoid biosynthesis in poplar leaves emitting and nonemitting isoprene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Divergent contribution of the MVA and MEP pathways to the formation of polyprenols and dolichols in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The non-mevalonate pathway requires a delicate balance of intermediates to maximize terpene production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 14. Network analysis of the MVA and MEP pathways for isoprenoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Effects of fosmidomycin and lovastatin treatment on taxol biosynthesis in suspension culture cells of Taxus chinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the DXP Pathway's Contribution to Terpenoid Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, is a crucial route for the biosynthesis of isoprenoid precursors in most bacteria, algae, and plant plastids. These precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are the building blocks for a vast array of terpenoids with significant pharmaceutical and industrial applications. Validating and quantifying the contribution of the DXP pathway to the production of a specific terpenoid is a critical step in metabolic engineering and drug development. This guide provides a comparative overview of key experimental methods for this purpose, supported by experimental data and detailed protocols.
Comparison of Validation Methods
Several experimental approaches can be employed to elucidate and quantify the role of the DXP pathway in the biosynthesis of a target terpenoid. The choice of method often depends on the biological system, available resources, and the specific research question. Here, we compare three common approaches: genetic manipulation (overexpression and gene silencing), chemical inhibition, and metabolic flux analysis using isotopic labeling.
| Method | Principle | Organism/System | Terpenoid Class | Observed Effect on Terpenoid Production | Reference |
| Gene Overexpression (DXS) | Increasing the expression of this compound-5-phosphate synthase (DXS), the first and often rate-limiting enzyme of the DXP pathway, to boost the supply of precursors. | Carrot (Daucus carota) | Carotenoids | Average 78% increase in total carotenoids in roots.[1] | [1] |
| Rice (Oryza sativa) | Carotenoids | 3.4-fold increase in carotenoid accumulation in seeds when co-expressed with a downstream pathway gene.[2][3] | [2][3] | ||
| Spike Lavender (Lavandula latifolia) | Essential Oils (Monoterpenes) | 12.2% to 74.1% increase in essential oil yield in flowers. | [4] | ||
| Gene Overexpression (DXR) | Increasing the expression of this compound-5-phosphate reductoisomerase (DXR), the second enzyme of the DXP pathway. | Carrot (Daucus carota) | Carotenoids | No significant impact on root carotenoid levels; modest increase in leaves.[1] | [1] |
| Rice (Oryza sativa) | Carotenoids | No positive effect on carotenoid accumulation in leaves or seeds.[2][3] | [2][3] | ||
| Gene Silencing (Phytoene Desaturase - downstream of DXP) | Silencing a downstream gene in the terpenoid pathway (e.g., phytoene desaturase for carotenoids) to observe effects on other terpenoids derived from the DXP pathway. | Citrus macrophylla | Monoterpenes | Significant increase in monoterpene volatiles. | [5] |
| Chemical Inhibition (Fosmidomycin) | Using fosmidomycin, a specific inhibitor of DXR, to block the DXP pathway and observe the impact on terpenoid production. | General - applicable to plants and bacteria | Various | Inhibition of DXR leads to a decrease or cessation of terpenoids produced via the DXP pathway. | [6] |
| ¹³C-Metabolic Flux Analysis | Tracing the flow of carbon from a ¹³C-labeled substrate (e.g., glucose) through the DXP pathway to the final terpenoid product to quantify the metabolic flux. | Escherichia coli | General | Provides quantitative flux data through the DXP and other central metabolic pathways. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accuracy of experiments. Below are protocols for the key techniques discussed.
Gene Overexpression via Agrobacterium-mediated Transient Transformation
This method allows for the rapid assessment of gene function by temporarily expressing a gene of interest in a plant system.
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101)
-
Binary vector containing the DXP pathway gene of interest (e.g., DXS) under a strong constitutive promoter (e.g., CaMV 35S).
-
Nicotiana benthamiana plants (4-6 weeks old)
-
Infiltration medium (10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone)
-
Syringes (1 mL, needleless)
Procedure:
-
Transform the binary vector into Agrobacterium tumefaciens via electroporation.
-
Grow a single colony of transformed Agrobacterium in 5 mL of LB medium with appropriate antibiotics at 28°C overnight with shaking.
-
Inoculate 50 mL of LB medium with the overnight culture and grow to an OD₆₀₀ of 0.8-1.0.
-
Pellet the cells by centrifugation at 4000 x g for 10 min.
-
Resuspend the pellet in infiltration medium to a final OD₆₀₀ of 0.5.
-
Incubate the bacterial suspension at room temperature for 2-4 hours in the dark.
-
Infiltrate the abaxial side of young, fully expanded leaves of N. benthamiana using a needleless syringe.
-
Harvest the infiltrated leaf tissue after 3-5 days for terpenoid analysis.
Chemical Inhibition with Fosmidomycin
Fosmidomycin is a potent and specific inhibitor of DXR, the second enzyme in the DXP pathway.
Materials:
-
Fosmidomycin sodium salt
-
Plant growth medium (e.g., Murashige and Skoog) or soil-grown plants
-
Solvent for fosmidomycin (e.g., water or DMSO)
-
Control and treated plant samples
Procedure (for seedlings grown on agar plates):
-
Prepare sterile plant growth medium containing various concentrations of fosmidomycin (e.g., 0, 10, 50, 100 µM). A stock solution of fosmidomycin can be filter-sterilized and added to the autoclaved medium after it has cooled.
-
Germinate and grow seedlings on the fosmidomycin-containing and control media under controlled environmental conditions (e.g., 16h light/8h dark photoperiod).
-
Observe the phenotype of the seedlings. Inhibition of the DXP pathway often leads to a bleached or albino phenotype due to the inhibition of carotenoid and chlorophyll biosynthesis.
-
Harvest tissue from the seedlings after a defined period (e.g., 7-14 days) for terpenoid extraction and analysis.
Procedure (for soil-grown plants):
-
Prepare a solution of fosmidomycin in water.
-
Apply the fosmidomycin solution to the plants by watering the soil or by foliar spray.
-
Include a control group of plants treated with water only.
-
Harvest plant tissue at various time points after treatment for terpenoid analysis.
¹³C-Metabolic Flux Analysis (MFA)
This powerful technique provides a quantitative measure of the carbon flow through metabolic pathways.
Materials:
-
Microbial culture (e.g., E. coli) or plant cell suspension culture
-
Defined growth medium
-
¹³C-labeled substrate (e.g., [1-¹³C]glucose, [U-¹³C]glucose)
-
GC-MS or LC-MS/MS for analyzing the isotopic labeling patterns of metabolites
Procedure (for E. coli):
-
Grow E. coli in a defined minimal medium with a known concentration of the unlabeled carbon source (e.g., glucose) to mid-exponential phase.
-
Switch the culture to a medium containing the ¹³C-labeled substrate. This can be done by centrifugation and resuspension or by a pulse-labeling approach.
-
Continue the culture for a period sufficient to achieve isotopic steady-state in the metabolites of interest.
-
Quench the metabolism rapidly by, for example, adding the cell suspension to a cold methanol solution.
-
Extract the intracellular metabolites.
-
Analyze the isotopic labeling patterns of the target terpenoid and its precursors using GC-MS or LC-MS/MS.
-
Use specialized software to calculate the metabolic fluxes based on the labeling data and a metabolic model of the organism.
Terpenoid Extraction and Quantification by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of volatile and semi-volatile terpenoids.
Materials:
-
Plant or microbial tissue
-
Solvent for extraction (e.g., hexane, ethyl acetate, or a mixture)
-
Internal standard (e.g., a commercially available terpenoid not present in the sample)
-
Anhydrous sodium sulfate
-
GC-MS instrument
Procedure:
-
Grind the biological tissue to a fine powder in liquid nitrogen.
-
Extract the powder with a suitable organic solvent. The choice of solvent depends on the polarity of the target terpenoids.
-
Add a known amount of an internal standard to the extraction solvent for quantification.
-
Vortex the mixture and then centrifuge to pellet the cell debris.
-
Transfer the supernatant to a new tube and dry it over anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract under a stream of nitrogen if necessary.
-
Analyze the extract by GC-MS. The separation of compounds is achieved on the GC column, and the mass spectrometer is used for identification and quantification based on the mass spectra and retention times compared to authentic standards.
Visualizations
DXP Pathway and Points of Intervention
Caption: The DXP pathway with key enzymes and points of experimental intervention.
Experimental Workflow for Validating DXP Pathway Contribution
Caption: General experimental workflow for validating the DXP pathway's role.
Logical Relationship of Validation Approaches
Caption: Logical relationship between different validation approaches.
References
- 1. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.clemson.edu [blogs.clemson.edu]
- 5. cpsbb.eu [cpsbb.eu]
- 6. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 7. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MVA and DXP Pathway Enzymes for Isoprenoid Production
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of isoprenoids, a vast and diverse class of natural products with significant pharmaceutical and biotechnological applications, relies on two primary metabolic routes: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP/DXP) pathway. While most organisms utilize one of these pathways, the strategic implementation of enzymes from the complementary pathway in a heterologous host has emerged as a powerful strategy in metabolic engineering to enhance the production of valuable isoprenoids. This guide provides an objective comparison of the functional complementation between MVA and DXP pathway enzymes, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction to the MVA and DXP Pathways
The MVA and DXP pathways produce the same universal five-carbon precursors for isoprenoid biosynthesis, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[1][2] However, they differ in their starting metabolites, enzyme machinery, and cellular localization in higher organisms.
-
The Mevalonate (MVA) Pathway: Found in eukaryotes (cytosol), archaea, and some bacteria, the MVA pathway begins with the condensation of three acetyl-CoA molecules to form mevalonate.[1][2]
-
The 1-Deoxy-D-xylulose 5-phosphate (DXP) Pathway: Also known as the MEP pathway, this route is active in most bacteria, green algae, and the plastids of plants. It utilizes pyruvate and glyceraldehyde 3-phosphate as its initial substrates.[1][2]
The choice of pathway for metabolic engineering depends on several factors, including the host organism, the desired product, and the theoretical yield. For instance, the DXP pathway has a higher theoretical mass yield of terpenes from glucose (30%) compared to the MVA pathway (25%).[2] Additionally, the DXP pathway requires significantly less oxygen, which is advantageous for large-scale fermentations.[2][3]
Functional Complementation: A Powerful Engineering Strategy
Functional complementation involves introducing a gene from one organism to restore a wild-type phenotype in a mutant organism that lacks the corresponding functional gene. In the context of isoprenoid biosynthesis, this principle is applied by expressing enzymes from one pathway in an organism that naturally relies on the other. This approach can bypass native regulatory bottlenecks and enhance the flux towards IPP and DMAPP, thereby increasing the yield of the desired isoprenoid product.
A common application is the expression of the MVA pathway in Escherichia coli, a bacterium that natively uses the DXP pathway. This has been shown to significantly boost the production of various isoprenoids, including lycopene and isoprene. Conversely, engineering a functional DXP pathway in the yeast Saccharomyces cerevisiae, which naturally possesses the MVA pathway, has also been a long-standing goal to leverage its higher theoretical yield.[3][4]
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the functional complementation between MVA and DXP pathway enzymes for the production of different isoprenoids.
Table 1: Lycopene Production in Engineered E. coli
| Strain Description | Pathway(s) Utilized | Lycopene Titer (mg/L) | Specific Production (mg/g DCW) | Fold Increase vs. Control | Reference |
| E. coli with crtEBI | Endogenous DXP | - | - | - | [5] |
| E. coli with crtEBI + overexpressed dxs | Enhanced DXP | 22 | - | - | [6] |
| E. coli with crtEBI + heterologous MVA pathway | DXP + MVA | 4.28 | - | - | [6] |
| E. coli with optimized hybrid MVA pathway (fed-batch) | DXP + Optimized MVA | 1230 | 74.5 (productivity mg/L/h) | - | [7] |
| E. coli with co-overexpression of dxs and ispA from Vibrio sp. | Enhanced DXP | - | 10.8 | 2.57 | [5] |
Table 2: Isoprene Production in Engineered E. coli
| Strain Description | Pathway(s) Utilized | Isoprene Titer (g/L) | Isoprene Yield (g/g glucose) | Fold Increase in Yield | Reference |
| Overexpressing MEP pathway alone | Enhanced DXP | - | 0.020 | - | [8] |
| Overexpressing MVA pathway alone | DXP + MVA | - | 0.070 | 3.5 | [8] |
| Overexpressing both MEP and MVA pathways | DXP + MVA | 24.0 | 0.267 | 13.4 | [8] |
| Optimized hybrid MVA pathway (fed-batch) | DXP + Optimized MVA | 6.3 | - | - | [9] |
Table 3: Amorphadiene Production in Engineered E. coli
| Strain Description | Pathway(s) Utilized | Amorphadiene Titer (mg/L) | Reference |
| Heterologous MVA pathway | DXP + MVA | 24 | [10] |
| MVA pathway with homologous MK (weaker feedback inhibition) | DXP + MVA | ~35 | [10] |
| MVA pathway with greater ADS expression | DXP + MVA | ~40 | [10] |
Table 4: Enzyme Kinetic Parameters for Heterologously Expressed MVA Pathway Enzymes in E. coli
| Enzyme | Gene Source | KM (Substrate) | kcat (s-1) | Reference |
| Mevalonate Kinase (MK) | S. cerevisiae | 130 µM (Mevalonate) | 12 | [10] |
| Phosphomevalonate Kinase (PMK) | S. cerevisiae | 880 µM (Mevalonate-5-P) | 4.7 (Vmax µmol/min/mg) | [11] |
| Diphosphomevalonate Decarboxylase (MVD) | S. cerevisiae | 40 µM (Mevalonate-5-PP) | 16 | [10] |
| Acetoacetyl-CoA Thiolase (AtoB) | E. coli | 40 µM (Acetyl-CoA) | 50 | [10] |
| HMG-CoA Synthase (HMGS) | S. cerevisiae | 11 µM (Acetoacetyl-CoA) | 4.8 | [10] |
| HMG-CoA Reductase (HMGR) | S. cerevisiae | 4 µM (HMG-CoA) | 0.03 | [10] |
Experimental Protocols
Key Experiment 1: Functional Complementation for Lycopene Production in E. coli
This protocol outlines the general steps for expressing a heterologous MVA pathway in E. coli to enhance lycopene production.
-
Plasmid Construction:
-
Synthesize or PCR amplify the genes of the MVA pathway (e.g., mvaE and mvaS from Enterococcus faecalis, and mvaK1, mvaD, mvaK2 from Streptococcus pneumoniae).
-
Clone the MVA pathway genes into a suitable expression vector (e.g., pSTV28) under the control of an inducible promoter (e.g., Ptrc).
-
Clone the lycopene biosynthesis genes (crtE, crtB, crtI from a source like Pantoea agglomerans) into a compatible expression vector (e.g., pTrc99A).
-
-
Strain Engineering:
-
Transform competent E. coli cells (e.g., DH5α) with the constructed plasmids.
-
Select for successful transformants on antibiotic-containing LB agar plates.
-
-
Cultivation and Induction:
-
Inoculate a single colony into a liquid starter culture (e.g., 2YT medium with appropriate antibiotics) and grow overnight.
-
Inoculate a larger production culture with the starter culture.
-
Induce gene expression at a suitable cell density (e.g., OD600 of 0.6-0.8) with an appropriate inducer (e.g., IPTG).
-
Continue cultivation for a set period (e.g., 48-72 hours) at an optimal temperature (e.g., 30°C).
-
-
Lycopene Extraction and Quantification:
-
Harvest the cells by centrifugation.
-
Extract lycopene from the cell pellet using a solvent such as acetone.
-
Quantify the lycopene concentration spectrophotometrically by measuring the absorbance at 474 nm.
-
Key Experiment 2: Functional Expression of the DXP Pathway in S. cerevisiae
This protocol provides a general workflow for expressing a bacterial DXP pathway in yeast.
-
Gene Selection and Synthesis:
-
Select genes for the seven core DXP pathway enzymes (Dxs, Dxr, IspD, IspE, IspF, IspG, IspH) and associated redox partners (e.g., flavodoxin - fldA, and flavodoxin reductase - fpr) from a bacterial source (e.g., E. coli).
-
Codon-optimize the bacterial genes for expression in S. cerevisiae.
-
Synthesize the optimized genes.
-
-
Yeast Strain and Plasmid Construction:
-
Use a suitable S. cerevisiae host strain, potentially one with a deficient native MVA pathway to create a selection pressure.
-
Assemble the DXP pathway genes into yeast expression vectors, often using multiple plasmids or chromosomal integration. Utilize strong promoters (e.g., GAL1, TEF1) to drive expression.
-
-
Yeast Transformation and Selection:
-
Transform the engineered plasmids into the host yeast strain using a standard method (e.g., lithium acetate).
-
Select for transformants on appropriate selective media.
-
-
Functional Complementation Assay (Growth Rescue):
-
For a host with a compromised MVA pathway (e.g., through a knockout or an inhibitor like lovastatin), assess the ability of the heterologous DXP pathway to restore growth on a medium lacking mevalonate.
-
Monitor growth over time by measuring OD600.
-
-
Metabolite Analysis:
Mandatory Visualization
Caption: Overview of the MVA and DXP pathways for isoprenoid biosynthesis.
Caption: Experimental workflow for functional complementation.
Conclusion
Functional complementation between the MVA and DXP pathways is a cornerstone of modern metabolic engineering for isoprenoid production. By strategically introducing a heterologous pathway, researchers can overcome the limitations of the native metabolic network, leading to substantial increases in product titers and yields. The choice of which pathway to introduce and which enzymes to express depends on the specific host organism, the target molecule, and the desired production scale. The data and protocols presented in this guide offer a valuable resource for scientists and engineers working to optimize microbial cell factories for the sustainable production of valuable isoprenoid compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Engineering a functional this compound 5-phosphate (DXP) pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jmb.or.kr [jmb.or.kr]
- 7. Metabolic Engineering Escherichia coli for the Production of Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing Production of Bio-Isoprene Using Hybrid MVA Pathway and Isoprene Synthase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A kinetic-based approach to understanding heterologous mevalonate pathway function in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
comparing the efficiency of different DXS orthologs in metabolic engineering
For Researchers, Scientists, and Drug Development Professionals
The enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS) is a critical bottleneck in the methylerythritol 4-phosphate (MEP) pathway, which is responsible for the biosynthesis of isoprenoids in most bacteria, algae, and plant plastids. Isoprenoids are a vast and diverse class of natural products with significant commercial applications, including pharmaceuticals, biofuels, and nutraceuticals. Consequently, the selection of a highly efficient DXS ortholog is a pivotal step in metabolic engineering strategies aimed at maximizing isoprenoid production.
This guide provides an objective comparison of the efficiency of different DXS orthologs, supported by experimental data from peer-reviewed studies. We present quantitative data in a clear tabular format, detail the experimental protocols used to generate this data, and provide visualizations of the key biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of DXS Orthologs
The efficiency of DXS orthologs can be evaluated based on their intrinsic kinetic properties and their impact on the production of a target isoprenoid compound when expressed in a heterologous host, most commonly Escherichia coli. The following table summarizes key performance indicators for DXS orthologs from various organisms.
| Ortholog Source Organism | Host Strain | Target Product | Key Performance Metric(s) | Fold Improvement (vs. E. coli DXS) | Reference |
| Vibrio sp. dhg | E. coli | Lycopene | Catalytic Efficiency (kcat/Km) | 1.08 | |
| Specific Lycopene Production | 1.88 | [1] | |||
| Escherichia coli | E. coli | Lycopene | Lycopene Titer | Baseline | [2] |
| Zea mays (ZmDXS1, ZmDXS2, ZmDXS3) | E. coli (complementation assay) | - | Functional Complementation | All three are functional | [3] |
| Populus trichocarpa (PtDXS) | - | - | Specific Activity | Not directly compared to E. coli | [4] |
| Plasmodium falciparum (PfDXS) | - | - | Kinetic Parameters (Km, kcat) | Not directly compared to E. coli | [5] |
| Plasmodium vivax (PvDXS) | - | - | Kinetic Parameters (Km, kcat) | Not directly compared to E. coli | [5] |
Note: Direct comparison of absolute production values across different studies can be misleading due to variations in experimental conditions (e.g., plasmids, promoters, culture media, and fermentation scale). Fold improvement over the native E. coli DXS within the same study provides a more standardized measure of relative efficiency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of experimental data. Below are protocols for key experiments cited in the comparison of DXS orthologs.
Heterologous Expression of DXS Orthologs and Lycopene Production in E. coli
This protocol describes the general workflow for expressing different DXS orthologs in E. coli and measuring their impact on the production of lycopene, a common reporter molecule for isoprenoid pathway flux.
a. Strain and Plasmid Construction:
-
The E. coli host strain (e.g., DH5α or BL21) is co-transformed with two plasmids:
-
A plasmid carrying the lycopene biosynthesis pathway genes (crtE, crtB, and crtI) from an organism like Pantoea agglomerans.
-
An expression plasmid containing the dxs gene from the desired ortholog, often under the control of an inducible promoter (e.g., arabinose-inducible araBAD promoter).
-
b. Culture Conditions:
-
A single colony of the transformed E. coli is used to inoculate a starter culture in Luria-Bertani (LB) broth with appropriate antibiotics and grown overnight at 37°C with shaking.
-
The overnight culture is then used to inoculate a larger volume of production medium (e.g., 2xYT or a defined minimal medium) to an initial OD600 of ~0.1.
-
The culture is grown at 37°C with shaking until the OD600 reaches a mid-log phase (e.g., 0.6-0.8).
-
Gene expression is induced by adding the appropriate inducer (e.g., L-arabinose).
-
The culture is then incubated at a lower temperature (e.g., 30°C) for an extended period (e.g., 48-72 hours) to allow for protein expression and lycopene accumulation.
c. Lycopene Extraction and Quantification:
-
A known volume of the cell culture is harvested by centrifugation.
-
The cell pellet is washed with distilled water and then resuspended in acetone.
-
The mixture is incubated in the dark with shaking to extract the lycopene.
-
The cell debris is removed by centrifugation, and the absorbance of the lycopene-containing acetone supernatant is measured at 472 nm.
-
The concentration of lycopene is calculated using its extinction coefficient in acetone. The final titer is often normalized to the dry cell weight (DCW).
In Vitro DXS Enzyme Activity Assay using LC-MS/MS
This method allows for the direct and highly sensitive quantification of DXP, the product of the DXS-catalyzed reaction, from crude protein extracts.[6][7]
a. Crude Protein Extraction:
-
Plant tissue or microbial cells are homogenized in a cold extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 20% glycerol, 20 mM MgCl2, and protease inhibitors).
-
The homogenate is centrifuged at high speed to pellet cell debris.
-
The supernatant containing the crude protein extract is collected. The total protein concentration is determined using a standard method like the Bradford assay.
b. Enzyme Reaction:
-
The reaction mixture is prepared containing the assay buffer, the crude protein extract, and the following freshly prepared substrates and cofactors:
-
Thiamine pyrophosphate (TPP)
-
Dithiothreitol (DTT)
-
Sodium pyruvate
-
DL-Glyceraldehyde 3-phosphate (GAP)
-
-
The reaction is initiated by the addition of the substrates and incubated at a controlled temperature (e.g., 25°C) for a specific time.
-
The reaction is stopped by adding a quenching agent, such as chloroform, followed by vortexing.
c. DXP Quantification by LC-MS/MS:
-
The aqueous phase of the quenched reaction mixture is separated by centrifugation.
-
An aliquot of the aqueous phase is injected into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
The DXP is separated from other components on a suitable HPLC column (e.g., a reverse-phase C18 column with an ion-pairing agent).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent-to-fragment ion transition for DXP.
-
The amount of DXP produced is quantified by comparing the peak area to a standard curve of known DXP concentrations. The specific activity of the DXS enzyme is then calculated as the amount of DXP produced per unit time per milligram of total protein.
Visualizations
The Methylerythritol 4-Phosphate (MEP) Pathway
The following diagram illustrates the MEP pathway, highlighting the initial rate-limiting step catalyzed by DXS.
Caption: The MEP pathway for isoprenoid biosynthesis.
Experimental Workflow for Comparing DXS Orthologs
The following diagram outlines a typical experimental workflow for the comparative analysis of different DXS orthologs.
Caption: Workflow for comparing DXS ortholog efficiency.
Conclusion
The selection of a highly active DXS ortholog is a potent strategy for enhancing the flux through the MEP pathway and increasing the production of valuable isoprenoids. The data presented in this guide suggests that DXS from Vibrio sp. dhg is a promising candidate for metabolic engineering applications in E. coli, demonstrating superior catalytic efficiency and leading to a significant increase in lycopene production compared to the native E. coli enzyme.[1] However, the optimal DXS ortholog may be context-dependent, and further comparative studies under identical experimental conditions are warranted to identify the most robust and efficient enzymes for various host organisms and target products. The provided protocols and workflows offer a framework for conducting such comparative analyses.
References
- 1. Enhanced Lycopene Production in Escherichia coli by Expression of Two MEP Pathway Enzymes from Vibrio sp. Dhg | MDPI [mdpi.com]
- 2. jmb.or.kr [jmb.or.kr]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Binding Insights for this compound-5-Phosphate Synthase, the Enzyme Catalyzing the First Reaction of Isoprenoid Biosynthesis in the Malaria-Causing Protists, Plasmodium falciparum and Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring the activity of this compound 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Tracing Carbon's Journey: A Comparative Guide to Isotopic Labeling for MEP Pathway Analysis
For researchers, scientists, and drug development professionals investigating the methylerythritol phosphate (MEP) pathway, a critical route for isoprenoid biosynthesis in bacteria, plants, and apicomplexan parasites, isotopic labeling studies are an indispensable tool. By tracing the flow of carbon atoms from labeled precursors, these studies provide invaluable insights into metabolic fluxes, pathway regulation, and the efficacy of potential drug candidates targeting this essential pathway. This guide offers an objective comparison of common isotopic labeling strategies for elucidating carbon flow through the MEP pathway, supported by experimental data and detailed methodologies.
Isoprenoids, a vast and diverse class of natural products, are synthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The MEP pathway is a primary route for the production of these precursors. Understanding the carbon flux through this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of valuable isoprenoids and for the development of novel antimicrobial and antimalarial drugs that target MEP pathway enzymes.[1]
Comparing Isotopic Tracers for MEP Pathway Flux Analysis
The choice of the ¹³C-labeled substrate is a critical experimental design parameter that significantly influences the precision and resolution of metabolic flux analysis.[2] Different precursors enter central carbon metabolism at various points, leading to distinct labeling patterns in the downstream metabolites of the MEP pathway. This section compares the most commonly used isotopic tracers for studying the MEP pathway.
| Isotopic Tracer | Entry Point in Metabolism | Advantages | Limitations | Typical Application |
| [U-¹³C₆]Glucose | Glycolysis | Provides uniform labeling of all glycolytic intermediates, leading to highly enriched MEP pathway precursors. This allows for the comprehensive tracing of carbon throughout the pathway and into downstream isoprenoids.[3] | Can result in complex labeling patterns that may be challenging to interpret for resolving fluxes at specific branch points. | General screening of MEP pathway activity and its connection to central carbon metabolism. |
| [1,2-¹³C₂]Glucose | Glycolysis | Particularly useful for resolving the flux split between glycolysis and the pentose phosphate pathway (PPP), which provides precursors for the MEP pathway. The distinct labeling patterns generated in pyruvate help in quantifying the relative contributions of these pathways.[2] | May provide less enrichment in downstream isoprenoids compared to uniformly labeled glucose, potentially limiting the sensitivity for low-abundance products. | Quantifying the relative flux from the pentose phosphate pathway into the MEP pathway. |
| [1-¹³C]Pyruvate | Directly feeds into the MEP pathway's initial reaction. | Offers a more direct route to label the initial steps of the MEP pathway, simplifying the interpretation of labeling patterns in early intermediates. | Bypasses glycolysis and the pentose phosphate pathway, thus providing no information on the upstream carbon flow. The cellular uptake and metabolism of pyruvate can vary significantly between organisms. | Investigating the activity of the initial enzymes of the MEP pathway and tracing carbon flow within the pathway itself. |
| [U-¹³C₃]Glycerol | Enters glycolysis at the level of dihydroxyacetone phosphate (DHAP). | Can provide alternative labeling patterns compared to glucose, which can be advantageous in resolving specific fluxes, particularly in organisms capable of glycerol metabolism. | Its utility is dependent on the organism's ability to efficiently metabolize glycerol. The resulting labeling patterns can be complex to analyze. | Studying MEP pathway flux in organisms where glycerol is a relevant carbon source or to complement glucose-labeling studies for more robust flux analysis. |
| ¹³CO₂ | Photosynthesis (in photosynthetic organisms) | In photosynthetic organisms, ¹³CO₂ provides a direct label for newly fixed carbon entering the Calvin cycle, which then feeds into the MEP pathway. This is ideal for studying the pathway under photoautotrophic conditions.[4] | Not applicable to non-photosynthetic organisms. Requires specialized equipment for controlled ¹³CO₂ labeling experiments. | Measuring de novo isoprenoid biosynthesis from photosynthesis in plants and algae.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of isotopic labeling studies. Below are generalized protocols for key experiments in tracing carbon flow through the MEP pathway.
Protocol 1: ¹³C-Labeling of Bacterial Cultures
This protocol describes the general procedure for labeling bacterial cultures, such as E. coli, with a ¹³C-labeled carbon source to analyze MEP pathway intermediates and downstream isoprenoids.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Defined minimal medium
-
¹³C-labeled substrate (e.g., [U-¹³C₆]glucose, [1-¹³C]pyruvate)
-
Unlabeled version of the same substrate
-
Shaking incubator
-
Spectrophotometer
-
Centrifuge
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., chloroform/methanol/water mixture)
-
GC-MS or LC-MS/MS system
Procedure:
-
Pre-culture: Inoculate a single colony of the bacterial strain into a starter culture with a defined minimal medium containing the unlabeled carbon source. Grow overnight in a shaking incubator at the optimal temperature.
-
Main Culture: Inoculate the main culture with the pre-culture to an initial OD₆₀₀ of ~0.05 in the defined minimal medium containing the ¹³C-labeled substrate.
-
Growth and Sampling: Monitor cell growth by measuring OD₆₀₀. At mid-exponential phase, rapidly withdraw a defined volume of the cell culture.
-
Quenching: Immediately quench the metabolic activity by adding the cell suspension to a cold quenching solution. This step is critical to prevent further metabolism.
-
Cell Pelleting: Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
-
Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent to lyse the cells and extract the intracellular metabolites.
-
Sample Preparation for Analysis: Centrifuge the extract to remove cell debris. The supernatant containing the metabolites is then dried and derivatized if necessary for GC-MS analysis or directly analyzed by LC-MS/MS.
-
Analysis: Analyze the isotopic labeling patterns of MEP pathway intermediates and isoprenoids using GC-MS or LC-MS/MS.
Protocol 2: Extraction and Analysis of Isoprenoids by GC-MS
This protocol outlines the extraction of isoprenoids from bacterial or yeast cultures and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9]
Materials:
-
Cell culture from the labeling experiment
-
Organic solvent for extraction (e.g., hexane, ethyl acetate)
-
Internal standard (e.g., a C₁₂ fatty acid methyl ester)
-
Anhydrous sodium sulfate
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Cell Lysis and Extraction: After quenching and pelleting the cells as described in Protocol 1, resuspend the cell pellet in a suitable buffer. Perform cell lysis using methods such as sonication or bead beating.
-
Solvent Extraction: Add an organic solvent (e.g., hexane) to the cell lysate to extract the non-polar isoprenoids. Vortex vigorously and centrifuge to separate the phases.
-
Collection of Organic Phase: Carefully collect the upper organic phase containing the isoprenoids.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and then concentrate it under a stream of nitrogen gas.
-
Derivatization (if necessary): For certain isoprenoids, derivatization may be required to improve their volatility and chromatographic properties.
-
GC-MS Analysis: Inject the concentrated extract into the GC-MS system. The gas chromatograph separates the different isoprenoids based on their boiling points and polarity, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of their isotopic labeling patterns.
Protocol 3: NMR Analysis of ¹³C-Labeled MEP Pathway Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the specific positions of ¹³C labels within a molecule, providing detailed insights into the carbon atom rearrangements during metabolic conversions.[10][11][12][13]
Materials:
-
Extracted and purified MEP pathway intermediates
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer equipped with a ¹³C-sensitive probe
Procedure:
-
Sample Preparation: Dissolve the purified ¹³C-labeled metabolite in a suitable deuterated solvent.
-
NMR Data Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) ¹³C NMR spectra. 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly useful for assigning the ¹³C signals to specific carbon atoms in the molecule.
-
Data Processing and Analysis: Process the NMR data using appropriate software. The chemical shifts and coupling patterns in the ¹³C spectra will reveal the positions and extent of ¹³C labeling in the metabolite.[11][12][13]
Visualizing Carbon Flow and Experimental Design
Diagrams are essential for visualizing complex metabolic pathways and experimental workflows.
Caption: The Methylerythritol Phosphate (MEP) Pathway for Isoprenoid Biosynthesis.
Caption: General Workflow for an Isotopic Labeling Study of Metabolic Pathways.
By carefully selecting the appropriate isotopic tracer and employing robust experimental and analytical protocols, researchers can effectively trace the flow of carbon through the MEP pathway. This approach provides a powerful means to quantify metabolic fluxes, identify regulatory nodes, and ultimately advance our understanding and manipulation of this vital biosynthetic route.
References
- 1. The Methylerythritol Phosphate Pathway to Isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negative regulation of plastidial isoprenoid pathway by herbivore-induced β-cyclocitral in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Metabolic flux analysis of plastidic isoprenoid biosynthesis in poplar leaves emitting and nonemitting isoprene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial Production, Extraction, and Quantitative Analysis of Isoprenoids | Springer Nature Experiments [experiments.springernature.com]
- 8. Microbial Production, Extraction, and Quantitative Analysis of Isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocols for the Production and Analysis of Isoprenoids in Bacteria and Yeast | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. epfl.ch [epfl.ch]
A Comparative Guide to the Kinetic Characterization of 1-deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive kinetic characterization of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a critical enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis. DXR is a validated and attractive target for the development of novel antimicrobial and antimalarial drugs due to its essentiality in pathogens and its absence in humans. This document presents a comparative analysis of DXR's kinetic performance, details on its potent inhibitors, and a comparison with the alternative mevalonate (MVA) pathway.
Performance Comparison: DXR vs. Mevalonate Pathway Enzymes
The following tables summarize the kinetic parameters of DXR from key pathogenic organisms and compare them with the enzymes of the human mevalonate pathway. This data highlights the efficiency of DXR and provides a basis for evaluating the potential of DXR inhibitors.
Table 1: Kinetic Parameters of DXR from Various Organisms
| Organism | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Escherichia coli | DXP | 150 - 250[1] | 11 - 12[1] | 4.4 x 104 - 8.0 x 104 |
| NADPH | - | - | - | |
| Mycobacterium tuberculosis | DXP | 1000[1] | 11[1] | 1.1 x 104 |
| NADPH | - | - | - | |
| Plasmodium falciparum | DXP | - | - | - |
| NADPH | - | - | - |
Table 2: Kinetic Parameters of Key Enzymes in the Human Mevalonate Pathway
| Enzyme | Substrate | Km (μM) | Vmax (μmol/min/mg) or kcat (s-1) |
| HMG-CoA Reductase | HMG-CoA | - | - |
| Mevalonate Kinase | Mevalonate | 3.6[2] | 1.6 units/g wet wt. |
| ATP | 120[2] | ||
| Phosphomevalonate Kinase | Mevalonate-5-phosphate | 880 - 885[3] | 4.51 - 5.33 μmol/min/mg[3] |
| ATP | 74.3 - 98.3[3] | ||
| Mevalonate Diphosphate Decarboxylase | Mevalonate diphosphate | 28.9[4] | 6.1 U/mg |
| ATP | 690[4] |
Table 3: Inhibition Constants of Known DXR Inhibitors
| Inhibitor | Organism | Ki (nM) | IC50 (nM) |
| Fosmidomycin | Escherichia coli | 11[1] | 34[1] |
| Acinetobacter baumannii | - | 47[5] | |
| Yersinia pestis | - | 710[5] | |
| FR900098 | Escherichia coli | - | 24[1] |
| Acinetobacter baumannii | - | 24[5] | |
| Yersinia pestis | - | 230[5] | |
| Reverse Fosmidomycin Analogs | Plasmodium falciparum | - | Potent (nanomolar)[6] |
Experimental Protocols
A detailed methodology for the kinetic characterization of DXR is provided below, based on established spectrophotometric assays.
DXR Enzyme Kinetic Assay
This assay measures the activity of DXR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5-8.0)
-
MgCl2 or MnCl2 (e.g., 1-10 mM)
-
NADPH (e.g., 150-200 μM)
-
This compound 5-phosphate (DXP) (varying concentrations for Km determination)
-
Purified DXR enzyme
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, a divalent cation (MgCl2 or MnCl2), and NADPH in a cuvette.
-
Incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes to ensure temperature equilibration.
-
Initiate the reaction by adding a known concentration of the DXR enzyme.
-
To determine the kinetic parameters for DXP, add varying concentrations of DXP to the reaction mixture and record the initial rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm over time.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before initiating the reaction with the substrate.
-
Calculate the initial velocities from the linear portion of the absorbance versus time plots.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. kcat can be calculated by dividing Vmax by the enzyme concentration. Inhibition constants (Ki or IC50) can be determined by analyzing the effect of different inhibitor concentrations on the enzyme's activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the MEP pathway, the experimental workflow for DXR kinetic analysis, and a comparison of the MEP and MVA pathways.
References
- 1. Resistance to the Antimicrobial Agent Fosmidomycin and an FR900098 Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The activity and kinetic properties of mevalonate kinase in superovulated rat ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of Phosphomevalonate Kinase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human mevalonate diphosphate decarboxylase: Characterization, investigation of the mevalonate diphosphate binding site, and crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
comparing the inhibitor sensitivity of DXP synthases from different organisms
For Researchers, Scientists, and Drug Development Professionals
1-Deoxy-D-xylulose 5-phosphate synthase (DXPS) is a critical enzyme in the methylerythritol phosphate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in most bacteria, parasites, and plants, but absent in humans. This makes DXPS an attractive target for the development of novel antimicrobial agents. This guide provides a comparative analysis of the sensitivity of DXPS from different organisms to various inhibitors, supported by experimental data and detailed protocols.
Inhibitor Sensitivity of DXP Synthases: A Quantitative Comparison
The potency of inhibitors against DXP synthase is typically quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The following table summarizes the Ki values for several inhibitors against DXP synthases from various organisms.
| Inhibitor | Organism | DXP Synthase | Ki (μM) | Citation |
| Butylacetylphosphonate (BAP) | Escherichia coli | EcDXPS | 5.6 ± 0.8 | [1] |
| Mycobacterium tuberculosis | MtbDXPS | 4 ± 2 | [2] | |
| Yersinia pestis | YpDXPS | 7.5 ± 0.9 | [2] | |
| Salmonella enterica | SeDXPS | 8.4 ± 0.4 | [2] | |
| Ethylacetylphosphonate (EAP) | Escherichia coli | EcDXPS | 6.7 ± 0.03 | [1] |
| Methylacetylphosphonate (MAP) | Escherichia coli | EcDXPS | 0.96 ± 0.3 | [1] |
| D-Phenylalanine-derived triazole acetylphosphonate (D-PheTrAP) | Escherichia coli | EcDXPS | 0.090 ± 0.010 | [3] |
| Benzylacetylphosphonate (BnAP) | Escherichia coli | EcDXPS | 10.4 ± 1.3 | [4] |
Experimental Protocols
The determination of inhibitor sensitivity of DXP synthases is primarily conducted using a spectrophotometric coupled enzyme assay.
DXP Synthase-IspC Coupled Assay for Ki Determination
This assay measures the activity of DXP synthase by coupling the formation of its product, this compound 5-phosphate (DXP), to the activity of the next enzyme in the MEP pathway, DXP reductoisomerase (IspC), which consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified DXP synthase enzyme
-
Purified IspC enzyme
-
Pyruvate
-
D-glyceraldehyde 3-phosphate (D-GAP)
-
Thiamin diphosphate (ThDP)
-
Magnesium chloride (MgCl2)
-
NADPH
-
HEPES buffer (pH 8.0)
-
Inhibitor compound
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well plate containing HEPES buffer, MgCl2, ThDP, NADPH, and IspC enzyme.
-
Inhibitor Addition: Add varying concentrations of the inhibitor to the wells. A vehicle control (e.g., DMSO) should be included.
-
Enzyme and Substrate Addition: Initiate the reaction by adding DXP synthase and the substrates, pyruvate and D-GAP. The order of addition may vary depending on the experimental design. For competitive inhibition studies with respect to pyruvate, D-GAP is held at a saturating concentration while pyruvate concentrations are varied.[3]
-
Incubation: The reaction mixture is typically pre-incubated for a short period at a controlled temperature (e.g., 23°C or 37°C) to allow the inhibitor to bind to the enzyme.[3]
-
Spectrophotometric Measurement: Immediately after initiating the reaction, monitor the decrease in absorbance at 340 nm over time using a microplate reader. The initial velocity of the reaction is calculated from the linear phase of the absorbance curve.
-
Data Analysis:
-
Plot the initial reaction velocity against the inhibitor concentration.
-
To determine the inhibition constant (Ki), the data can be fitted to the Morrison equation for tight-binding inhibitors or analyzed using Lineweaver-Burk or Dixon plots for classical inhibition kinetics.[3] For potent inhibitors, IC50 values can significantly underestimate the true potency, making the determination of Ki more rigorous for comparing inhibitor potencies.[5]
-
Visualizing the Molecular Pathway and Experimental Design
To better understand the context of DXP synthase inhibition, the following diagrams illustrate the MEP pathway and the general workflow for determining inhibitor sensitivity.
Caption: The Methylerythritol Phosphate (MEP) Pathway.
Caption: Workflow for Determining DXP Synthase Inhibitor Ki.
References
- 1. scispace.com [scispace.com]
- 2. Targeting DXP synthase in human pathogens: enzyme inhibition and antimicrobial activity of butylacetylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Unique Mechanism of Bacterial this compound 5-phosphate (DXP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Validating DXPS as an Effective Herbicide Target
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) as a herbicide target against other established alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in research and development efforts.
Introduction to DXPS and the MEP Pathway
Isoprenoids are a vast and essential class of molecules in all living organisms, crucial for functions ranging from hormone synthesis to photosynthesis.[1] While animals synthesize isoprenoid precursors via the mevalonate (MVA) pathway, plants, most pathogenic bacteria, and apicomplexan parasites utilize a distinct pathway: the methylerythri-tol phosphate (MEP) pathway.[1][2] This metabolic divergence makes the enzymes of the MEP pathway attractive targets for the development of selective herbicides and antimicrobial agents that are non-toxic to humans.[1][2]
This compound-5-phosphate synthase (DXPS) is a key enzyme that catalyzes the first and rate-limiting step in the MEP pathway.[3][4] It facilitates the condensation of pyruvate and D-glyceraldehyde-3-phosphate to form this compound 5-phosphate (DXP).[5] By targeting DXPS, the entire downstream production of essential isoprenoids in plants, such as carotenoids and chlorophyll side-chains, can be halted.[4][6] This disruption leads to characteristic bleaching (albinism) and ultimately, plant death, validating DXPS as an effective herbicidal target.[4]
The Methylerythritol Phosphate (MEP) Pathway
The diagram below illustrates the sequential enzymatic steps of the MEP pathway, highlighting the critical position of DXPS at the entry point. Inhibition of this enzyme creates a bottleneck, preventing the synthesis of the universal isoprenoid precursors, IPP and DMAPP.
Caption: The MEP pathway for isoprenoid biosynthesis, highlighting DXPS as the initial rate-limiting enzyme.
Comparison of Herbicide Targets
The efficacy of a herbicide is determined by the importance of its target enzyme and the inhibitor's ability to disrupt its function. The table below compares DXPS with two other well-established herbicide targets: EPSP synthase (targeted by glyphosate) and Acetolactate Synthase (ALS).
| Target Enzyme | Pathway | Key Function | Commercial Herbicides | Advantages as a Target |
| DXPS | MEP Pathway | First & rate-limiting step in isoprenoid synthesis | Clomazone, Bixlozone | Plant/bacteria specific (absent in mammals); essential for survival; inhibition causes rapid bleaching. [1][3][4] |
| EPSP Synthase | Shikimate Pathway | Synthesis of aromatic amino acids (Tyr, Phe, Trp) | Glyphosate | Essential for plant survival; low mammalian toxicity. |
| ALS/AHAS | Branched-Chain Amino Acid Synthesis | Synthesis of valine, leucine, and isoleucine | Sulfonylureas, Imidazolinones | Potent, low application rates required; broad spectrum. |
Quantitative Data: Inhibitor Efficacy
The development of potent inhibitors is crucial for validating a drug target. While extensive comparative data in a single study is limited, the following table summarizes reported efficacy values for inhibitors of DXPS and its downstream enzyme, DXR.
| Inhibitor | Target Enzyme | Organism/Assay | Efficacy (Kᵢ or IC₅₀) | Reference |
| D-PheTrAP | DXPS | E. coli | Kᵢ* = 90 ± 10 nM | [5] |
| Fosmidomycin | DXR | P. falciparum | Slow, tight-binding competitive inhibitor | [7] |
| Novel Inhibitor 24 | DXPS | Greenhouse (post-emergence on Brassica chinensis) | 100% activity at 750 g a.i./ha | [8][9] |
| Bixlozone | DXPS | Greenhouse (post-emergence on Brassica chinensis) | 100% activity at 750 g a.i./ha | [8][9] |
Note: Direct comparison of IC₅₀/Kᵢ values across different studies and assay conditions should be done with caution.
Experimental Protocols & Validation Workflow
Validating a novel herbicide target involves a multi-step process from genetic validation to in-planta efficacy testing.
Caption: A typical workflow for the validation of a novel herbicide target like DXPS.
Detailed Methodologies
1. Genetic Validation of DXPS using CRISPR/Cas9 and VIGS
-
Objective: To confirm that the loss of DXPS function is detrimental to plant survival, thereby validating it as an essential target.[4]
-
Protocol Summary (as described for Arabidopsis thaliana):
-
CRISPR/Cas9 Gene Knockout:
-
Design single-guide RNAs (sgRNAs) targeting conserved regions of the DXPS gene.
-
Clone sgRNAs into a plant transformation vector containing the Cas9 nuclease.
-
Transform Arabidopsis plants (e.g., via Agrobacterium tumefaciens floral dip method).
-
Select transgenic plants and sequence the target locus to confirm mutations (insertions/deletions).
-
Observe the phenotype of knockout mutants. A lethal or severe albino phenotype confirms the essentiality of DXPS.[4]
-
-
Virus-Induced Gene Silencing (VIGS):
-
Clone a fragment of the DXPS gene into a VIGS vector (e.g., based on Tobacco Rattle Virus).
-
Infiltrate young plants (e.g., Nicotiana benthamiana or Arabidopsis) with Agrobacterium carrying the VIGS construct.
-
Monitor plants for a silencing phenotype, such as photobleaching in newly emerging leaves.
-
Confirm the reduction of DXPS mRNA levels using RT-qPCR.[4]
-
-
2. In Vitro DXPS Enzyme Inhibition Assay
-
Objective: To quantify the inhibitory activity (IC₅₀) of compounds against the DXPS enzyme.
-
Protocol Summary:
-
Protein Expression and Purification:
-
Clone the DXPS gene from the target plant species (e.g., Arabidopsis thaliana) into an expression vector (e.g., pET vector with a His-tag).
-
Express the recombinant protein in E. coli.
-
Purify the DXPS protein using affinity chromatography (e.g., Ni-NTA).
-
-
Enzyme Activity Measurement:
-
The activity of DXPS can be measured by coupling the reaction to subsequent enzymes in the MEP pathway and monitoring the consumption of a cofactor like NADPH.
-
Set up a reaction mixture containing purified DXPS, its substrates (pyruvate and glyceraldehyde-3-phosphate), cofactor thiamine diphosphate (ThDP), and the coupling enzymes/reagents.
-
Initiate the reaction and monitor the change in absorbance (e.g., NADPH consumption at 340 nm) over time.
-
-
Inhibition Assay:
-
Perform the enzyme activity assay in the presence of varying concentrations of the test inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to a control (e.g., DMSO).
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable model.
-
-
3. Whole Plant Herbicidal Activity Assay (Greenhouse)
-
Objective: To evaluate the in-planta efficacy of DXPS inhibitors on various weed and crop species.
-
Protocol Summary:
-
Plant Cultivation: Grow various indicator plant species (e.g., Brassica chinensis, Echinochloa crus-galli) in pots under controlled greenhouse conditions.
-
Pre-emergence Application: Apply the test compound, formulated as an emulsifiable concentrate or wettable powder, to the soil surface immediately after sowing seeds.
-
Post-emergence Application: Apply the test compound as a foliar spray to plants that have reached a specific growth stage (e.g., 2-3 leaf stage).
-
Evaluation:
-
Maintain treated and untreated control plants under the same conditions.
-
After a set period (e.g., 14-21 days), visually assess the herbicidal injury using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
Observe specific symptoms like bleaching, growth inhibition, and necrosis.[8][9]
-
For quantitative analysis, measure fresh or dry weight of the above-ground biomass.
-
-
Conclusion
The validation of DXPS as a herbicide target is strongly supported by genetic and chemical evidence. Its essential, rate-limiting role in the MEP pathway—a pathway absent in mammals—makes it an ideal target for developing selective, low-toxicity herbicides.[1][3] The commercial success of DXPS inhibitors like Clomazone and Bixlozone further underscores its viability.[4] For researchers and developers, DXPS represents a promising avenue with significant chemical space yet to be explored for the discovery of novel herbicidal agents with new modes of action.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. The MEP pathway: a new target for the development of herbicides, antibiotics and antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting the Unique Mechanism of Bacterial this compound 5-phosphate (DXP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of MEP pathway and other inhibitors on the intracellular localization of a plasma membrane-targeted, isoprenylable GFP reporter protein in tobacco BY-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Over 40 Years of Fosmidomycin Drug Research: A Comprehensive Review and Future Opportunities [mdpi.com]
- 8. Functional Identification of this compound-5-Phosphate Synthase (DXPS) as an Effective Herbicide Target for the Discovery of Novel Potent Inhibitors through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Functional Identification of 1âDeoxyâdâXylulose-5-Phosphate Synthase (DXPS) as an Effective Herbicide Target for the Discovery of Novel Potent Inhibitors through Virtual Screening - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
A Comparative Guide to the Mevalonate and 1-Deoxy-D-Xylulose-5-Phosphate Pathways for Isoprenoid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Isoprenoids, a vast and diverse class of natural products, are fundamental to life, playing critical roles in cellular structure, signaling, and metabolism. The biosynthesis of their universal five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), is accomplished through two distinct and highly regulated metabolic routes: the mevalonate (MVA) pathway and the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, also known as the methylerythritol phosphate (MEP) pathway. This guide provides an objective comparison of these two pathways, supported by experimental data, detailed methodologies, and visual representations to aid researchers and drug development professionals in their understanding and manipulation of isoprenoid biosynthesis.
Overview of the MVA and DXP Pathways
The MVA and DXP pathways differ in their evolutionary origins, enzymatic reactions, subcellular localization, and the organisms in which they operate. In higher plants and some protists, both pathways coexist, operating in different cellular compartments and contributing to distinct classes of isoprenoids.[1][2][3] This dual sourcing of isoprenoid precursors creates a complex regulatory network and opportunities for metabolic crosstalk.
Caption: Overview of the MVA and DXP pathways for isoprenoid biosynthesis.
Comparative Analysis of Pathway Characteristics
The MVA and DXP pathways exhibit fundamental differences in their substrates, energy requirements, and cellular localization. These distinctions have significant implications for their regulation and contribution to specific classes of isoprenoids.
| Feature | Mevalonate (MVA) Pathway | This compound-5-phosphate (DXP) Pathway |
| Starting Substrates | 3 x Acetyl-CoA | Pyruvate + Glyceraldehyde-3-phosphate |
| Energy & Cofactor Requirements | 3 ATP, 2 NADPH | 1 ATP, 2 NADPH, 1 CTP |
| Cellular Localization | Cytosol/Endoplasmic Reticulum in eukaryotes, Peroxisomes (in plants) | Plastids in plants and algae, most bacteria |
| Key Rate-Limiting Enzymes | HMG-CoA reductase (HMGR) | DXP synthase (DXS), DXP reductoisomerase (DXR) |
| Primary Isoprenoid Products | Sesquiterpenes, Triterpenes (e.g., sterols), Dolichols, Brassinosteroids | Monoterpenes, Diterpenes (e.g., gibberellins), Carotenoids, Chlorophylls, Abscisic acid |
| Organismal Distribution | Eukaryotes, Archaea, some bacteria | Most bacteria, algae, plant plastids |
Quantitative Comparison of Pathway Performance
Direct quantitative comparison of the two pathways is complex and often context-dependent, varying with organism, tissue type, developmental stage, and environmental conditions. However, studies employing isotopic labeling and metabolic flux analysis have provided valuable insights into their relative contributions.
Relative Contribution to Isoprenoid Classes in Plants
Metabolic labeling experiments in various plant species have demonstrated that while there is a general compartmentalization of isoprenoid biosynthesis, significant crosstalk occurs between the MVA and DXP pathways.[1][2][4]
| Isoprenoid Class | Predominant Pathway | Evidence of Contribution from the Other Pathway |
| Monoterpenes (C10) | DXP | Minor contribution from MVA in some species. |
| Sesquiterpenes (C15) | MVA | Significant contribution from DXP pathway has been observed. |
| Diterpenes (C20) | DXP | Contribution from MVA pathway can be substantial for some diterpenes. |
| Triterpenes (C30) (e.g., Sterols) | MVA | DXP pathway can contribute up to 20% of the precursors for sterols.[4] |
| Tetraterpenes (C40) (e.g., Carotenoids) | DXP | MVA pathway can contribute as much as 50% of the precursors for carotenoids.[4] |
| Phytol side chain of Chlorophylls | DXP | MVA pathway can contribute significantly, up to 50%.[4] |
| Dolichols | MVA and DXP | Both pathways contribute substantially, with the relative contribution varying with chain length and tissue type.[1][2] |
Kinetic Parameters of Rate-Limiting Enzymes
The kinetic properties of the rate-limiting enzymes provide insights into the efficiency and regulation of each pathway. It is important to note that these values can vary between organisms and experimental conditions.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) |
| HMG-CoA Reductase (HMGR) | Arabidopsis thaliana | HMG-CoA | 4.3 | 0.28 |
| DXP Synthase (DXS) | Arabidopsis thaliana | Pyruvate | 130 | 1.5 |
| Glyceraldehyde-3-P | 60 | - | ||
| DXP Reductoisomerase (DXR) | Arabidopsis thaliana | DXP | 340 | 10.8 |
Data compiled from various sources and should be considered representative. Direct comparative studies under identical conditions are limited.
Experimental Protocols for Pathway Analysis
Investigating the MVA and DXP pathways requires a combination of biochemical and molecular techniques. Below are detailed methodologies for key experiments.
Isotopic Labeling for Metabolic Flux Analysis
This method allows for the determination of the relative contribution of each pathway to the biosynthesis of specific isoprenoids.
Protocol:
-
Precursor Selection: Utilize stable isotope-labeled precursors specific to each pathway. For the MVA pathway, [2-13C]mevalonic acid lactone is commonly used. For the DXP pathway, [5,5-2H2]this compound can be synthesized and used.
-
Plant/Cell Culture Treatment: Grow plants hydroponically or maintain cell cultures in a medium supplemented with the labeled precursor. Include control groups with unlabeled precursors.
-
Incubation: Allow sufficient time for the labeled precursors to be taken up and incorporated into downstream isoprenoids. The incubation period will vary depending on the organism and the target metabolite.
-
Metabolite Extraction: Harvest the plant tissue or cells and immediately freeze in liquid nitrogen to quench metabolic activity. Extract isoprenoids using an appropriate solvent system (e.g., hexane for non-polar isoprenoids, methanol/chloroform for a broader range).
-
Analysis by Mass Spectrometry (MS): Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectra will reveal the incorporation of the stable isotopes, allowing for the calculation of the percentage of the product derived from each pathway.
Caption: Experimental workflow for isotopic labeling studies.
Enzyme Activity Assays
Measuring the activity of the rate-limiting enzymes provides insights into the regulatory control of each pathway.
HMG-CoA Reductase (HMGR) Activity Assay (Spectrophotometric):
-
Enzyme Extraction: Homogenize plant tissue or cells in an extraction buffer containing protease inhibitors. Centrifuge to obtain a microsomal fraction (for membrane-bound HMGR) or a soluble protein fraction.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate, pH 7.5), DTT, NADPH, and the extracted enzyme.
-
Initiate Reaction: Start the reaction by adding the substrate, HMG-CoA.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculation: Calculate the enzyme activity based on the rate of NADPH consumption using its molar extinction coefficient (6.22 mM-1cm-1).
DXP Synthase (DXS) Activity Assay (Coupled Enzyme Assay):
-
Enzyme Extraction: Extract soluble proteins from plant tissue or cells as described for HMGR.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.0), MgCl2, thiamine pyrophosphate (TPP), pyruvate, glyceraldehyde-3-phosphate, and an excess of a coupling enzyme, DXP reductoisomerase (DXR), and NADPH.
-
Initiate Reaction: Start the reaction by adding the extracted enzyme containing DXS.
-
Measurement: The DXP produced by DXS is immediately converted to MEP by DXR, consuming NADPH. Monitor the decrease in absorbance at 340 nm.
-
Calculation: Calculate DXS activity based on the rate of NADPH consumption.
Quantification of IPP and DMAPP by LC-MS/MS
This method allows for the direct measurement of the pathway end-products.
Protocol:
-
Metabolite Extraction: Quench metabolism and extract metabolites from plant tissue or cells using a cold solvent mixture (e.g., methanol/water).
-
Sample Preparation: Centrifuge the extract to remove cell debris and concentrate the supernatant under vacuum. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
LC-MS/MS Analysis: Separate IPP and DMAPP using a suitable liquid chromatography column (e.g., a porous graphitic carbon column) and detect and quantify them using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantification: Use a standard curve generated with authentic IPP and DMAPP standards to quantify their concentrations in the samples.
Logical Relationships and Regulatory Crosstalk
The MVA and DXP pathways, while spatially separated in plants, exhibit a degree of communication, allowing for the exchange of isoprenoid precursors. This crosstalk is crucial for the coordinated regulation of isoprenoid biosynthesis throughout the plant.
Caption: Crosstalk between the MVA and DXP pathways in plants.
Conclusion
The mevalonate and this compound-5-phosphate pathways represent two elegant and distinct solutions for the biosynthesis of the universal isoprenoid precursors, IPP and DMAPP. Understanding their comparative biochemistry, regulation, and interplay is paramount for researchers in plant biology, microbiology, and drug development. The ability to manipulate these pathways through metabolic engineering holds immense potential for the enhanced production of valuable isoprenoids, including pharmaceuticals, biofuels, and agrochemicals. The experimental approaches outlined in this guide provide a framework for the quantitative analysis of these vital metabolic networks.
References
- 1. Divergent contribution of the MVA and MEP pathways to the formation of polyprenols and dolichols in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of the Mevalonate and Methylerythritol Phosphate Pathways to the Biosynthesis of Dolichols in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Roles of the Mevalonate and Methylerythritol Phosphate Pathways in Cell Growth and Tanshinone Production of Salvia miltiorrhiza Hairy Roots | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 1-deoxy-D-xylulose: A Comprehensive Guide for Laboratory Professionals
Key Properties of 1-deoxy-D-xylulose
A thorough understanding of the compound's properties is the first step in safe handling and disposal.
| Property | Value |
| CAS Number | 60299-43-6[1][2][3][4] |
| Molecular Formula | C5H10O4[1][2][3] |
| Molar Mass | 134.13 g/mol [1][2][3] |
| Appearance | Not specified, likely a solid or in aqueous solution[1][3] |
| Storage Temperature | -20 °C[1] or <-15°C[3] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of this compound waste generated in a laboratory setting.
Waste Assessment and Segregation
-
Assess the Waste Stream: Determine if the this compound waste is in solid form, an aqueous solution, or dissolved in a solvent.
-
Solid Waste: Collect all solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, clearly labeled, and sealed waste container.[5] The container should be made of a material compatible with the chemical and kept closed when not in use.[5][6]
-
Liquid Waste:
-
Aqueous Solutions: If this compound is dissolved in water with no other hazardous chemicals, it may potentially be suitable for drain disposal with copious amounts of water, as common sugars are sometimes permitted for sewer disposal.[7][8] However, it is crucial to verify this with your institution's Environmental Health and Safety (EHS) department and local wastewater regulations , as some institutions prohibit the drain disposal of all chemicals.[7][9]
-
Solvent Solutions: If this compound is dissolved in a hazardous or flammable solvent, the liquid waste must be collected in a separate, labeled, and sealed container.[5] The label should clearly indicate "this compound in [Solvent Name]". Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.[5]
-
Waste Collection and Labeling
-
Container Selection: Use a container that is in good condition, leak-proof, and compatible with the waste being collected.[6] For liquid waste, ensure the container has a secure, tight-fitting cap.[6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the name and concentration of any solvents.[6] The date of waste accumulation should also be included.
Interim Storage
-
Storage Location: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[10]
-
Segregation: Ensure that the waste is segregated from incompatible materials.[6]
-
Secondary Containment: It is good practice to keep liquid waste containers in secondary containment to prevent spills.[7]
Final Disposal
-
Licensed Waste Contractor: The disposal of chemical waste must be conducted through a licensed chemical waste disposal vendor.[5][9] Contact your institution's EHS department to arrange for a waste pickup.[7]
-
Do Not Dispose in Regular Trash or Sewer (unless explicitly permitted for aqueous solutions): Do not dispose of this compound waste in the regular trash or pour it down the sewer unless you have confirmed with your EHS department that aqueous solutions are acceptable for drain disposal.[5][11]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[5] The first rinseate must be collected and disposed of as hazardous waste.[7] After rinsing and air-drying, deface the original label and dispose of the container as directed by your institution's policies.[7][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound, 50 mg, CAS No. 60299-43-6 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 2. scbt.com [scbt.com]
- 3. biosynth.com [biosynth.com]
- 4. This compound | CAS#:60299-43-6 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
- 9. monash.edu [monash.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. acs.org [acs.org]
Essential Safety and Logistical Information for Handling 1-deoxy-D-xylulose
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling 1-deoxy-D-xylulose.
| Situation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | Generally not required with adequate ventilation |
| Weighing/Transfer | Chemical safety goggles | Nitrile gloves | Laboratory coat | N95 or equivalent dust mask if dust is generated or ventilation is inadequate |
| Spill Cleanup | Chemical safety goggles or face shield | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat or chemical-resistant apron | Air-purifying respirator with a particulate filter if significant dust is present |
Experimental Protocol: Safe Handling and Disposal of this compound
1. Engineering Controls:
-
Handle this compound in a well-ventilated area.
-
For procedures that may generate dust, such as weighing or transferring, use a chemical fume hood or a ventilated balance enclosure.
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where chemicals are handled.
-
Remove any contaminated clothing and wash it before reuse.
3. Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Minimize the generation and accumulation of dust.[1]
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.
4. Spill and Disposal Plan:
-
Small Spills:
-
Wear the appropriate PPE as outlined in the table above.
-
Carefully sweep or vacuum the spilled solid material.
-
Avoid generating dust.
-
Place the collected material into a sealed container for disposal.
-
Clean the spill area with a wet cloth or paper towels and place them in the sealed container for disposal.
-
-
Disposal:
-
This compound is not classified as a hazardous waste.
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste. In many cases, this may be considered regular laboratory trash.
-
Workflow for Safe Handling of this compound
Caption: This diagram illustrates the key stages for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
